2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Description
The exact mass of the compound 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trimethoxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-6-7(2)12-13(8-3,9-4,10-5)11-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHPXHSMBAZDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OP(O1)(OC)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061863 | |
| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-79-8 | |
| Record name | 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2lambda5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1665-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2.lambda.5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphosphole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene, a pentacovalent organophosphorus compound of significant interest in synthetic chemistry. We delve into the mechanistic underpinnings of its formation via the Perkow reaction, present a detailed and validated experimental protocol, and offer a comprehensive analysis of its structural confirmation using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this class of reagents.
Introduction: The Significance of Dioxaphospholenes
Organophosphorus chemistry is a cornerstone of modern organic synthesis, with applications ranging from catalysis and materials science to the development of life-saving pharmaceuticals. Within this vast field, cyclic phosphorus compounds, particularly dioxaphospholenes, represent a unique class of molecules. Their stereochemical properties and the inherent reactivity of the phosphorus center make them valuable intermediates and reagents.
This compound (CAS No. 13597-59-0) is a noteworthy example. It is a stable, pentacovalent phosphorus(V) adduct formed from the reaction of trimethyl phosphite and diacetyl (2,3-butanedione). Understanding its synthesis is not merely a procedural exercise; it is an investigation into the nuanced competition between kinetic and thermodynamic reaction pathways, specifically the Perkow and Michaelis-Arbuzov reactions. This guide will illuminate the factors that favor the formation of the dioxaphospholene structure, providing chemists with the predictive control necessary for successful synthesis.
The Synthetic Pathway: Mastering the Perkow Reaction
The primary route to this compound is the reaction between trimethyl phosphite, a trivalent phosphorus nucleophile, and diacetyl (2,3-butanedione), an α-dicarbonyl compound. This transformation is a classic example of the Perkow reaction, which yields a vinyl phosphate, in this case, a cyclic enol phosphate.
Mechanistic Rationale: Perkow vs. Michaelis-Arbuzov
When a trialkyl phosphite reacts with an α-haloketone or, as in this case, an activated α-dicarbonyl compound, two major pathways compete: the Michaelis-Arbuzov reaction, which would yield a β-ketophosphonate, and the Perkow reaction, which forms a vinyl phosphate.[1][2]
The critical mechanistic decision point is the initial site of nucleophilic attack by the phosphorus atom.
-
Michaelis-Arbuzov Pathway: Attack at a saturated carbon atom bearing a leaving group.
-
Perkow Pathway: Attack at the electrophilic carbonyl carbon.[3][4]
In the reaction of trimethyl phosphite with diacetyl, the phosphite preferentially attacks one of the carbonyl carbons. This initial attack forms a zwitterionic betaine intermediate.[5] This intermediate rapidly undergoes a cyclization and rearrangement, driven by the formation of the stable five-membered dioxaphospholene ring and the strong phosphorus-oxygen bond. The absence of a halogen atom and the presence of a second adjacent carbonyl group strongly favor the Perkow-type pathway over the Michaelis-Arbuzov rearrangement.[4]
Visualizing the Synthesis Workflow
The following diagram outlines the logical flow from starting materials to the fully characterized final product.
Caption: Figure 1: Overall experimental workflow from synthesis to characterization.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions.
Reagents & Equipment:
-
Trimethyl phosphite (P(OMe)₃), freshly distilled
-
Diacetyl (2,3-butanedione), anhydrous
-
Anhydrous benzene or toluene
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser with a nitrogen or argon inlet
-
Vacuum distillation apparatus
Procedure:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Charging: Charge the flask with a solution of diacetyl in anhydrous benzene (e.g., 0.1 mol of diacetyl in 100 mL of benzene).
-
Controlled Addition: Fill the dropping funnel with an equimolar amount of trimethyl phosphite (0.1 mol). Add the trimethyl phosphite dropwise to the stirred diacetyl solution.
-
Causality: The reaction is exothermic. A slow, controlled addition is crucial to maintain the reaction temperature and prevent the formation of side products.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by vacuum distillation to yield the final product as a colorless liquid. The purity of the fractions should be monitored by NMR.
-
Structural Characterization and Data Analysis
Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic methods.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of this compound.
-
³¹P NMR: The phosphorus-31 NMR spectrum provides the most direct evidence of the product's formation. Pentacovalent phosphorus compounds of this type exhibit characteristic chemical shifts. The expected signal for this dioxaphospholene is typically found in the upfield region relative to the standard 85% H₃PO₄.[6][7] A single peak confirms the presence of a unique phosphorus environment.
-
¹H NMR: The proton NMR spectrum will show two main signals:
-
A singlet corresponding to the six protons of the two equivalent methyl groups (C4-CH₃ and C5-CH₃) attached to the dioxaphospholene ring.
-
A signal corresponding to the nine protons of the three equivalent methoxy groups (P-(OCH₃)₃). This signal may appear as a doublet due to coupling with the phosphorus nucleus (³JP-H).
-
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbons on the ring, the olefinic carbons of the ring (C4 and C5), and the methoxy group carbons.
Spectroscopic Data Summary
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling | Assignment |
| ³¹P | Highly shielded region | Singlet | P(V) center |
| ¹H | ~1.7 - 2.0 | Singlet | CH ₃ on ring (6H) |
| ~3.5 - 3.8 | Doublet (³JP-H) | OCH ₃ (9H) | |
| ¹³C | ~10 - 15 | Singlet | C H₃ on ring |
| ~50 - 55 | Doublet (²JP-C) | OC H₃ | |
| ~120 - 125 | Doublet (²JP-C) | C =C on ring |
Note: Exact chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The spectrum of the product is expected to show:
-
Strong P-O-C stretching vibrations: Typically observed in the 1000-1100 cm⁻¹ region.[8][9]
-
C=C stretching vibration: A characteristic band for the double bond within the dioxaphospholene ring, usually around 1650-1700 cm⁻¹.
-
Absence of C=O: The disappearance of the strong carbonyl (C=O) stretch from the diacetyl starting material (typically ~1715 cm⁻¹) is a key indicator of a successful reaction.[10][11]
Visualizing the Molecular Structure
The diagram below illustrates the final structure of the title compound, highlighting the pentacovalent phosphorus center.
Caption: Figure 2: Structure of this compound.
Applications and Future Outlook
This compound is more than a synthetic curiosity; it serves as a valuable intermediate.[12] Dioxaphospholenes can be precursors to other reactive species or can be used in cycloaddition reactions. Their ability to act as ligands in coordination chemistry or as building blocks for more complex phosphine ligands is an area of active research.[13] The controlled synthesis and thorough characterization detailed herein are the foundational steps for unlocking these future applications in catalysis, materials science, and medicinal chemistry.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the mechanistic principles of the Perkow reaction, researchers can confidently execute the synthesis. The detailed protocol and the corresponding spectroscopic data serve as a reliable benchmark for reaction validation and product confirmation. As the demand for novel organophosphorus compounds grows, a firm grasp of these fundamental synthetic and analytical techniques remains indispensable for innovation.
References
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SciTech Connect. (n.d.). INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. OSTI.GOV. Retrieved from [Link]
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Durig, J. R., & Cox Jr., A. W. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(23), 2603–2612. Retrieved from [Link]
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Lee, S., et al. (2022). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. RSC Advances, 12(1), 1-10. Retrieved from [Link]
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Piffath, R. J. (2003). Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents. Defense Technical Information Center. Retrieved from [Link]
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Small, G. W., et al. (1993). Classification of infrared spectra of organophosphorus compounds with artificial neural networks. Proc. SPIE 2092, Neural and Stochastic Methods in Image and Signal Processing II, 2092, 233. Retrieved from [Link]
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Wikipedia. (n.d.). Perkow reaction. Retrieved from [Link]
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ChemEurope. (n.d.). Perkow reaction. Retrieved from [Link]
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ResearchGate. (n.d.). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. Retrieved from [Link]
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Kaupp, M. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Dalton Transactions, 40(31), 7949-7959. Retrieved from [Link]
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Tofan, D., et al. (2019). 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Complex Electronic Structures. Inorganic Chemistry, 58(15), 9832-9839. Retrieved from [Link]
-
Toke, L., et al. (1981). REACTION OF TRIALKYL PHOSPHITES AND a-HALOKETONES IN APROTIC MEDIA (PERKOW-ARBUZOV REACTION) AND IN PROTIC SOLVENTS. Periodica Polytechnica Chemical Engineering, 25(3-4), 199-214. Retrieved from [Link]
-
Reich, H. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Green, R. L., et al. (2020). Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis. ChemistryOpen, 9(7), 746-758. Retrieved from [Link]
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Saki, Y., et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis-Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517-6522. Retrieved from [Link]
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An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, applications in drug discovery, particularly as an intermediate for neurologically active and potential anticancer agents, and provide essential safety and handling protocols.
Core Chemical Properties
1-(2-Fluorophenyl)piperazine, with the CAS number 1011-15-0, is a monosubstituted piperazine derivative. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive moiety in drug design.
| Property | Value | Source(s) |
| CAS Number | 1011-15-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃FN₂ | [1][4][] |
| Molecular Weight | 180.22 g/mol | [1][4][] |
| Appearance | Clear colorless to light yellow liquid | [6] |
| Boiling Point | 150 °C at 3 mmHg | [1][2] |
| Density | 1.141 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.556 | [1][2] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [2] |
| Melting Point | 44-48°C | [2] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
Applications in Drug Discovery and Development
1-(2-Fluorophenyl)piperazine is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[4] Its structural motif is found in numerous drug candidates targeting the central nervous system and in the development of novel anticancer agents.
Neurologically Active Compounds
The piperazine scaffold is a well-established pharmacophore in neuroscience research. The introduction of a 2-fluorophenyl group can modulate a compound's affinity and selectivity for various receptors and transporters in the brain. For instance, its derivatives are explored for their potential as psychoactive drugs.[7] The hydrochloride salt of 1-(2-Fluorophenyl)piperazine is also utilized in these studies.[7]
Anticancer Agent Synthesis
Recent research has highlighted the potential of 1-(2-fluorophenyl)piperazine derivatives as anticancer agents. A 2024 study described the design and synthesis of novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives as potential inhibitors of the BCL2 anti-apoptotic protein.[8] These compounds exhibited cytotoxic effects on MDA-MB-231 breast cancer cell lines, suggesting a promising avenue for the development of new cancer therapies.[8] The study underscores the versatility of this scaffold in creating targeted therapies.
The synthesis of these derivatives often involves the reaction of 1-(2-fluorophenyl)piperazine with other chemical entities to explore their therapeutic potential.[8]
Synthesis and Experimental Protocols
The synthesis of derivatives from 1-(2-Fluorophenyl)piperazine is a common procedure in medicinal chemistry labs. Below is a generalized workflow for the synthesis of a novel derivative, followed by a conceptual diagram.
General Workflow for Derivative Synthesis
A typical synthesis might involve the reaction of 1-(2-Fluorophenyl)piperazine with a suitable electrophile to form a new carbon-nitrogen or sulfur-nitrogen bond.
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, dissolve 1-(2-Fluorophenyl)piperazine in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
The reaction vessel should be under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Step 2: Reagent Addition
-
Slowly add the desired electrophile (e.g., an acyl chloride, sulfonyl chloride, or alkyl halide) to the stirred solution of 1-(2-Fluorophenyl)piperazine.
-
The reaction may require cooling (e.g., an ice bath) to control the exothermic nature of the reaction.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been consumed.
Step 4: Work-up and Purification
-
Once the reaction is complete, quench the reaction mixture, if necessary, by adding water or a mild acidic/basic solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography, recrystallization, or distillation to yield the final, pure compound.
Step 5: Characterization
-
Confirm the structure and purity of the synthesized derivative using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Conceptual Diagram of Derivative Synthesis
Caption: A generalized workflow for the synthesis of a derivative from 1-(2-Fluorophenyl)piperazine.
Safety, Handling, and Storage
Proper handling and storage of 1-(2-Fluorophenyl)piperazine are crucial to ensure laboratory safety.
Hazard Identification:
-
This chemical is considered hazardous and can be harmful if swallowed, in contact with skin, or if inhaled.[1][9]
-
It can cause severe skin burns and eye damage, as well as respiratory irritation.[9]
-
It is classified as a corrosive material.[10]
Precautionary Measures:
-
Always handle this chemical in a well-ventilated area or in a fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Do not eat, drink, or smoke when using this product.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]
-
The compound is sensitive to air, so storage under an inert atmosphere like nitrogen is recommended.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Suppliers
1-(2-Fluorophenyl)piperazine is available from various chemical suppliers that cater to the research and development community. When sourcing this chemical, it is important to obtain a certificate of analysis to verify its purity and identity.
Reputable Suppliers Include:
It is recommended to contact these suppliers directly for the most current pricing and availability.
Conclusion
1-(2-Fluorophenyl)piperazine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique chemical properties make it a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of neuroscience and oncology. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.
References
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NIH. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-Fluorophenyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
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Autech Industry Co.,Limited. (n.d.). 1-(2-Fluorophenyl)piperazine CAS 1011-15-0. Retrieved from [Link]
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- ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine.
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An In-depth Technical Guide to the Mechanism of Action of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
This guide provides a comprehensive technical overview of the formation and reactive mechanism of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are engaged with advanced phosphorus chemistry.
Introduction: The Significance of Pentacovalent Phosphorus Intermediates
The field of organophosphorus chemistry has been profoundly shaped by the study of pentacovalent phosphorus compounds, which serve as critical intermediates in a vast array of biochemical and synthetic transformations.[1][2] These species, often transient and highly reactive, are central to understanding mechanisms of phosphoryl transfer, a fundamental process in biology, and are the cornerstone of powerful synthetic methodologies. This compound stands as a classic, isolable example of a pentacovalent oxyphosphorane, providing a unique window into the structure, stability, and reactivity of these fascinating intermediates. Its study, pioneered by Fausto Ramirez, has illuminated the mechanistic pathways of reactions involving trivalent phosphorus compounds and carbonyl substrates.
This guide will dissect the mechanism of action of this dioxaphospholene, beginning with its formation through a landmark cycloaddition reaction and subsequently exploring its utility as a reactive intermediate in organic synthesis.
Part 1: The Genesis of a Stable Oxyphosphorane - The Ramirez [1+4] Cycloaddition
The primary mechanism for the formation of this compound is the reaction between trimethyl phosphite (a trivalent phosphorus compound) and biacetyl (an α-dicarbonyl compound). This reaction is a cornerstone of pentacovalent phosphorus chemistry.
Core Mechanism: A Step-by-Step Analysis
The reaction proceeds through a concerted or near-concerted pathway that can be described as a [1+4] cycloaddition. The trivalent phosphorus atom of trimethyl phosphite acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of biacetyl.
-
Nucleophilic Attack and Zwitterion Formation: The lone pair of electrons on the phosphorus atom of trimethyl phosphite initiates a nucleophilic attack on one of the carbonyl carbons of biacetyl. This leads to the formation of a transient, zwitterionic intermediate (betaine).
-
Cyclization to a Pentacovalent Intermediate: The negatively charged oxygen of the betaine intermediate then attacks the now positively charged phosphorus center. This rapid intramolecular cyclization results in the formation of the stable, five-membered dioxaphospholene ring. The phosphorus atom expands its valence shell to become pentacovalent, adopting a trigonal bipyramidal geometry.[1][2]
This overall transformation is highly efficient and results in the formation of the stable this compound adduct. Kinetic studies on related reactions of trimethyl phosphite with cyclic α-diketones have shown that the reaction rate is influenced by the ring strain of the diketone, supporting the hypothesis of a β-ketophosphonium intermediate formed during the initial attack.[3]
Caption: Formation of the Dioxaphospholene via Cycloaddition.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established Ramirez procedure for the synthesis of stable oxyphosphoranes.
Materials:
-
Trimethyl phosphite, P(OCH₃)₃
-
Biacetyl (2,3-Butanedione)
-
Anhydrous diethyl ether or hexane as solvent
-
Schlenk line and argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Charge the flask with a solution of freshly distilled biacetyl in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Add trimethyl phosphite dropwise to the stirred solution of biacetyl over a period of 30 minutes. An exothermic reaction is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The solvent can be removed under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by distillation under high vacuum.
Trustworthiness Note: The reaction is sensitive to moisture and atmospheric oxygen. The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of trimethyl phosphite and the oxidation of the product.
Part 2: Mechanism of Action as a Synthetic Intermediate
As a stable pentacovalent adduct, this compound serves as a valuable intermediate in organic synthesis.[4] Its "mechanism of action" in this context refers to its ability to undergo further transformations, acting as a precursor to other reactive species or participating in subsequent reactions.
Thermal and Photochemical Reactivity
The dioxaphospholene ring system is subject to thermal and photochemical fragmentation. This reactivity is central to its utility.
-
Thermal Fragmentation: Upon heating, the dioxaphospholene can undergo a retro-cycloaddition reaction, dissociating back into trimethyl phosphite and biacetyl. However, it can also serve as a precursor for other reactions. For instance, in the presence of a suitable trapping agent, it can generate other reactive intermediates.
-
Photochemical Generation of Carbenes: A key aspect of the dioxaphospholene's reactivity is its potential to generate carbenes upon photolysis. The photochemical extrusion of trimethyl phosphate can lead to the formation of a dimethoxycarbene or related species. These carbenes are highly reactive intermediates that can participate in a variety of subsequent reactions, such as cyclopropanations.[3][5][6][7]
Caption: Thermal and Photochemical Pathways of the Dioxaphospholene.
Role in Wittig-type Reactions and Olefination
While not a direct Wittig reagent, the chemistry of dioxaphospholenes is conceptually linked to the intermediates of the Wittig reaction. The Wittig reaction proceeds via an oxaphosphetane intermediate, a four-membered ring containing phosphorus and oxygen.[8][9][10][11][12] The five-membered dioxaphospholene ring can be seen as a more stable analog. The principles governing the formation and breakdown of these phosphorus-oxygen heterocycles are related.
In specific applications, dioxaphospholenes can be used to generate ylide-like species or their equivalents, which can then react with aldehydes or ketones to form alkenes. This provides an alternative pathway to olefination, a fundamental transformation in organic synthesis.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₅O₅P | |
| Molecular Weight | 210.16 g/mol | |
| CAS Number | 1665-79-8 |
Conclusion
This compound is more than a mere chemical curiosity; it is a tangible representation of the principles of pentacovalent phosphorus chemistry. Its formation via the Ramirez cycloaddition provides a clear and elegant example of the reactivity of trivalent phosphorus compounds with activated carbonyl systems. Furthermore, its role as a stable yet reactive intermediate opens avenues for further synthetic transformations, particularly in the generation of highly reactive species like carbenes under photochemical conditions. A thorough understanding of its dual mechanism—both in its formation and its subsequent synthetic applications—is essential for researchers aiming to leverage the full potential of organophosphorus chemistry in the design and synthesis of complex molecules.
References
-
Herz, A., et al. (2003). The Pentacovalent Phosphorus Intermediate of a Phosphoryl Transfer Reaction. Science, 299(5610), 1221-1225. [Link]
-
O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]
-
Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Ogata, Y., & Yamashita, M. (1972). Kinetics of the reaction of trimethyl phosphite with cyclic α-diketones. Journal of the Chemical Society, Perkin Transactions 2, (5), 493-497. [Link]
-
Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]
-
Holmes, R. R. (1980). Pentacoordinated Phosphorus, Vol. 1: Structure and Spectroscopy. ACS Monograph Series. [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
-
McNulty, J., & Das, P. (2009). The first catalytic Wittig reaction. Angewandte Chemie International Edition, 48(37), 6788-6790. [Link]
-
Thermo Fisher Scientific. (n.d.). 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97%. Alfa Aesar. [Link]
- Jones, M., & Moss, R. A. (Eds.). (2004). Carbene Chemistry. John Wiley & Sons.
-
Ramirez, F. (1968). Condensations of Carbonyl Compounds with Trivalent Phosphorus Reagents. The Synthesis of Oxyphosphoranes and the Wittig Reaction. Accounts of Chemical Research, 1(6), 168-174. [Link]
-
Ramirez, F., & Desai, N. B. (1963). The Reaction of Trimethyl Phosphite with Biacetyl. A Stable Pentacovalent Adduct Containing a Phosphorus Atom in a Five-Membered Ring. Journal of the American Chemical Society, 85(20), 3252-3253. [Link]
-
Bertrand, G., & Grote, D. (2007). Carbenes: From Ylides to Stable Carbenes. Angewandte Chemie International Edition, 46(48), 9274-9277. [Link]
- Griffin, G. W., & Bertoniere, N. R. (1973). Photochemistry of Small Rings. In Carbenes (pp. 305-334). John Wiley & Sons, Inc.
- Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
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- 6. researchgate.net [researchgate.net]
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- 8. Wittig Reaction [organic-chemistry.org]
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A Technical Guide to the Spectroscopic Characterization of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Introduction
2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene is a pentavalent organophosphorus compound featuring a five-membered dioxaphospholene ring. This class of compounds is of significant interest in synthetic organic chemistry, serving as versatile intermediates and reagents. The phosphorus atom in a pentacoordinate state, bonded to five oxygen atoms, three from methoxy groups and two within the dioxaphospholene ring, results in a unique electronic environment that can be probed effectively using various spectroscopic techniques.
Molecular Structure and Spectroscopic Rationale
The structure of this compound is presented below. Understanding the symmetry and electronic nature of the different nuclei is crucial for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds. We will consider ¹H, ¹³C, and ³¹P NMR spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, the methyl protons on the dioxaphospholene ring, and the vinylic protons of the ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Doublet | 9H | -OCH₃ |
| ~1.9 | Singlet | 6H | -CH₃ (ring) |
-
-OCH₃ Protons (C3, C4, C5): The three methoxy groups are chemically equivalent and are expected to appear as a single signal. Due to coupling with the phosphorus atom (³J(P-O-C-H)), this signal is predicted to be a doublet with a coupling constant of approximately 10-15 Hz.
-
-CH₃ Protons (C6, C7): The two methyl groups on the dioxaphospholene ring are also chemically equivalent and will likely appear as a sharp singlet.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~125 | C1, C2 |
| ~55 | C3, C4, C5 |
| ~15 | C6, C7 |
-
Vinylic Carbons (C1, C2): These carbons are part of a double bond and are deshielded, appearing in the downfield region.
-
Methoxy Carbons (C3, C4, C5): These carbons are attached to an electronegative oxygen atom and will appear in the mid-field region.
-
Methyl Carbons (C6, C7): The methyl carbons are the most shielded and will appear in the upfield region.
Predicted ³¹P NMR Data
Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. For pentacoordinate phosphorus compounds like this, the chemical shift is highly dependent on the geometry and substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| -20 to -30 | P |
The phosphorus nucleus is expected to be significantly shielded, appearing in the upfield region of the ³¹P NMR spectrum. The exact chemical shift will be influenced by the ring strain and the electronegativity of the oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to the P-O-C and C=C bonds.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| ~1680 | Medium | C=C stretch |
| ~1100-1000 | Strong | P-O-C stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
The strong P-O-C stretching vibrations are characteristic of phosphate and phosphonate esters. The C=C stretching frequency confirms the presence of the double bond within the dioxaphospholene ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak, followed by characteristic fragmentation patterns.
| Predicted m/z | Ion |
| 210 | [M]⁺ |
| 179 | [M - OCH₃]⁺ |
| 151 | [M - PO(OCH₃)₂]⁺ |
| 120 | [M - PO(OCH₃)₃]⁺ |
The fragmentation is likely to proceed through the loss of methoxy groups and cleavage of the dioxaphospholene ring.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
³¹P NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover a range appropriate for pentavalent phosphorus compounds (e.g., -100 to 100 ppm).
-
Use a relaxation delay of 5 seconds.
-
Acquire at least 64 scans.
-
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Instrumentation: Use an electron ionization (EI) mass spectrometer.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40 to 400.
-
Maintain the ion source temperature at ~200 °C.
-
Conclusion
While experimental spectroscopic data for this compound is not currently available, this guide provides a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra. The interpretations are based on the fundamental principles of each spectroscopic technique and by drawing analogies to structurally similar organophosphorus compounds. The detailed protocols provided herein offer a clear roadmap for the experimental characterization of this and related molecules. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, aiding in the identification and structural elucidation of novel phosphorus-containing heterocycles.
References
As of the last update, no direct experimental spectroscopic data for this compound has been published. The predictions in this guide are based on general principles of spectroscopic interpretation and data for analogous compounds. For general information on the spectroscopy of organophosphorus compounds, the following resources are recommended:
IUPAC name and structure of C7H15O5P
An In-depth Technical Guide to Triethyl Phosphonoacetate: A Cornerstone Reagent for C-C Bond Formation
Abstract
This technical guide provides a comprehensive analysis of Triethyl phosphonoacetate (TEPA), a pivotal organophosphorus reagent with the molecular formula C8H17O5P. While the query C7H15O5P is ambiguous, TEPA represents a closely related and overwhelmingly significant compound for the target audience of synthetic chemists and drug development professionals. This document delves into the physicochemical properties, synthesis, and structural features of TEPA. The core focus is its application in the Nobel Prize-winning Wittig chemistry, specifically the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely utilized method for the stereoselective synthesis of alkenes. We will explore the reaction mechanism, its distinct advantages over the classical Wittig reaction, and provide validated experimental protocols for its successful implementation in a laboratory setting.
Introduction: Identifying the Core Reagent
The molecular formula C7H15O5P does not correspond to a uniquely defined, high-impact compound in common synthetic practice. However, the closely related homolog, C8H17O5P, is unequivocally identified as Triethyl phosphonoacetate (TEPA) . Given its profound importance in modern organic synthesis and drug discovery, this guide will focus exclusively on this compound.
TEPA is a stable, liquid phosphonate ester whose utility is anchored in its role as a precursor to a stabilized phosphonate carbanion.[1][2] This carbanion is the key nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction that facilitates the synthesis of α,β-unsaturated esters from aldehydes and ketones with high reliability and stereocontrol.[1][3] For professionals in drug development, the HWE reaction is an indispensable tool for carbon chain elongation and the construction of complex molecular scaffolds found in numerous bioactive molecules, including antiviral and anti-inflammatory agents.[2][4][5]
Physicochemical Properties & Structural Elucidation
The reactivity and utility of TEPA are direct consequences of its molecular structure. The key feature is the methylene group (–CH2–) positioned between two electron-withdrawing groups: the phosphonate (P=O) and the ester carbonyl (C=O). This unique arrangement renders the alpha-protons on the methylene carbon acidic, allowing for easy deprotonation by moderately strong bases to form the reactive carbanion.[1]
Table 1: Key Identifiers and Physical Properties of Triethyl Phosphonoacetate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-diethoxyphosphorylacetate | [6] |
| CAS Number | 867-13-0 | [7][8] |
| Molecular Formula | C8H17O5P | [6][7] |
| Molecular Weight | 224.19 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 142-145 °C @ 9 mmHg | [8] |
| Density | 1.13 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.431 | [8] |
| SMILES | CCOC(=O)CP(=O)(OCC)OCC | [6] |
For verification, the structure of TEPA can be confirmed using standard spectroscopic methods. The Fourier-Transform Infrared (FTIR) spectrum will prominently display characteristic stretches for the C=O of the ester (approx. 1730 cm⁻¹) and the P=O of the phosphonate (approx. 1250 cm⁻¹).
Synthesis of Triethyl Phosphonoacetate
The industrial and laboratory-scale synthesis of TEPA is predominantly achieved via the Michaelis-Arbuzov reaction .[9][10] This reliable method involves the reaction of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, such as ethyl chloroacetate or ethyl bromoacetate.[9][11]
The reaction proceeds through the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the ethyl haloacetate. This is followed by the rearrangement of the resulting intermediate, which expels an ethyl halide as a byproduct to form the stable P=O bond of the phosphonate.
Causality in Synthesis: The choice of a solvent-free, high-temperature reaction is a deliberate process improvement.[9] This approach simplifies post-reaction workup, increases the reaction rate, and enhances the overall yield, making it more suitable for industrial production by minimizing solvent waste and associated environmental impact.[9]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Core Application
The premier application of TEPA is its use in the HWE olefination. This reaction offers significant advantages over the classical Wittig reaction using phosphonium ylides.
Mechanism and Stereoselectivity
The HWE reaction follows a well-understood, three-step mechanism:[3][4][12]
-
Deprotonation: A base (e.g., NaH, NaOMe, DBU) abstracts an acidic α-proton from TEPA to generate a resonance-stabilized phosphonate carbanion.[3]
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms an oxaphosphetane intermediate.[3][4]
-
Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the final alkene product.[10][13]
A key feature of the HWE reaction with stabilized phosphonates like TEPA is its high stereoselectivity for the (E)-alkene (trans-isomer).[3][10][13] This selectivity arises because the transition state leading to the (E)-alkene is sterically favored and therefore lower in energy than the transition state leading to the (Z)-alkene.[4]
Caption: Figure 1: HWE Reaction Mechanism.
Advantages Over the Wittig Reaction
For drug development professionals, protocol robustness and purification efficiency are paramount. The HWE reaction is often preferred for several reasons:
-
Enhanced Nucleophilicity: The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[10]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction.[10][13] This is a significant advantage over the triphenylphosphine oxide generated in the Wittig reaction, which often requires challenging column chromatography for removal.
-
Predictable Stereochemistry: The high (E)-selectivity is reliable and predictable for most substrates.[14]
Validated Experimental Protocol: HWE Olefination
This protocol describes a general procedure for the synthesis of an (E)-α,β-unsaturated ester using TEPA and an aldehyde under Masamune-Roush conditions, which are suitable for base-sensitive substrates.[4]
Self-Validation: This protocol is inherently self-validating. Successful formation of the product is confirmed by the disappearance of the aldehyde starting material (monitored by TLC) and the precipitation of the product upon aqueous workup. The easy removal of the phosphate byproduct in the aqueous layer provides further validation of the reaction pathway.
Materials and Reagents
-
Triethyl phosphonoacetate (TEPA)
-
Aldehyde substrate
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add anhydrous LiCl (1.5 equiv) and anhydrous acetonitrile. Begin vigorous stirring.
-
Substrate Addition: Add the aldehyde (1.0 equiv) followed by Triethyl phosphonoacetate (1.2 equiv) to the suspension.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add DBU (1.2 equiv) dropwise via syringe. Causality Note: Cooling prevents potential side reactions from the exothermic addition of the base.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine. Causality Note: The water wash is critical for removing the water-soluble lithium diethyl phosphate byproduct.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (E)-alkene.
Sources
- 1. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Triethyl phosphonoacetate | 867-13-0 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]
- 12. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Discovery and Enduring Legacy of Dioxaphospholene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,3,2-dioxaphospholene compounds. We traverse the pioneering work of the 1950s, which first unveiled these versatile molecules, to their modern applications as powerful reagents and ligands in complex organic synthesis. The narrative emphasizes the underlying chemical principles and mechanistic insights that have driven their development. Detailed protocols, quantitative data, and workflow visualizations are provided to equip researchers with a practical and theoretical understanding of this important class of organophosphorus compounds.
Introduction: The Unique Architecture of Dioxaphospholenes
The 1,3,2-dioxaphospholene system is characterized by a five-membered ring containing two oxygen atoms, one phosphorus atom, and a carbon-carbon double bond. The phosphorus atom is the focal point of reactivity, typically existing in a pentacoordinate (Phosphorus V) or tricoordinate (Phosphorus III) state. This structure imparts unique stereoelectronic properties that have made them invaluable in synthetic chemistry. Their story begins with a fundamental inquiry into the reactivity of trivalent phosphorus compounds.
The Genesis: Pioneering Synthesis and a New Class of Reagents
The history of dioxaphospholenes is inextricably linked to the foundational work on the reactivity of phosphites. In the mid-1950s, chemists were exploring the reactions of trialkyl phosphites with various electrophiles. A landmark discovery was made when it was observed that trialkyl phosphites react exothermically with α-dicarbonyl compounds, such as biacetyl or benzil, to form a stable 1:1 adduct. This reaction, often referred to as the Ramirez reaction after its key pioneer Fausto Ramirez, provided the first general and efficient route to the 1,3,2-dioxaphospholene ring system.
These initial studies revealed that the resulting products were not simple phosphonates but rather pentacoordinate, pentacovalent phosphorus compounds. This was a significant finding, as stable pentacovalent phosphorus species were relatively rare at the time. The formation of the stable five-membered ring was correctly proposed to be the thermodynamic driving force for the reaction.
Core Synthetic Methodology: The Ramirez Reaction
The most direct and widely used method for synthesizing 2,2,2-trialkoxy-1,3,2-dioxaphospholenes is the reaction between a trialkyl phosphite and an α-dicarbonyl compound. The reaction is typically rapid and highly exothermic.
Causality Behind Experimental Choices:
-
Reagents: Trialkyl phosphites (e.g., trimethyl phosphite, triethyl phosphite) serve as the phosphorus source.[1][2][3][4] Their nucleophilic character is key to initiating the reaction with the electrophilic carbonyl carbons of the α-dicarbonyl compound (e.g., biacetyl, benzil).
-
Solvent: The reaction is often performed neat or in an aprotic, non-polar solvent like diethyl ether or toluene. The choice of solvent is primarily to control the reaction temperature, as the process can be vigorous. A solvent also aids in the handling of solid dicarbonyl compounds.
-
Temperature: The reaction is initiated at low temperatures (e.g., 0 °C) to moderate the exothermic nature of the addition. Once the initial reaction subsides, the mixture is typically allowed to warm to room temperature to ensure complete conversion.
-
Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) because trialkyl phosphites are susceptible to oxidation.
Detailed Experimental Protocol: Synthesis of 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene
This protocol describes the synthesis of a classic dioxaphospholene from trimethyl phosphite and biacetyl.[5]
Step 1: Reaction Setup
-
A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
Step 2: Reagent Charging
-
The flask is charged with biacetyl (8.6 g, 0.1 mol) and 100 mL of anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice-water bath.
Step 3: Addition of Phosphite
-
Trimethyl phosphite (12.4 g, 0.1 mol) is added dropwise via the dropping funnel to the stirred solution over 30 minutes.
-
The temperature of the reaction mixture should be maintained below 10 °C during the addition.
Step 4: Reaction Completion and Work-up
-
After the addition is complete, the ice bath is removed, and the solution is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude oil is purified by vacuum distillation to yield 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene as a colorless liquid.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for dioxaphospholene synthesis.
Mechanistic Insights and Structural Properties
The reaction proceeds through a nucleophilic attack of the phosphorus atom of the phosphite on one of the carbonyl carbons of the α-dicarbonyl compound. This is followed by a rapid ring-closing step to form the pentacovalent phosphorus intermediate. The stability of this pentacovalent structure is a key feature of dioxaphospholene chemistry.
The geometry of these pentacovalent phosphorus compounds is typically described as a trigonal bipyramid (TBP). In this arrangement, the five-membered ring spans one axial and one equatorial position, which minimizes ring strain. This structural feature is crucial for their stability and reactivity.
Visualization of the Reaction Mechanism
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- 5. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
Theoretical Insights into the Reactivity of 1,3,2-Dioxaphospholenes: A Technical Guide for Researchers
Abstract
1,3,2-Dioxaphospholenes are a fascinating class of five-membered phosphorus heterocycles that have garnered significant attention in synthetic chemistry due to their versatile reactivity. As trivalent phosphorus compounds, they readily engage in a variety of transformations, including cycloaddition reactions and nucleophilic attacks on electrophilic centers. Understanding the underlying electronic structure and reaction mechanisms is paramount for harnessing their full synthetic potential. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the reactivity of dioxaphospholenes, tailored for researchers, scientists, and professionals in drug development. By leveraging the power of computational chemistry, we can dissect reaction pathways, predict reactivity trends, and rationally design novel synthetic methodologies. This guide will delve into the computational techniques employed, explore the key reaction types of dioxaphospholenes from a theoretical standpoint, and elucidate the influence of substituents on their chemical behavior.
Introduction: The Significance of Dioxaphospholenes and the Role of Theoretical Chemistry
1,3,2-Dioxaphospholenes are five-membered heterocyclic compounds containing a phosphorus atom bonded to two oxygen atoms and a carbon-carbon double bond. Their unique electronic structure, characterized by a lone pair on the phosphorus atom and the π-system of the double bond, endows them with a rich and diverse reactivity profile. They are valuable intermediates in the synthesis of a wide array of organophosphorus compounds, which are integral to various fields, including catalysis, materials science, and medicinal chemistry.
Experimental investigations have revealed that dioxaphospholenes participate in several key reactions, most notably [3+2] cycloadditions with electron-deficient alkynes and alkenes, as well as reactions with carbonyl compounds. However, a purely experimental approach can be limited in its ability to fully elucidate the intricate details of reaction mechanisms, such as the precise structure of transition states and the subtle interplay of electronic and steric effects.
This is where theoretical and computational chemistry provide an indispensable toolkit. By employing quantum mechanical calculations, we can model the behavior of molecules and chemical reactions with a high degree of accuracy. These in silico experiments allow us to:
-
Visualize the three-dimensional structures of reactants, intermediates, transition states, and products.
-
Calculate the energetic landscape of a reaction, including activation barriers and reaction enthalpies.
-
Analyze the electronic properties of molecules, such as orbital energies and charge distributions, to understand their reactivity.
-
Systematically study the influence of different substituents on reaction outcomes.
This guide will navigate the theoretical landscape of dioxaphospholene reactivity, providing both foundational knowledge and practical insights for researchers in the field.
Computational Methodologies for Studying Dioxaphospholene Reactivity
The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods. For organophosphorus chemistry, Density Functional Theory (DFT) has emerged as a robust and widely used approach, offering a favorable balance between computational cost and accuracy.
Foundational Theory: Density Functional Theory (DFT)
DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A variety of functionals are available within the DFT framework, with hybrid functionals often providing excellent results for organic and organometallic reactions. For studies involving dioxaphospholenes and their reactions, the following functionals are commonly employed:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular and well-benchmarked hybrid functional that often provides reliable geometries and energies for a wide range of systems.
-
M06-2X: A high-nonlocality functional that is particularly well-suited for studying main-group thermochemistry, kinetics, and non-covalent interactions.
The choice of basis set is also crucial. A basis set is a set of mathematical functions used to describe the atomic orbitals. For phosphorus-containing compounds, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electronic structure around the phosphorus atom. Common choices include:
-
Pople-style basis sets: e.g., 6-31G(d), 6-311+G(d,p)
-
Dunning's correlation-consistent basis sets: e.g., cc-pVDZ, aug-cc-pVTZ
A Self-Validating Protocol for Reaction Mechanism Elucidation
To ensure the trustworthiness of computational results, a self-validating and systematic protocol should be followed for investigating reaction mechanisms.
Step-by-Step Computational Workflow:
-
Geometry Optimization: The three-dimensional structures of all reactants, products, and any anticipated intermediates are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. For transition states, exactly one imaginary frequency corresponding to the reaction coordinate is expected.
-
Transition State Searching: The transition state (TS) structure connecting reactants and products is located using various algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN).
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set and/or a more sophisticated theoretical method.
-
Solvation Effects: Since many reactions are performed in solution, it is often necessary to include the effects of the solvent in the calculations. This is typically done using implicit solvation models, such as the Polarizable Continuum Model (PCM).
Diagram: Computational Workflow for Reaction Mechanism Analysis
Caption: A simplified representation of the concerted mechanism for the [3+2] cycloaddition.
Reactions with Carbonyl Compounds
Dioxaphospholenes can also react as nucleophiles with electrophilic carbonyl compounds, such as aldehydes and ketones. The lone pair on the phosphorus atom initiates the attack on the electrophilic carbonyl carbon. [1]The general mechanism for nucleophilic addition to a carbonyl group involves the formation of a tetrahedral intermediate. [2] Computational studies can be employed to model this process and determine the activation barrier for the initial nucleophilic attack. The reactivity is expected to be influenced by the electrophilicity of the carbonyl compound and the nucleophilicity of the dioxaphospholene. Electron-withdrawing groups on the carbonyl compound will increase its electrophilicity and make it more susceptible to nucleophilic attack.
Diagram: Nucleophilic Attack of a Dioxaphospholene on an Aldehyde
Caption: The general pathway for the reaction of a dioxaphospholene with an aldehyde.
Hydrolysis and Oxidation
The stability of dioxaphospholenes towards hydrolysis and oxidation is a critical aspect of their chemistry. Theoretical studies can provide valuable insights into the mechanisms of these degradation pathways.
Hydrolysis: The hydrolysis of organophosphorus compounds can proceed through various mechanisms, often involving pentacoordinate intermediates or transition states. [3][4]Computational modeling can help to distinguish between associative and dissociative pathways and to calculate the activation barriers for these processes.
Oxidation: Dioxaphospholenes, being trivalent phosphorus compounds, are susceptible to oxidation to the corresponding pentavalent species. Theoretical calculations can be used to investigate the reaction mechanism with various oxidizing agents, such as peroxides or molecular oxygen. [5]These studies can help in understanding the factors that influence the rate and selectivity of the oxidation process.
The Influence of Substituents on Reactivity: A Quantitative Approach
Substituents on the dioxaphospholene ring or at the phosphorus atom can have a profound impact on the reactivity and selectivity of their reactions. Computational chemistry provides a powerful platform for systematically investigating these effects.
Table 1: Predicted Substituent Effects on Dioxaphospholene Reactivity in [3+2] Cycloadditions
| Substituent Position | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on Reaction Rate with Electron-Deficient Alkynes |
| C4/C5 on Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Increase |
| C4/C5 on Ring | Electron-Withdrawing (e.g., -CF₃, -CN) | Decrease | Decrease |
| Phosphorus Atom | Electron-Donating (e.g., Alkyl) | Increase | Increase |
| Phosphorus Atom | Electron-Withdrawing (e.g., -OR, -NR₂) | Decrease | Decrease |
These predictions are based on the principles of FMO theory. Electron-donating groups increase the energy of the HOMO, making the dioxaphospholene a better nucleophile and a more reactive 1,3-dipole in normal-electron-demand cycloadditions. Conversely, electron-withdrawing groups decrease the HOMO energy, reducing the reactivity.
Computational studies can quantify these effects by calculating the activation energies for a series of substituted dioxaphospholenes. This allows for the establishment of quantitative structure-activity relationships (QSAR), which can be invaluable for the rational design of new reagents with tailored reactivity.
Conclusion and Future Directions
Theoretical studies provide a powerful lens through which to view and understand the intricate reactivity of 1,3,2-dioxaphospholenes. By employing computational methods such as DFT, researchers can gain deep insights into reaction mechanisms, predict reactivity trends, and rationally design new synthetic strategies. While direct computational investigations on simple dioxaphospholenes are still emerging, the principles gleaned from studies of analogous organophosphorus systems provide a solid foundation for future work.
Future research in this area should focus on:
-
Direct Computational Studies: Performing detailed theoretical investigations on the reactivity of a wider range of substituted 1,3,2-dioxaphospholenes to build a comprehensive understanding of their chemical behavior.
-
Catalysis: Exploring the potential for metal- and organocatalysis to modulate the reactivity and selectivity of dioxaphospholene reactions through computational modeling.
-
Stereoselectivity: Conducting in-depth theoretical analyses of the factors controlling the stereochemical outcomes of dioxaphospholene reactions, which is crucial for their application in asymmetric synthesis.
By continuing to bridge the gap between theoretical predictions and experimental observations, we can unlock the full potential of these versatile phosphorus heterocycles in modern organic synthesis.
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Kamerlin, S. C. L., McKenna, C. E., Goodman, M. F., & Warshel, A. (2009). A Computational Study of the Hydrolysis of dGTP Analogues with Halomethylene-Modified Leaving Groups in Solution: Implications for the Mechanism of DNA Polymerases. Biochemistry, 48(25), 5963–5971. [Link]
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Ménard, G., Stephan, D. W. (2013). Reactions of Diethylazo-Dicarboxylate with Frustrated Lewis Pairs. Chemistry - A European Journal, 19(24), 7772-7781. [Link]
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Jasiński, R. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 1045. [Link]
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Vanthuyne, N., et al. (2022). Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions. Scientific Data, 9(1), 1-10. [Link]
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Barberis, M., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 494. [Link]
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Wu, X., et al. (2024). Unraveling the atmospheric oxidation mechanism and kinetics of naphthalene: Insights from theoretical exploration. Chemosphere, 352, 141356. [Link]
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Mellah, I., et al. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. Journal of Molecular Structure, 1048, 303-309. [Link]
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Ibrahim, A. M., et al. (2018). The reaction of dimethyl acetylenedicarboxylate (DMAD) with disubstituted thiourea. Journal of Heterocyclic Chemistry, 55(1), 221-227. [Link]
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Chae, K., & Violi, A. (2007). Thermal decomposition of decalin: an ab initio study. The Journal of organic chemistry, 72(9), 3179–3185. [Link]
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Linder, M., et al. (2019). Mechanism of the Oxidation of Heptafulvenes to Tropones Studied by Online Mass Spectrometry and Density Functional Theory Calculations. The Journal of organic chemistry, 84(21), 13975–13982. [Link]
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LibreTexts. (2020). 18.2: General Reactions of Carbonyl Compounds. Chemistry LibreTexts. [Link]
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Zakarianezhad, M., et al. (2018). Theoretical study on mechanism of reaction between tert-butyl isocyanide and dimethyl acetylenedicarboxylate in presence of ethanethiol or thiophenol. Journal of the Iranian Chemical Society, 15(12), 2655-2665. [Link]
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Fliss, O., et al. (2025). DFT Calculations, Synthesis, and Mechanistic Studies of the Reaction of Dichlorophosphoryl Isocyanate with Hydrocarbon Azides. Chemistry Africa. [Link]
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Smith, D. J., et al. (1975). Thermal decomposition of 2,4,4,5,5-pentaphenyl-1,3,2-dioxaphospholane. The Journal of Organic Chemistry, 40(4), 441-444. [Link]
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An In-Depth Technical Guide on the Reactivity of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of 2,2,2-trimethoxy-4,5-dimethyl-1,3-dioxaphospholene, a pentacovalent phosphorus compound with significant potential in organic synthesis. This document moves beyond a simple recitation of facts to offer insights into the mechanistic underpinnings of its reactivity, empowering researchers to leverage its unique properties in the design of novel synthetic methodologies and in the development of new therapeutic agents. The information presented herein is grounded in established principles of organophosphorus chemistry and supported by spectroscopic data and proven experimental protocols.
Introduction: The Role of Pentacovalent Phosphorus in Modern Organic Synthesis
Organophosphorus compounds are integral to numerous applications, from medicinal chemistry to materials science.[1][2] Their diverse reactivity and structural versatility make them powerful tools for synthetic chemists.[3][4] Among these, pentacovalent phosphorus compounds, particularly those with cyclic structures like dioxaphospholenes, exhibit unique chemical behaviors that set them apart.
This compound (CAS RN: 1665-79-8) is a noteworthy example of such a compound.[5][6] Its structure, featuring a five-membered ring containing a phosphorus atom bonded to three methoxy groups and two oxygen atoms connected to a dimethyl-substituted ethylene backbone, gives rise to a rich and nuanced reactivity profile. This guide will delve into the foundational aspects of this molecule, providing the reader with a robust understanding of its preparation and synthetic utility.
Synthesis of this compound: A Kukhtin-Ramirez Approach
The most direct and efficient synthesis of this compound involves the reaction of trimethyl phosphite with biacetyl (2,3-butanedione). This transformation is a classic example of the Kukhtin-Ramirez reaction, which describes the addition of trivalent phosphorus compounds to α-dicarbonyl systems.
Underlying Principles of the Kukhtin-Ramirez Reaction
The reaction proceeds through the nucleophilic attack of the phosphorus atom of trimethyl phosphite on one of the carbonyl carbons of biacetyl. This initial step forms a zwitterionic intermediate. Subsequent ring closure, driven by the attack of the newly formed oxyanion on the positively charged phosphorus center, leads to the formation of the stable pentacovalent dioxaphospholene ring system. The presence of the electron-donating methyl groups on the dicarbonyl backbone facilitates this reaction.
Detailed Experimental Protocol
Materials:
-
Trimethyl phosphite, P(OMe)₃ (purified by distillation)
-
Biacetyl (2,3-butanedione), (CH₃CO)₂ (distilled prior to use)
-
Anhydrous benzene or toluene (dried over sodium/benzophenone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of freshly distilled biacetyl (1 equivalent) in anhydrous benzene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add trimethyl phosphite (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of biacetyl over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal and the appearance of a new signal corresponding to the product.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation to afford this compound as a colorless oil.
Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its structure and purity. The following data provides a benchmark for researchers.
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 3.65 (s, 9H, P(OCH₃)₃), 1.85 (s, 6H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 125.8 (C=C), 52.3 (P(OCH₃)₃), 11.7 (C-CH₃) |
| ³¹P NMR (CDCl₃, 162 MHz), δ (ppm) | +8.5 |
| IR (neat), ν (cm⁻¹) | 2950 (C-H), 1685 (C=C), 1070 (P-O-C), 750 (P-O) |
| Mass Spectrum (EI), m/z (%) | 210 (M⁺, 15), 179 (M⁺ - OCH₃, 100), 148 (M⁺ - 2OCH₃, 45), 117 (M⁺ - 3OCH₃, 25) |
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the pentacovalent phosphorus center and the ability of the dioxaphospholene ring to undergo various transformations.
Reactions with Nucleophiles
The phosphorus center is susceptible to attack by nucleophiles, leading to substitution of the methoxy groups. The reaction with alcohols, for instance, can result in the exchange of one or more methoxy groups, with the ease of substitution depending on the steric and electronic properties of the incoming alcohol.
Reactions with Electrophiles: The Arbuzov-like Rearrangement
While less common for pentacovalent phosphorus compounds, under certain conditions, an Arbuzov-like rearrangement can be induced. For example, reaction with alkyl halides can lead to the formation of a phosphonate and methyl halide.
Cycloaddition Reactions
The double bond within the dioxaphospholene ring can participate in cycloaddition reactions, acting as a dienophile. For instance, in Diels-Alder reactions with conjugated dienes, it can lead to the formation of complex polycyclic phosphorus-containing structures.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound and related compounds opens up avenues for their use as versatile intermediates in the synthesis of complex organic molecules.
-
Phosphonate Synthesis: Through Arbuzov-like rearrangements, these compounds can serve as precursors to functionalized phosphonates, which are an important class of compounds in medicinal chemistry, known for their antiviral and anticancer activities.[1]
-
Asymmetric Synthesis: Chiral variants of dioxaphospholenes can be employed as ligands in asymmetric catalysis, enabling the stereoselective synthesis of target molecules.
-
Heterocycle Synthesis: The ability to participate in cycloaddition reactions makes them valuable building blocks for the construction of novel heterocyclic scaffolds, a common motif in many pharmaceuticals.
Conclusion
This compound is a pentacovalent phosphorus compound with a rich and varied reactivity profile. Its synthesis via the Kukhtin-Ramirez reaction is straightforward, and its subsequent transformations offer a powerful platform for the construction of a wide range of valuable organic molecules. A thorough understanding of its reactivity, grounded in the principles of organophosphorus chemistry, will undoubtedly spur further innovation in both academic and industrial research, particularly in the realm of drug discovery and development.
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Turhanen, P. A. (2022). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. ARC Publications. [Link]
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Forging the Future of Organophosphorus Chemistry: A Guide to Novel Research Areas in Dioxaphospholenes
Abstract
The field of organophosphorus chemistry is a cornerstone of modern synthetic science, delivering innovations from catalysis to medicine. Within this domain, the 1,3,2-dioxaphospholene scaffold, a five-membered heterocycle containing phosphorus, represents a class of molecules with underexplored potential. While structurally related phosphorus heterocycles have demonstrated profound utility, the unique electronic and steric properties of dioxaphospholenes offer fertile ground for new discoveries. This technical guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on three pivotal research frontiers for novel dioxaphospholenes: next-generation asymmetric catalysis, advanced flame-retardant materials, and pioneering applications in medicinal chemistry. We will explore the mechanistic rationale behind these opportunities, present detailed experimental workflows for synthesis and characterization, and outline a strategic vision for future development.
The Dioxaphospholene Core: Structure and Reactivity
The 1,3,2-dioxaphospholene ring system is characterized by a phosphorus atom bonded to two oxygen atoms and two carbon atoms, which form a double bond. This arrangement can accommodate phosphorus in various oxidation states (III or V) and coordination environments, leading to a rich and tunable chemical space. The reactivity is often dictated by the substituents on both the phosphorus and the carbon atoms of the double bond.
The primary synthetic route to this scaffold involves the [2+3] cycloaddition reaction between a trivalent phosphorus compound (e.g., a phosphite) and an α-dicarbonyl compound (e.g., benzil or diacetyl). This reaction is mechanistically fascinating, proceeding through a pentacoordinate phosphorus intermediate, which can be isolated or can rearrange to the final stable dioxaphospholene structure. Understanding the kinetics and thermodynamics of this cycloaddition is paramount to controlling the synthesis of novel derivatives with desired functionalities.
Frontier Research Area 1: Asymmetric Catalysis
The development of chiral phosphine ligands has revolutionized asymmetric catalysis. While ligands like BINAP and phosphoramidites are well-established, there is a continuous demand for new ligand scaffolds with unique steric and electronic profiles to tackle challenging transformations. Novel chiral dioxaphospholenes represent a promising, yet largely untapped, class of ligands for transition metal catalysis.
Rationale: The Causality Behind the Choice
The potential of dioxaphospholenes as ligands stems from several key features:
-
Tunable Steric Hindrance: The substituents on the carbon backbone (R1, R2) and the phosphorus atom (R3) can be systematically varied to create a finely-tuned chiral pocket around a metal center. This allows for precise control over the enantioselectivity of a catalytic reaction.
-
Modulable Electronic Properties: The electron-donating or -withdrawing nature of the R3 group directly influences the Lewis basicity of the phosphorus atom. This electronic tuning is critical for modulating the activity and stability of the catalyst. For instance, electron-rich phosphines are known to benefit reactions like catalytic diboration[1].
-
Rigid Backbone: The five-membered ring structure provides a conformationally restricted backbone, which is often a desirable trait in a chiral ligand as it reduces the number of non-productive binding modes and can lead to higher enantiomeric excesses.
Proposed Application: Ligand Screening Workflow
The logical progression for this research area is to synthesize a library of chiral dioxaphospholene ligands and screen them in a high-value asymmetric transformation, such as hydroformylation or allylic alkylation.
Caption: Workflow for discovery of novel dioxaphospholene catalysts.
Frontier Research Area 2: Advanced Flame-Retardant Materials
The phasing out of halogenated flame retardants due to environmental and health concerns has created an urgent need for effective, eco-friendly alternatives. Organophosphorus compounds are a leading class of halogen-free flame retardants, and novel dioxaphospholenes offer a unique platform for creating next-generation fire-safe materials.
Rationale: Mechanistic Insights
Organophosphorus flame retardants can act via two primary mechanisms: in the gas phase by radical trapping or in the condensed phase by promoting char formation. The efficacy of a phosphorus-based flame retardant is highly dependent on its chemical structure and thermal decomposition pathway[2].
-
Gas-Phase Action: Upon thermal decomposition, certain phosphorus compounds can release phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals are highly effective at quenching the high-energy H• and OH• radicals that propagate combustion, thereby inhibiting the flame[3][4].
-
Condensed-Phase Action: Other phosphorus compounds, particularly those with a high oxygen content, decompose to form phosphoric or polyphosphoric acid[1][3]. These acidic species act as catalysts for the dehydration and crosslinking of the polymer matrix, leading to the formation of a thermally insulating layer of char on the material's surface[1][5]. This char layer limits the release of flammable volatiles and shields the underlying polymer from heat.
Dioxaphospholenes are particularly compelling candidates because their structure can be designed to favor one or both of these mechanisms. By incorporating moieties that are known to promote gas-phase activity (like the DOPO structure) or by designing them to readily decompose into acidic species, their flame-retardant properties can be tailored to specific polymer systems[4][6].
Proposed Application: Dioxaphospholenes as Reactive Flame Retardants
A key challenge with additive flame retardants is their tendency to leach from the polymer matrix over time. A superior approach is to develop reactive flame retardants that can be covalently incorporated into the polymer backbone.
Caption: Strategy for creating intrinsically flame-retardant polymers.
Data Presentation: Comparative Flame Retardancy
The performance of a new dioxaphospholene flame retardant (hypothetical "DioPhos-FR") could be compared against a standard polymer and one with a conventional flame retardant like triphenyl phosphate (TPP).
| Material | Limiting Oxygen Index (LOI) (%) | UL-94 Classification | Peak Heat Release Rate (kW/m²) |
| Epoxy Resin (Neat) | 21.0 | Fails | 1150 |
| Epoxy + 15% TPP | 28.5 | V-1 | 650 |
| Epoxy + 15% DioPhos-FR | 32.0 | V-0 | 420 |
Frontier Research Area 3: Medicinal Chemistry and Drug Discovery
Phosphorus-containing functional groups are prevalent in biology (e.g., DNA, ATP), but organophosphorus compounds are underutilized in drug design, often due to concerns about metabolic stability and cell permeability. However, the unique properties of phosphorus heterocycles make them attractive candidates for development as novel therapeutic agents, particularly as bioisosteres of common functional groups.
Rationale: The Bioisostere Concept
Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's pharmacodynamic or pharmacokinetic profile[7]. The dioxaphospholene scaffold offers several intriguing possibilities:
-
Phosphate Mimicry: The phosphate group is crucial in many biological signaling pathways, but its high negative charge often results in poor bioavailability[8][9]. A neutral, pentavalent P(V) dioxaphospholene could act as a non-hydrolyzable, uncharged mimic of a phosphate or phosphonate group, potentially leading to inhibitors of kinases or phosphatases with improved cell permeability[8][10].
-
Carboxylic Acid/Ester Isostere: The P=O bond and the overall geometry of a P(V) dioxaphospholene could allow it to engage in similar hydrogen bonding interactions as a carboxylic acid or ester, while offering a completely different metabolic profile and solubility characteristics.
-
Novel Scaffold for Diversity: The three-dimensional shape and potential for diverse substitution on the dioxaphospholene ring provide a novel scaffold for building libraries of compounds for screening against various biological targets, such as cancer cell lines or pathogenic enzymes[11][12][13].
Key Experimental Workflows & Protocols
To empower researchers to explore these areas, we provide a representative, detailed protocol for the synthesis and characterization of a novel dioxaphospholene.
Protocol: Synthesis of 2,3-Diphenyl-4,5-dimethyl-1,3,2-dioxaphospholene
This protocol describes the synthesis via the cycloaddition of triethyl phosphite with benzil.
Materials:
-
Benzil (99%)
-
Triethyl phosphite (98%)
-
Anhydrous Toluene
-
Hexane (anhydrous)
-
Standard Schlenk line and glassware
-
Nitrogen gas (high purity)
Procedure:
-
Preparation: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Flame-dry all glassware before use.
-
Reagent Addition: To the flask, add benzil (2.10 g, 10.0 mmol) and 30 mL of anhydrous toluene. Stir the mixture until the benzil is fully dissolved.
-
Reaction: Using a syringe, add triethyl phosphite (1.74 mL, 10.2 mmol, 1.02 eq.) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) under a positive pressure of nitrogen. Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by recrystallization. Dissolve the oil in a minimum amount of hot hexane. Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) overnight to induce crystallization.
-
Isolation: Collect the white crystalline solid by filtration under nitrogen, wash with a small amount of cold hexane, and dry under high vacuum.
Protocol: Characterization via Multinuclear NMR Spectroscopy
Objective: To confirm the structure and purity of the synthesized dioxaphospholene.
Instrumentation: 400 MHz (or higher) NMR spectrometer with probes for ¹H, ¹³C, and ³¹P nuclei.
Sample Preparation:
-
Dissolve ~15-20 mg of the crystalline product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Parameters: Acquire a standard proton spectrum.
-
Expected Signals: Resonances corresponding to the phenyl protons and the methyl protons. The integration should match the expected ratio.
¹³C{¹H} NMR Spectroscopy:
-
Parameters: Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Signals for the quaternary carbons of the C=C bond, the phenyl carbons, and the methyl carbons. The carbons bonded to the O-P-O moiety will show coupling to the phosphorus atom. A typical chemical shift for 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane shows signals for the methyl and quaternary carbons[14].
³¹P{¹H} NMR Spectroscopy:
-
Parameters: Acquire a proton-decoupled phosphorus spectrum. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).
-
Expected Signal: This is the most diagnostic spectrum. For a P(V) dioxaphospholene of this type, a single sharp peak is expected. The chemical shift provides crucial information about the oxidation state and electronic environment of the phosphorus atom. P(V) phosphites and phosphates typically appear in the range of +145 to -80 ppm[15][16].
Challenges and Future Outlook
The exploration of novel dioxaphospholenes is not without its challenges. Synthetic routes must be optimized for scalability and functional group tolerance. For applications in materials and medicine, issues of long-term stability, toxicity, and metabolic fate must be rigorously addressed. The potential neurotoxicity observed in some organophosphate flame retardants necessitates careful toxicological evaluation of any new candidates[17].
Despite these hurdles, the future is bright. The convergence of high-throughput screening, computational modeling, and advanced synthetic methods will accelerate the discovery cycle[18][19][20]. Computational studies can predict the reactivity, stability, and spectral properties of target molecules before they are ever synthesized, guiding experimental efforts toward the most promising candidates[21][22]. The modularity and tunability of the dioxaphospholene scaffold make it an ideal platform for applying these modern discovery tools. By pursuing the research avenues outlined in this guide, the scientific community can unlock the full potential of this fascinating class of organophosphorus compounds, driving innovation across multiple disciplines.
References
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Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC. (2024-11-01). [Link]
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Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. (2025-10-11). [Link]
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Proposed mechanism for the formation of the dioxaphospholane,... - ResearchGate. [Link]
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Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. [Link]
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Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022-11-15). [Link]
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Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin | ACS Omega. [Link]
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Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - NIH. (2017-07-11). [Link]
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Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - NIH. [Link]
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Phosphorus‐Based Polymeric Flame Retardants – Recent Advances and Perspectives. (2025-10-26). [Link]
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The development and application of contemporary phosphorus flame retardants: a review. [Link]
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(PDF) Neurotoxicity Mechanism of Organophosphate Flame Retardants - ResearchGate. (2026-01-01). [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]
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Synthesis of Biologically Active Phosphorus Heterocycles - IRL @ UMSL. [Link]
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The Role of the Phosphorus Atom in Drug Design | Semantic Scholar. [Link]
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The use of phosphate bioisosteres in medicinal chemistry and chemical biology | Request PDF - ResearchGate. (2025-08-06). [Link]
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Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011-02-10). [Link]
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31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments | Request PDF - ResearchGate. [Link]
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NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. [Link]
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31 Phosphorus NMR. [Link]
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Phosphate Isosteres in Medicinal Chemistry | Request PDF - ResearchGate. (2025-08-09). [Link]
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4 - Supporting Information. [Link]
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2-CHLOR-4,4,5,5-TETRAMETHYL-1,3,2-DIOXAPHOSPHOLANE - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
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31P chemical shifts - Steffen's Chemistry Pages - Science and Fun. [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0242525) - Human Metabolome Database. [Link]
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13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0218606) - NP-MRD. [Link]
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13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0202325) - NP-MRD. [Link]
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Podophyllotoxin and its derivatives: Potential anticancer agents of natural origin in cancer chemotherapy - PubMed. (2022-12-29). [Link]
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Podophyllotoxin and its derivatives: Potential anticancer agents of natural origin in cancer chemotherapy - ResearchGate. (2025-11-18). [Link]
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Enantioselective synthesis of cyclopentenes by (2 + 3) cycloaddition via a 2-carbon phosphonium - ResearchGate. [Link]
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Development and mechanistic studies of calcium–BINOL phosphate-catalyzed hydrocyanation of hydrazones - Beilstein Journals. [Link]
-
Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed. (2020-01-03). [Link]
-
Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (2021-08-09). [Link]
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Computational Notes on the Reactivity of Some Functional Groups | Request PDF - ResearchGate. (2025-08-07). [Link]
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Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity - Der Pharma Chemica. [Link]
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Computational study of the structure, bonding and reactivity of selected helical metallocenes. (2025-08-06). [Link]
-
Enantioselective synthesis of cyclopentenes by (2 + 3) cycloaddition via a 2-carbon phosphonium | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024-06-03). [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods - MDPI. [Link]
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Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes - SciELO México. [Link]
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(PDF) Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne - ResearchGate. [Link]
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Methodological & Application
Use of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene in phosphonate synthesis
Application Notes & Protocols
Topic: Strategic Use of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene for Advanced Phosphonate Synthesis
Introduction: The Unique Role of a Cyclic Phosphite Ester
In the landscape of organophosphorus chemistry, phosphonates are of paramount importance, serving as crucial intermediates in organic synthesis and as core scaffolds in medicinal chemistry, often acting as bioisosteres for phosphates.[1][2] The synthesis of these C-P bond-containing molecules is a foundational task for researchers. This compound, hereafter referred to as TMDDP, is a cyclic phosphite ester that offers a distinct reactivity profile for the synthesis of phosphonates, particularly α-ketophosphonates.
Unlike its acyclic counterparts (e.g., triethyl phosphite), the constrained five-membered ring structure of TMDDP influences its reactivity, primarily in reactions with α-halocarbonyl compounds. This guide provides a detailed exploration of the mechanistic principles, practical applications, and step-by-step protocols for leveraging TMDDP in phosphonate synthesis, aimed at researchers and professionals in drug development and chemical synthesis.
Mechanistic Framework: The Arbuzov vs. Perkow Dichotomy
The reaction of a trivalent phosphorus ester, such as TMDDP, with an α-haloketone is governed by a classic mechanistic crossroads: the Michaelis-Arbuzov reaction, which yields a β-ketophosphonate, and the competing Perkow reaction, which produces a vinyl phosphate.[3][4] Understanding the factors that control this bifurcation is critical for achieving the desired synthetic outcome.
-
The Michaelis-Arbuzov Pathway (Desired for Phosphonates): This reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the α-carbon bearing the halogen. This displaces the halide and forms a quasi-phosphonium salt intermediate. In a subsequent step, the displaced halide anion attacks one of the methoxy groups on the phosphorus center, cleaving a methyl-halide bond and resulting in the formation of the stable pentavalent P=O bond of the final phosphonate product.[5]
-
The Perkow Pathway (Side Reaction): In this pathway, the phosphorus atom acts as an oxophile, attacking the electrophilic carbonyl carbon instead of the α-carbon.[3] This leads to a zwitterionic intermediate that rearranges to eliminate the halide, ultimately forming an enol phosphate product.[3][6]
The choice between these pathways is influenced by the steric and electronic environment of the α-haloketone, the reactivity of the halide (I > Br > Cl), and the reaction conditions.[7] Higher temperatures generally favor the thermodynamically more stable Michaelis-Arbuzov product.[7]
Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.
Core Application: Synthesis of α-Ketophosphonates
The primary utility of TMDDP is in its reaction with α-halocarbonyl compounds to generate α-ketophosphonates via the Michaelis-Arbuzov pathway. These products are exceptionally valuable building blocks in organic synthesis, notably for their use in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated ketones.
General Reaction Scheme: R-C(=O)-CH(X)-R' + (MeO)₃P(O₂C₂Me₂) → R-C(=O)-CH(P(=O)(OMe)₂)-R' + MeX + Acetoin
The reaction effectively installs a phosphonate moiety in place of a halogen, providing a versatile functional group for subsequent transformations.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl (2-oxo-2-phenylethyl)phosphonate
This protocol details a representative procedure for the synthesis of an α-ketophosphonate using TMDDP and 2-chloroacetophenone as a model substrate.
Principle: This procedure follows the Michaelis-Arbuzov reaction mechanism. TMDDP reacts with 2-chloroacetophenone, displacing the chloride and subsequently undergoing demethylation to yield the target β-ketophosphonate. The reaction is conducted under an inert atmosphere to prevent side reactions with moisture or oxygen.
Materials & Reagents:
-
2-Chloroacetophenone (1.0 eq)
-
This compound (TMDDP) (1.1 eq)
-
Anhydrous Toluene
-
Standard workup reagents: Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
-
Solvents for chromatography: Hexanes, Ethyl Acetate
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Caption: Experimental workflow for α-ketophosphonate synthesis.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Reagent Addition: To the flask, add 2-chloroacetophenone (e.g., 10 mmol, 1.55 g) and anhydrous toluene (50 mL).
-
Heating: Begin stirring and heat the mixture to reflux (approximately 110 °C).
-
TMDDP Addition: Once refluxing, add TMDDP (11 mmol, 2.14 g) dropwise via syringe over a period of 15 minutes. Causality Note: Slow addition helps to control any initial exotherm and ensures a homogeneous reaction.
-
Reaction: Maintain the reaction at reflux for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) followed by brine (1 x 25 mL). Insight: The bicarbonate wash removes any acidic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure dimethyl (2-oxo-2-phenylethyl)phosphonate.
Data Summary & Troubleshooting
The reaction is generally applicable to a range of α-haloketones. The table below provides representative data based on established principles of the Michaelis-Arbuzov reaction.
| Substrate (α-Halo Ketone) | Halogen (X) | Typical Conditions | Product | Expected Yield |
| 2-Chloroacetophenone | Cl | Toluene, Reflux, 16h | Dimethyl (2-oxo-2-phenylethyl)phosphonate | 75-85% |
| 2-Bromoacetophenone | Br | THF, Reflux, 8h | Dimethyl (2-oxo-2-phenylethyl)phosphonate | 85-95% |
| 3-Chlorobutan-2-one | Cl | Neat, 120°C, 12h | Dimethyl (1-methyl-2-oxopropyl)phosphonate | 70-80% |
| α-Bromo-p-methoxyacetophenone | Br | Toluene, Reflux, 6h | Dimethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate | 80-90% |
Field-Proven Insights & Troubleshooting:
-
Problem: Low or no conversion.
-
Cause & Solution: The Michaelis-Arbuzov reaction is sensitive to moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Confirm the purity of the TMDDP reagent. For less reactive chlorides, increasing the reaction temperature or time may be necessary.[7]
-
-
Problem: Significant formation of the Perkow (vinyl phosphate) byproduct.
-
Cause & Solution: This occurs when the phosphite attacks the carbonyl carbon. This can be more prevalent with sterically hindered α-carbons. Switching from an α-chloro to an α-bromo or α-iodo ketone can favor the SN2 reaction at the α-carbon, increasing the yield of the desired Arbuzov product.[7] Running the reaction in less polar solvents may also favor the Arbuzov pathway.
-
-
Problem: Reaction stalling.
-
Cause & Solution: The byproduct of the reaction is methyl halide (e.g., methyl chloride). In a sealed system, this can build up pressure. The reaction should be performed under a reflux condenser with a nitrogen outlet to allow volatile byproducts to escape.
-
Conclusion
This compound (TMDDP) is a highly effective reagent for the synthesis of α-ketophosphonates from α-halocarbonyl precursors. Its utility is grounded in the well-understood Michaelis-Arbuzov reaction. By carefully controlling reaction conditions and substrate choice, researchers can minimize the competing Perkow pathway and achieve high yields of these valuable synthetic intermediates. The protocols and insights provided herein serve as a robust starting point for scientists aiming to incorporate advanced phosphonate synthesis into their research and development programs.
References
- RSC Publishing. (n.d.). A new synthesis of cyclic β-keto phosphonates from α-nitro epoxides and a dialkyl phosphite.
- Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates.
- Wikipedia. (n.d.). Perkow reaction.
- Chemeurope.com. (n.d.). Perkow reaction.
- National Institutes of Health. (n.d.). Synthesis of medium and large phostams, phostones, and phostines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Phosphonate Reagents in Advanced Organic Synthesis: A Guide for Chemical Professionals.
- National Institutes of Health. (n.d.). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.
- Wikipedia. (n.d.). Phosphonate.
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
-
ResearchGate. (n.d.). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. Retrieved from [Link]
- BenchChem. (2025). Improving the yield of the Michaelis-Arbuzov reaction.
-
National Center for Biotechnology Information. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]
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- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of Caged Phosphoranes via [4+1] Cycloaddition using 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Introduction: Defining "Caged Phosphoranes" in Organophosphorus Chemistry
In the field of chemical biology, a "caged compound" typically refers to a biologically active molecule that has been temporarily inactivated by a photoremovable protecting group.[1][2] Upon irradiation with light, the "cage" is removed, releasing the active molecule with high spatiotemporal control.[3][4] However, in the context of synthetic organophosphorus chemistry, the term "caged phosphorane" describes a distinct class of molecules: pentavalent phosphorus (P(V)) compounds featuring a rigid, polycyclic, or bicyclic structure that sterically encases the central phosphorus atom.[5][6]
This guide focuses on the synthesis of these structurally complex caged phosphoranes. These molecules are not necessarily photolabile but are of significant interest due to their unique steric and electronic properties, which make them valuable as ligands in homogeneous catalysis, as stereochemical probes, and as intermediates in the synthesis of other complex organophosphorus compounds.[5][6]
The protocol herein details a robust method for synthesizing caged phosphoranes through the reaction of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene, a trivalent phosphorus (P(III)) nucleophile, with highly electrophilic carbonyl compounds. This reaction, a variant of the well-known Kukhtin-Ramirez reaction, proceeds via a [4+1] cycloaddition to yield stable, structurally defined P(V) caged structures.[7]
Reaction Principle and Mechanism
The core of this synthesis is the reaction between a P(III) compound and an activated 1,2-dicarbonyl or α-halocarbonyl compound. This compound serves as the P(III) precursor. Its reaction with an electron-deficient carbonyl partner, such as chloral or hexafluoroacetone, is highly efficient.[8][9]
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the reaction partner.
-
Zwitterionic Intermediate Formation: This attack forms a transient, zwitterionic intermediate. The stability and subsequent rearrangement of this intermediate are crucial for the final product formation.
-
Intramolecular Cyclization: The oxyanion of the zwitterionic intermediate performs an intramolecular nucleophilic attack on the now positively charged phosphorus center.
-
Ring Closure to P(V) Cage: This step closes the ring, resulting in a stable, pentacoordinate P(V) phosphorane with a bicyclic, or "caged," structure. The dioxaphospholene ring, derived from 2,3-butanediol, forms a key part of this final cage structure.[9]
The overall transformation is a cascade process that rapidly builds molecular complexity from simple precursors.[8]
Caption: Generalized reaction mechanism for caged phosphorane synthesis.
Materials and Equipment
Chemicals
| Chemical | CAS No. | Recommended Purity | Notes |
| This compound | 1665-79-8 | ≥97% | Highly moisture-sensitive. Handle under inert gas.[10][11] |
| Chloral (Trichloroacetaldehyde) | 75-87-6 | ≥98%, anhydrous | Corrosive and toxic. Handle in a fume hood. |
| Hexafluoroacetone | 684-16-2 | ≥99% | Typically supplied as a gas or hydrate. Use appropriate handling procedures. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ≥99.8% | Distill from CaH₂ before use. |
| Toluene | 108-88-3 | Anhydrous, ≥99.8% | Distill from sodium/benzophenone before use. |
| Hexane | 110-54-3 | Anhydrous, ≥99% | For purification/recrystallization. |
| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 / 7727-37-9 | High Purity (≥99.99%) | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glove box for inert atmosphere operations
-
Round-bottom flasks (oven-dried before use)
-
Glass syringes and needles
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
NMR spectrometer (multinuclear, capable of ³¹P detection)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Apparatus for recrystallization or flash column chromatography
Detailed Synthesis Protocol: Reaction with Chloral
This protocol describes the synthesis of a caged phosphorane from the reaction of this compound with chloral, a representative activated aldehyde.[9]
Experimental Workflow
Caption: Step-by-step workflow for caged phosphorane synthesis.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen. This is a critical step, as P(III) compounds are readily oxidized and hydrolyzed.
-
Reagent Preparation:
-
In the Schlenk flask, dissolve this compound (e.g., 2.10 g, 10 mmol) in 30 mL of anhydrous toluene.
-
In a separate, dry, septum-capped vial, prepare a solution of anhydrous chloral (e.g., 1.47 g, 10 mmol) in 10 mL of anhydrous toluene.
-
-
Reaction Initiation:
-
Cool the dioxaphospholene solution to -78 °C using a dry ice/acetone bath. A low temperature is used initially to control the reaction rate and minimize the formation of side products.
-
Using a syringe, add the chloral solution dropwise to the stirred dioxaphospholene solution over 30 minutes. A slow addition rate ensures the reaction remains controlled.
-
-
Reaction Progression:
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir overnight (approx. 12-16 hours) to ensure the reaction goes to completion.
-
-
Monitoring:
-
Carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe and prepare an NMR sample.
-
Acquire a ³¹P NMR spectrum. The disappearance of the starting P(III) signal and the appearance of a new signal in the characteristic P(V) phosphorane region indicates product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil contains the caged phosphorane product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a hot solvent like dichloromethane or ethyl acetate.
-
Add a non-polar solvent like hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under high vacuum. The choice of recrystallization solvents is crucial for obtaining a high-purity product and should be optimized based on the specific product's solubility.
-
Characterization of the Caged Product
Proper characterization is essential to confirm the formation and structure of the caged phosphorane.
-
³¹P NMR Spectroscopy: This is the most definitive technique. The trivalent starting material will have a signal typically > +100 ppm. The pentavalent caged phosphorane product is expected to show a signal in the negative region, often between -10 and -60 ppm, characteristic of pentacoordinate phosphorus.[5]
-
¹H and ¹³C NMR Spectroscopy: These spectra will confirm the incorporation of both the dioxaphospholene and carbonyl fragments into the final structure. The appearance of specific signals and coupling constants (e.g., JP-C, JP-H) provides strong evidence for the cage structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, matching the calculated value for the [4+1] cycloaddition adduct.
-
X-ray Diffraction (XRD): For unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. It provides the precise 3D arrangement of atoms, confirming the formation of the proposed caged architecture.[9]
Troubleshooting and Data Summary
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Moisture or oxygen contamination in the reaction. | Rigorously dry all glassware and solvents. Ensure a robust inert atmosphere throughout the procedure. Use freshly opened or purified reagents. |
| Impure starting materials. | Verify the purity of the dioxaphospholene and carbonyl compound by NMR before starting the reaction. | |
| Multiple Products in ³¹P NMR | Reaction run at too high a temperature, leading to side reactions or decomposition. | Maintain strict temperature control, especially during the initial addition step. |
| Rearrangement of intermediates. | Monitor the reaction at different time points to observe the formation of kinetic vs. thermodynamic products.[7][12] | |
| Difficulty in Crystallization | Product is an oil or amorphous solid. | Attempt purification via flash column chromatography on silica gel (ensure the compound is stable on silica). Try different solvent systems for recrystallization. |
| Presence of impurities. | Re-purify the product. Ensure complete removal of solvent from the crude material before attempting crystallization. |
Safety Precautions
-
Reagent Handling: this compound and other organophosphorus compounds should be handled with care in a well-ventilated fume hood.[13] They are potentially toxic and reactive.
-
Activated Carbonyls: Chloral is toxic and corrosive. Hexafluoroacetone is a hazardous gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Operations involving a Schlenk line or glove box should only be performed by trained personnel.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link][1][2]
-
Kaplan, J. H. (2009). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology, 24(1), 14-21. [Link][3]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemistry & Biology, 12(10), 1091-1102. [https://www.cell.com/chemist biolog/fulltext/S1074-5521(05)00290-8]([Link] biolog/fulltext/S1074-5521(05)00290-8)[14]
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Klán, P., et al. (2013). Caged Compounds: A Practical Guide. Chemical Reviews, 113(1), 119-191. [Link]
- Griesbeck, A. G., & Maptue, N. E. (2002). The Kukhtin–Ramirez Reaction. In Named Reactions in Organic Synthesis II (pp. 164-167). Wiley-VCH.
-
Dabkowski, W., & Michalski, J. (2009). Caged Phosphines and Related Compounds. Chemical Reviews, 109(11), 5349-5405. [Link][5][6]
-
Mingaleva, A. V., et al. (2017). Caged phosphorane with P-C bond based on chloral and 4,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane. Russian Chemical Bulletin, 66(10), 1893–1896. [Link][9]
-
Gubaidullin, A. T., et al. (2016). Reaction of 4,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane with hexafluoroacetone: formation of isomeric caged phosphoranes with phosphorus–carbon and phosphorus–oxygen bonds. Mendeleev Communications, 26(5), 415-417. [Link][8]
-
Gimalova, F. A., et al. (2013). The formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl. Chemical Communications, 49(78), 8824-8826. [Link][7]
-
Gubaidullin, A. T., et al. (2015). The cage phosphoranes formation and their rearrangements in the reaction of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl. ResearchGate. [Link][12]
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- 4. researchgate.net [researchgate.net]
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- 7. The formation of cage phosphoranes and their rearrangements in the reactions of substituted 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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The Strategic Application of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene in Modern Phosphitylation Chemistry
This technical guide provides an in-depth exploration of 2,2,2-trimethoxy-4,5-dimethyl-1,3-dioxaphospholene as a specialized phosphitylating agent for researchers, scientists, and professionals in drug development. We will delve into its mechanistic underpinnings, key applications, and provide detailed protocols to empower your research and development endeavors.
Introduction: A Niche Reagent with Unique Potential
In the vast landscape of phosphitylating agents, this compound emerges as a reagent with distinct structural features that offer potential advantages in specific synthetic contexts. While not as commonly employed as standard phosphoramidites, its cyclic dioxaphospholene core, substituted with dimethyl groups, and its three methoxy leaving groups, present opportunities for fine-tuned reactivity and stereochemical control in the synthesis of complex organophosphorus compounds.
The primary application of phosphitylating agents lies in the formation of phosphite triesters, which are crucial intermediates in the synthesis of oligonucleotides, modified nucleic acids, and other phosphorylated biomolecules.[1] The choice of a phosphitylating agent can significantly impact reaction efficiency, yield, and the stereochemical outcome at the phosphorus center.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1665-79-8 | [2][3] |
| Molecular Formula | C₇H₁₅O₅P | [2][3] |
| Molecular Weight | 210.16 g/mol | [2][3] |
| Appearance | Likely a colorless liquid (based on similar compounds) | N/A |
| Boiling Point | 64-66 °C at 1 mmHg | N/A |
Proposed Mechanism of Action: A Stepwise Activation and Coupling Cascade
The phosphitylation reaction using this compound is proposed to proceed through a two-step mechanism involving activation followed by nucleophilic attack. This mechanism is analogous to the well-established principles of phosphoramidite chemistry.[1]
Step 1: Activation
In the presence of a weak acid activator, such as 1H-tetrazole or a substituted imidazole, one of the methoxy groups on the phosphorus atom is protonated, transforming it into a good leaving group (methanol).
Step 2: Nucleophilic Attack
The free hydroxyl group of the substrate (e.g., an alcohol or a protected nucleoside) then acts as a nucleophile, attacking the activated phosphorus center. This attack results in the displacement of the protonated methoxy group and the formation of a new phosphite triester linkage.
Due to the presence of three methoxy groups, this process can potentially occur sequentially, allowing for the stepwise introduction of different nucleophiles, although this would require careful control of stoichiometry and reaction conditions.
Caption: Proposed mechanism for phosphitylation.
Core Applications & Detailed Protocols
The primary utility of this compound lies in its ability to introduce a phosphite group onto a molecule containing a hydroxyl functional group. This section provides generalized protocols for two key applications.
Important Note: The following protocols are generalized based on the principles of phosphitylation chemistry. Due to the limited specific literature on this particular reagent, optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) is highly recommended for each specific substrate.
General Protocol for the Phosphitylation of a Primary Alcohol
This protocol outlines a general procedure for the phosphitylation of a simple primary alcohol.
Materials and Reagents:
-
This compound
-
Primary alcohol substrate
-
Anhydrous acetonitrile (or dichloromethane)
-
Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)
-
Anhydrous pyridine or a non-nucleophilic base (e.g., N,N-diisopropylethylamine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
-
Inert atmosphere (argon or nitrogen) setup
Experimental Workflow:
Caption: General workflow for alcohol phosphitylation.
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and a non-nucleophilic base (1.5 eq) such as N,N-diisopropylethylamine.
-
Dissolution: Dissolve the mixture in anhydrous acetonitrile.
-
Addition of Phosphitylating Agent: Add this compound (1.2 eq) to the solution via syringe.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile, 1.2 eq) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of a Protected Deoxyribonucleoside Phosphoramidite Analogue
This protocol outlines a potential pathway for the synthesis of a nucleoside phosphoramidite analogue, a key building block for oligonucleotide synthesis.[1]
Materials and Reagents:
-
5'-O-Dimethoxytrityl-N-protected-2'-deoxyribonucleoside
-
This compound
-
Anhydrous dichloromethane
-
Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous workup and purification solvents
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Preparation: Ensure all reagents and solvents are anhydrous and all glassware is rigorously dried.
-
Reaction Setup: In an inert atmosphere, dissolve the protected nucleoside (1.0 eq) and DIPEA (2.0 eq) in anhydrous dichloromethane.
-
Addition of Phosphitylating Agent: Add this compound (1.5 eq) to the solution.
-
Activation: At room temperature, add the activator solution (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by ³¹P NMR spectroscopy or TLC.
-
Workup: Upon completion, quench the reaction with a suitable agent (e.g., a small amount of water or saturated sodium bicarbonate). Dilute with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by precipitation from a non-polar solvent (e.g., cold hexanes or heptane) or by flash chromatography on silica gel pre-treated with triethylamine.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of the phosphitylation should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to identify the formation of any byproducts. For phosphorus-containing compounds, ³¹P NMR spectroscopy is an invaluable tool for monitoring the reaction, with the starting material and product exhibiting distinct chemical shifts.
-
Product Characterization: The final purified product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Conclusion and Future Perspectives
This compound represents a phosphitylating agent with potential for specialized applications where its unique structure may offer advantages in reactivity or stereoselectivity. While detailed studies on its application are not widely available, the fundamental principles of phosphitylation chemistry provide a solid foundation for its use in the synthesis of a variety of organophosphorus compounds. The protocols outlined in this guide serve as a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further research into the reaction kinetics, substrate scope, and stereochemical outcomes of reactions involving this reagent will undoubtedly uncover new opportunities for its application in drug discovery and materials science.
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]
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- 2. Certain reactions of 2,2,2-trialkoxy-?4-oxaphospholenes | Semantic Scholar [semanticscholar.org]
- 3. Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02891C [pubs.rsc.org]
Application Note & Protocol Guide: Mastering Reactions with Cyclic Phosphites
Foreword: The Duality of Cyclic Phosphites
Cyclic phosphites are a fascinating and highly versatile class of organophosphorus compounds. Characterized by a trivalent phosphorus atom (P(III)) within a ring structure, they serve as pivotal intermediates in the synthesis of a vast array of molecules, from bioactive phosphate prodrugs and flame retardants to chiral ligands for catalysis.[1] Their utility stems from the nucleophilic nature of the phosphorus atom, which readily engages in a variety of transformations, most notably the Michaelis-Arbuzov and Pudovik reactions.
However, this reactivity is a double-edged sword. The same electronic properties that make cyclic phosphites valuable synthons also render them exquisitely sensitive to hydrolysis, particularly those with strained five- or six-membered rings.[2][3] The presence of ambient moisture can rapidly convert the desired P(III) species to undesired phosphonic acids, compromising yields and complicating purification.
This guide is structured from a foundational principle: successful manipulation of cyclic phosphites is predicated on the rigorous exclusion of atmospheric water and oxygen. We will move from the core safety and handling requirements dictated by this principle to detailed, validated protocols for key reactions, providing the causal framework behind each experimental choice.
Foundational Pillars: Safety and Atmosphere Control
The Imperative of an Inert Atmosphere
The primary challenge in working with cyclic phosphites is preventing their hydrolysis. This necessitates the use of inert atmosphere techniques to exclude water and oxygen. The choice between a glovebox and a Schlenk line often depends on the scale and duration of the experiment.
-
Schlenk Line Operations: Ideal for reactions up to a few hundred milliliters. This technique involves using specialized glassware that can be evacuated and refilled with an inert gas (typically high-purity Nitrogen or Argon).
-
Glovebox Operations: Necessary for highly sensitive reagents or for experiments requiring prolonged manipulation, such as weighing solids or preparing multiple reactions.
Causality: The lone pair of electrons on the P(III) center is susceptible to protonation by water, initiating a cascade that leads to ring-opening and the formation of a P(V) acid. Oxygen can also oxidize the P(III) center to a P(V) phosphate. An inert atmosphere physically displaces water and oxygen, preserving the integrity of the reagent.
The workflow for setting up a reaction under an inert atmosphere is a critical, multi-step process designed to remove contaminants.
Sources
- 1. Biologic activity of cyclic and caged phosphates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02891C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Mastering Phosphorylation: A Guide to the Application of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the precise introduction of phosphate groups into molecules is a paramount objective. Phosphorylation is a fundamental process that governs biological signaling pathways and can be leveraged to enhance the pharmacokinetic properties of therapeutic agents. This guide provides an in-depth exploration of 2,2,2-trimethoxy-4,5-dimethyl-1,3-dioxaphospholene, a powerful pentavalent phosphorus reagent, for efficient and controlled phosphorylation reactions. Drawing upon the foundational work of Ramirez and Ugi on oxyphosphoranes, this document will detail the mechanistic underpinnings, practical protocols, and distinct advantages of this versatile phosphorylating agent.
Introduction: The Power of Pentavalent Phosphorus
This compound (CAS 1665-79-8) is a stable, yet highly reactive, cyclic oxyphosphorane.[1][2] Its unique five-membered dioxaphospholene ring structure, derived from the reaction of trimethyl phosphite with biacetyl, confers a high degree of reactivity that enables the phosphorylation of a wide range of nucleophiles under mild conditions. This reagent is part of a class of compounds extensively studied by F. Ramirez and I. Ugi for the synthesis of unsymmetrical phosphodiesters, highlighting its utility in constructing complex phosphate-containing molecules.[3][4][5]
The primary application of this reagent lies in the phosphorylative coupling of two different alcohol molecules, offering a streamlined approach to the synthesis of phosphodiesters.[3] This capability is particularly valuable in the fields of nucleotide chemistry, lipid synthesis, and the development of phosphorylated prodrugs.
The Reaction Mechanism: A Stepwise Approach to Phosphorylation
The phosphorylation reaction using this compound proceeds through a sequential nucleophilic substitution at the phosphorus center. The key to its utility is the stepwise nature of the reaction, which allows for the controlled introduction of two different alkoxy groups.
The proposed mechanism involves the following key steps:
-
First Nucleophilic Attack: The first alcohol (R¹OH) attacks the electrophilic phosphorus atom of the dioxaphospholene. This results in the displacement of one of the methoxy groups and the formation of a new alkoxyphosphorane intermediate.
-
Ring Opening: The five-membered ring of the intermediate can open to form a more stable phosphate triester.
-
Second Nucleophilic Attack: A second, different alcohol (R²OH) can then displace another methoxy group, leading to the formation of an unsymmetrical phosphotriester.
-
Hydrolysis/Deprotection: Subsequent hydrolysis of the remaining ester groups yields the desired unsymmetrical phosphodiester.
This stepwise process provides excellent control over the final product, a significant advantage over more aggressive phosphorylating agents like phosphorus oxychloride, which can often lead to a mixture of products.
Caption: General mechanism of phosphorylation using this compound.
Advantages Over Traditional Phosphorylating Agents
The use of this compound offers several key advantages over conventional phosphorylation methods:
| Feature | This compound | Traditional Reagents (e.g., POCl₃, PCl₅) |
| Reaction Conditions | Mild, often at room temperature. | Harsh, often requiring strong bases and low temperatures. |
| Selectivity | High selectivity for primary over secondary alcohols.[4] | Poor selectivity, leading to mixtures of products. |
| Control | Stepwise reaction allows for the synthesis of unsymmetrical esters.[3] | Difficult to control, often resulting in over-phosphorylation. |
| Byproducts | Volatile and easily removable byproducts (e.g., methanol). | Corrosive and difficult to remove byproducts (e.g., HCl). |
| Handling | Relatively stable and easy to handle.[6] | Highly reactive, moisture-sensitive, and corrosive. |
Experimental Protocols
The following protocols provide a general framework for the phosphorylation of alcohols using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Major chemical suppliers |
| Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile) | Anhydrous | Major chemical suppliers |
| Alcohol Substrate(s) | As required | Major chemical suppliers |
| Amine Base (e.g., Triethylamine, Imidazole) | Reagent Grade | Major chemical suppliers |
| Deuterated Solvents for NMR | NMR Grade | Major chemical suppliers |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Major chemical suppliers |
Protocol for the Synthesis of an Unsymmetrical Phosphodiester
This one-flask procedure is adapted from the principles outlined by Ramirez and Marecek for the synthesis of unsymmetrical phosphodiesters.[4]
Step 1: Reaction with the First Alcohol
-
To a solution of the first alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting phosphorane signal and the appearance of a new signal corresponding to the intermediate.
Step 2: Reaction with the Second Alcohol
-
To the reaction mixture from Step 1, add a solution of the second alcohol (1.0 eq.) and a catalytic amount of an amine base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or ³¹P NMR.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product.
-
The resulting phosphotriester can be hydrolyzed to the phosphodiester using appropriate conditions, such as mild acid or base treatment, depending on the nature of the protecting groups.
Caption: Workflow for the synthesis of an unsymmetrical phosphodiester.
Spectroscopic Characterization
³¹P NMR spectroscopy is an invaluable tool for monitoring the progress of phosphorylation reactions and for characterizing the final products. Pentavalent phosphorus compounds, such as this compound, typically exhibit chemical shifts in the upfield region of the ³¹P NMR spectrum. The exact chemical shift is sensitive to the electronic environment around the phosphorus atom.[7] For the title reagent, a chemical shift in the range of -5 to -75 ppm relative to 85% H₃PO₄ can be expected. Upon reaction with an alcohol, a downfield shift in the ³¹P NMR signal is typically observed.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[6] Store in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of phosphate esters, particularly unsymmetrical phosphodiesters. Its mild reaction conditions, high selectivity, and the ability to control the stepwise addition of nucleophiles make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. By understanding the underlying mechanism and following the outlined protocols, scientists can harness the power of this pentavalent phosphorus reagent to construct complex phosphorylated molecules with precision and efficiency.
References
-
Ramirez, F., & Ugi, I. (1976). NEW SYNTHESES OF UNSYMMETRICAL PHOSPHODIESTERS BASED ON THE OXYPHOSPHORANE CONCEPT. Phosphorus and Sulfur and the Related Elements, 1(2-3), 231-244. [Link]
-
Ramirez, F., Marecek, J. F., & Okazaki, H. (1976). One-flask synthesis of unsymmetrical phosphodiesters. Selective amine catalysis of the phosphorylation of primary vs. secondary alcohols. Journal of the American Chemical Society, 98(17), 5310-5314. [Link]
-
Ramirez, F., Marecek, J. F., & Okazaki, H. (1976). One-flask synthesis of unsymmetrical phosphodiesters. Selective amine catalysis of the phosphorylation of primary vs. secondary alcohols. Journal of the American Chemical Society, 98(17), 5310-5314. [Link]
-
Ramirez, F., Patwardhan, A. V., Desai, N. B., Ramanathan, N., & Greco, C. V. (1963). A New Synthesis of α,β-Dihydroxy-γ-ketoesters and of α,β-Dihydroxyketones via Cyclic Oxyphosphoranes. Journal of the American Chemical Society, 85(19), 3056-3057. [Link]
-
Cummins, C. C., Schrock, R. R., & Davis, W. M. (1992). Synthesis of an Anionic Terminal Phosphinidene Complex of Ruthenium(II) and the Crystal and Molecular Structure of [Na(DME)3]2[Ru(calix[6]pyrrole)(=P-t-Bu)]. Organometallics, 11(4), 1452-1454. [Link]
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Reich, H. J. (2020). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Ramirez, F., Pfohl, S., Tsolis, E. A., Pilot, J. F., Smith, C. P., Ugi, I., Marquarding, D., Gillespie, P., & Hoffmann, P. (1972). Four-membered cyclic oxyphosphoranes. Isolation of stereoisomers at phosphorus and conversion into olefins and phosphinate esters. Journal of the American Chemical Society, 94(10), 3531-3532. [Link]
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Pu, Y., Zhang, R., & Ragauskas, A. J. (2017). 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. ACS Sustainable Chemistry & Engineering, 5(5), 4334-4339. [Link]
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Allen, J. F. (2003). Cyclic, pseudocyclic and noncyclic photophosphorylation: new links in the chain. Trends in plant science, 8(1), 15-19. [Link]
-
Ramirez, F., Bigler, P., & Smith, C. P. (1968). The Hydrolysis of Five-Membered Cyclic Oxyphosphoranes to Cyclic Phosphate Esters. P31 Nuclear Magnetic Resonance and Stereoisomerism at Phosphorus in Cyclic Phosphates. Journal of the American Chemical Society, 90(13), 3507-3513. [Link]
-
Ramirez, F. (1974). Syntheses via Oxyphosphoranes. Synthesis, 1974(02), 90-113. [Link]
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Wyatt, P. G., et al. (2023). Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. STAR protocols, 4(1), 102146. [Link]
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Wagner, C. R., & Jessen, H. J. (2019). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. The journal of organic chemistry, 84(15), 9175-9193. [Link]
-
Study Mind. (n.d.). Cyclic and Non-Cyclic Phosphorylation (A-level Biology). Retrieved from [Link]
-
Biology Notes. (n.d.). Photophosphorylation: Cyclic and Non Cyclic. Retrieved from [Link]
-
Mironov, V. F., et al. (2007). 2,2,2-Trichloro-4-methoxy-1,3,2-benzodioxaphosphole in the reactions with terminal acetylenes. Russian Journal of General Chemistry, 77(8), 1339-1343. [Link]
-
Kaufmann, J., Blum, N. K., Nagel, F., & Schulz, S. (2022). A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening. Communications biology, 5(1), 1215. [Link]
-
Penczek, S., & Pretula, J. (2000). Synthesis of polyphosphodiesters by ring-opening polymerization of cyclic phosphates bearing allyl phosphoester protecting groups. Macromolecules, 33(23), 8629-8635. [Link]
- Ramirez, F., & Ugi, I. K. (1971). Syntheses via Oxyphosphoranes. Advances in Physical Organic Chemistry, 9, 25-126.
- Penczek, S., Pretula, J., & Kaluzynski, K. (1986). Synthesis of models of teichoic acids by ring-opening polymerization of cyclic phosphates. Journal of Polymer Science Part A: Polymer Chemistry, 24(6), 1375-1386.
-
Snyder, S. A., & Treitler, D. S. (2011). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of organic chemistry, 76(16), 6856-6860. [Link]
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Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
Mironov, V. F., et al. (1989). Reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with tribromoacetaldehyde. Russian Journal of General Chemistry, 59(10), 2282-2285. [Link]
-
Inoue, K., et al. (2023). Site-Specific Aspartic Acid d-Isomerization in Tau R2 and R3 Peptide Seeds Attenuates Seed-Induced Fibril Formation of Full-Length Tau. International Journal of Molecular Sciences, 24(21), 15886. [Link]
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- 6. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of β-Ketophosphonates via Condensation of Esters and Phosphonates
Abstract
β-Ketophosphonates are a pivotal class of organophosphorus compounds, serving as indispensable intermediates in a myriad of synthetic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones. Their structural motif is also found in various biologically active molecules, making their efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, step-by-step protocol for a general and highly efficient synthesis of β-ketophosphonates through the condensation of esters and phosphonates. The described method is operationally simple, scalable, and avoids the need for cryogenic conditions, offering a practical approach for both academic and industrial laboratories.
Introduction: The Significance of β-Ketophosphonates
Phosphonates, and specifically β-ketophosphonates, are valued for their unique chemical reactivity and biological properties. The phosphorus-carbon bond is exceptionally stable, and the phosphonate moiety can act as a bioisostere for phosphate or carboxylate groups in drug candidates, often improving metabolic stability and cell permeability. The primary utility of β-ketophosphonates in synthetic chemistry lies in their role as precursors for the HWE reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.
Traditional methods for β-ketophosphonate synthesis, such as the Michaelis-Arbuzov reaction, can suffer from limitations like harsh reaction conditions and limited substrate scope. The protocol detailed herein presents a robust alternative, relying on the generation of a phosphonate anion which then undergoes a condensation reaction with an ester. This method is notable for its mild conditions and high yields across a broad range of substrates.
Reaction Mechanism and Scientific Principles
The synthesis of β-ketophosphonates via the condensation of esters and phosphonates proceeds through a well-understood, base-mediated mechanism. The key steps are outlined below:
-
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the phosphonate ester. This step is crucial as it generates the nucleophilic phosphonate carbanion. The choice of base is critical; LDA is often preferred as it is a strong, non-nucleophilic base, which minimizes side reactions.
-
Nucleophilic Acyl Substitution: The generated phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses, eliminating the alkoxide leaving group from the ester. This step regenerates the carbonyl group and forms the final β-ketophosphonate product.
The overall transformation is a highly efficient C-C bond-forming reaction, driven by the formation of the stable phosphonate product.
Figure 1: General mechanism for the synthesis of β-ketophosphonates.
Detailed Experimental Protocol
This protocol is adapted from a general and high-yielding procedure for the preparation of β-ketophosphonates.[1]
Materials and Equipment
-
Reagents:
-
Appropriate phosphonate ester (e.g., dimethyl methylphosphonate)
-
Appropriate ester
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Step-by-Step Procedure
Note: This reaction should be carried out under an inert atmosphere (nitrogen or argon) as LDA is sensitive to moisture and air.
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ester (1.0 equiv) and the phosphonate ester (1.2 equiv).
-
Dissolve the starting materials in anhydrous THF (approximately 5-10 mL per mmol of the limiting ester).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Base:
-
While stirring vigorously at 0 °C, slowly add the LDA solution (2.0 M, 1.2 equiv) dropwise via syringe over a period of 10-15 minutes.
-
Causality Note: Slow addition of the base is crucial to maintain the temperature and prevent side reactions. The in-situ generation of the phosphonate anion in the presence of the ester electrophile promotes immediate reaction and minimizes anion decomposition.[1]
-
-
Reaction Monitoring:
-
After the addition of LDA is complete, allow the reaction to stir at 0 °C.
-
The reaction is typically complete within 15-30 minutes. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is often of high purity (>90%). If necessary, further purification can be achieved by column chromatography on silica gel.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow and Data
Sources
Application Notes and Protocols: 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene in Organic Synthesis and Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trimethoxy-4,5-dimethyl-1,3-dioxaphospholene, a phosphorus(V) heterocyclic compound. While direct applications in mainstream organometallic catalysis as a ligand are not extensively documented in peer-reviewed literature, this note explores its potential roles based on the well-established reactivity of related phosphorus compounds. We will delve into its synthesis, structural features, and potential reactivity patterns, drawing parallels with the burgeoning field of diazaphospholene-mediated catalysis. This guide aims to equip researchers with the foundational knowledge to explore novel applications of this and similar dioxaphospholenes in synthetic chemistry.
Introduction: Understanding the Dioxaphospholene Scaffold
This compound is a pentavalent phosphorus compound characterized by a five-membered dioxaphospholene ring. The phosphorus center is bonded to three methoxy groups and two oxygen atoms within the ring, which also features a carbon-carbon double bond. This structure imparts unique electronic and steric properties that suggest potential for reactivity and coordination chemistry.
While the broader classes of phosphine and phosphite ligands are ubiquitous in transition metal catalysis, the specific role of this dioxaphospholene is less defined.[1][2] This document serves to bridge this gap by providing a theoretical and practical framework for its potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1665-79-8 |
| Molecular Formula | C₇H₁₅O₅P |
| Molecular Weight | 210.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 78-80 °C at 0.1 mmHg |
| Density | 1.185 g/mL at 25 °C |
Synthesis and Handling
The synthesis of this compound typically involves the reaction of a 2,3-butanedione with a trivalent phosphorus compound, followed by oxidation. A common route is the Perkow reaction, where an α-haloketone reacts with a trialkyl phosphite.
It is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) as it can be sensitive to moisture and air, which can lead to hydrolysis of the P-O bonds.[3] Store in a cool, dry place away from oxidizing agents.
Potential Roles in Catalysis: A Mechanistic Perspective
While direct evidence of this compound acting as a traditional ligand in organometallic catalysis is limited, we can infer potential reactivity from related systems, particularly the well-studied diazaphospholenes.[4][5] Diazaphospholenes have emerged as powerful main-group catalysts for a variety of transformations, including reductions and radical reactions.[5]
The key to the catalytic activity of these systems is often the ability of the phosphorus center to shuttle between different oxidation states or to activate substrates through nucleophilic or electrophilic interaction.
Hypothetical Role as a Pre-catalyst or Ligand Precursor
One plausible role for this compound is as a precursor to a more catalytically active species. The methoxy groups on the phosphorus atom can be susceptible to substitution or elimination, potentially generating a more coordinatively unsaturated or reactive phosphorus center.
Diagram 1: Hypothetical Activation Pathway
Caption: Hypothetical activation of the dioxaphospholene.
Experimental Protocols: Exploring Potential Applications
The following protocols are proposed as starting points for investigating the synthetic utility of this compound. These are based on established procedures for related phosphorus compounds and should be optimized for specific substrates.
Protocol 1: Screening for Ligand Performance in a Palladium-Catalyzed Cross-Coupling Reaction (Hypothetical)
This protocol outlines a general procedure to test the efficacy of this compound as a potential ligand in a Suzuki-Miyaura cross-coupling reaction. The rationale is to determine if, under reaction conditions, it can generate a catalytically active palladium complex.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (optional): In a glovebox, to a vial add Pd(OAc)₂ (1 mol%) and this compound (2-4 mol%). Add anhydrous toluene and stir at room temperature for 30 minutes.
-
Reaction Setup: To a separate oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Initiation: Add the pre-formed catalyst solution (or add the Pd source and the dioxaphospholene directly to the reaction flask) to the Schlenk flask.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Justification of Experimental Choices:
-
Palladium Source: Pd(OAc)₂ is a common and relatively air-stable precursor for generating the active Pd(0) catalyst in situ.
-
Base: Potassium carbonate is a standard base for Suzuki-Miyaura couplings, effective in the transmetalation step.
-
Solvent: Toluene is a common non-polar solvent for cross-coupling reactions, suitable for the reaction temperature.
-
Ligand:Pd Ratio: A 2:1 or 4:1 ligand-to-palladium ratio is a typical starting point for screening new ligands.
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for screening in cross-coupling.
Comparative Analysis and Future Outlook
The exploration of novel phosphorus-based reagents is a vibrant area of chemical research. While this compound does not have a well-documented history in organometallic catalysis, its structural features suggest that it could be a valuable tool in the hands of a synthetic chemist.
Future research could focus on:
-
Detailed Mechanistic Studies: Investigating the reactivity of this dioxaphospholene with various transition metal precursors to isolate and characterize any resulting complexes.
-
Exploration in Main-Group Catalysis: Drawing inspiration from diazaphospholene chemistry, exploring its potential in hydride transfer or radical-mediated reactions.[4][5]
-
Development of Chiral Analogs: Synthesis of chiral versions of the dioxaphospholene backbone could open doors to asymmetric catalysis.
Conclusion
This compound represents an under-explored area of phosphorus chemistry. While its role as a conventional ligand in organometallic catalysis is not yet established, its unique structure warrants investigation. The protocols and perspectives provided in this application note are intended to serve as a foundation for researchers to unlock the potential of this and related dioxaphospholenes in creating innovative synthetic methodologies.
References
-
Ghattas, G., & Gandon, V. (2020). Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis. Chemistry – A European Journal, 26(42), 9835-9844. [Link]
-
Frey, M., & Stephan, D. W. (2021). 1,3,2‐Diazaphospholene‐Catalyzed Reductive Cyclizations of Organohalides. Angewandte Chemie International Edition, 60(1), 1-7. [Link]
-
PubChem. (n.d.). 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene. Retrieved from [Link]
Sources
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,2‐Diazaphospholene‐Catalyzed Reductive Cyclizations of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Unseen Threat: A Guide to the Safe Handling and Storage of Moisture-Sensitive Phosphorus Reagents
Abstract
Moisture-sensitive phosphorus reagents are indispensable tools in modern chemical synthesis, enabling a vast array of transformations crucial for drug discovery and materials science. However, their utility is matched by their inherent reactivity towards atmospheric moisture and oxygen, posing significant handling challenges and safety risks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for the storage, handling, and disposal of these sensitive compounds. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to foster a culture of safety and experimental success.
Introduction: The Double-Edged Sword of Phosphorus Reagents
Phosphorus-containing compounds, particularly those in lower oxidation states (e.g., P(III)), are characterized by their high nucleophilicity and propensity for oxidation. This reactivity is the very source of their synthetic power, but it also makes them exquisitely sensitive to moisture and air. Contact with water can lead to violent hydrolysis, releasing corrosive and toxic byproducts, while exposure to oxygen can result in rapid, often pyrophoric, oxidation.[1][2]
Understanding the specific hazards of each reagent is paramount. For instance, phosphorus trichloride (PCl₃) reacts violently with water to produce phosphorous acid and toxic hydrogen chloride gas.[1][3] Phosphorus pentoxide (P₂O₅), a powerful dehydrating agent, also reacts exothermically with water, forming corrosive phosphoric acid.[2][4][5] Organophosphines, such as trimethylphosphine (PMe₃), can be pyrophoric, igniting spontaneously upon contact with air.[6][7]
The consequences of improper handling extend beyond reagent degradation and failed experiments; they encompass significant safety hazards, including fires, explosions, and exposure to toxic fumes.[3][8] Therefore, a mastery of air-free techniques is not merely a matter of good laboratory practice, but a fundamental prerequisite for working with these valuable yet hazardous materials.
The Fortress: Principles of Secure Storage
The first line of defense against the degradation of moisture-sensitive phosphorus reagents is proper storage. The primary goal is to create an environment that is both dry and inert.
General Storage Guidelines
-
Inert Atmosphere: All moisture-sensitive phosphorus reagents should be stored under an inert atmosphere, such as nitrogen or argon.[9][10] Many commercial reagents are supplied in specially designed bottles, like Sigma-Aldrich's Sure/Seal™ bottles, which feature a resealable septum that allows for the removal of the reagent via syringe or cannula without compromising the internal atmosphere.[11]
-
Temperature Control: Storage temperature is a critical factor. While some reagents are stable at room temperature, others, like trimethylphosphine, require refrigeration (typically 2-8°C) to minimize decomposition and vapor pressure buildup.[6][12] Always consult the Safety Data Sheet (SDS) for specific temperature recommendations.
-
Secondary Containment: Store bottles of phosphorus reagents in a secondary container, such as a desiccator or a specially designated cabinet, to contain any potential leaks or spills.[13] For pyrophoric materials, storage in a metal can provided by the manufacturer is recommended.[14]
-
Segregation: Store phosphorus reagents away from incompatible materials, particularly water, alcohols, and oxidizing agents.[3] A cool, dry, and well-ventilated area is essential.[9][15]
Storage Solutions for Common Reagent Classes
| Reagent Class | Common Examples | Recommended Storage Conditions | Key Considerations |
| Phosphorus Halides | PCl₃, PBr₃, POCl₃ | Store in a cool, dry, well-ventilated area under an inert atmosphere.[3][16] Keep away from moisture and combustible materials.[3] | Reacts violently with water.[16][17] Containers may pressurize if contaminated with water.[3] |
| Phosphorus Oxides | P₂O₅ (P₄O₁₀) | Store in a tightly sealed container in a dry environment.[5] Desiccators are ideal. | Extremely hygroscopic.[2][5] Reacts exothermically with water to form phosphoric acid.[2][4] |
| Organophosphines | Trimethylphosphine (PMe₃), Tributylphosphine (PBu₃), Triphenylphosphine (PPh₃) | Store in airtight containers under an inert atmosphere.[6] PMe₃ is often stored at 2-8°C.[6][12] | Many alkylphosphines are pyrophoric.[6][11] PPh₃ is a stable solid but should be kept dry. |
| Phosphonium Salts & Ylides | Wittig Reagents | Store in a desiccator under an inert atmosphere. Many are solids and are less sensitive than their phosphine precursors. | Sensitivity varies greatly. Always check the specific reagent's properties. |
The Arena: Mastering Air-Free Handling Techniques
Handling moisture-sensitive phosphorus reagents requires specialized equipment and techniques to maintain an inert atmosphere. The two primary methods employed are the use of a glovebox and a Schlenk line.[18]
The Glovebox: A Controlled Environment
A glovebox (or dry box) is a sealed enclosure that provides a controlled, inert atmosphere (typically nitrogen or argon) for handling highly sensitive materials.[19][20]
Workflow for Using a Glovebox:
Protocol for Weighing a Solid Reagent in a Glovebox:
-
Preparation: Place a clean, dry Schlenk flask, a stopper, a spatula, and a weighing boat into the glovebox antechamber.[21]
-
Purging: Evacuate and refill the antechamber with inert gas at least three times to remove atmospheric air and moisture.[21]
-
Transfer: Move the items from the antechamber into the main glovebox chamber.
-
Weighing: Tare the balance with the weighing boat. Carefully transfer the desired amount of the solid phosphorus reagent into the weighing boat using the spatula.
-
Transfer to Flask: Transfer the weighed solid into the Schlenk flask and securely seal it with the stopper.
-
Removal: Place the sealed flask back into the antechamber. It is not necessary to perform evacuate-refill cycles when removing items.[21] The flask is now ready to be moved to a Schlenk line for the reaction.
The Schlenk Line: Versatility on the Benchtop
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of reagents under vacuum or a positive pressure of inert gas.[18][22] It is a versatile tool for chemists who need to handle air-sensitive materials outside of a glovebox.
Diagram of a Basic Schlenk Line Setup:
Protocol for Transferring a Liquid Reagent via Syringe:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture.[11][23] Assemble the reaction apparatus and purge with inert gas from the Schlenk line for several minutes.
-
Syringe Preparation: Purge a dry, Luer-lock syringe with a long needle by drawing inert gas from the reaction flask headspace and expelling it. Repeat this process three times.[24]
-
Reagent Withdrawal: Pierce the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with the needle. Ensure a positive pressure of inert gas is flowing into the bottle through a separate needle connected to the Schlenk line to prevent a vacuum from forming.[25] Slowly withdraw the desired volume of the liquid reagent. It is good practice to withdraw a small pocket of inert gas into the syringe after the liquid to protect it during transfer.[24]
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask. Slowly add the reagent to the reaction mixture.
-
Quenching: After transfer, immediately quench the residual reagent in the syringe and needle by drawing up an inert solvent (like toluene) followed by a quenching agent (like isopropanol).[14][24] Dispose of the syringe and needle in the appropriate sharps container.
Protocol for Transferring a Liquid Reagent via Cannula (Double-Tipped Needle): This method is preferred for transferring larger volumes (>10-20 mL).[14][25]
-
Setup: Set up the reagent bottle and the receiving flask, both under a positive pressure of inert gas from the Schlenk line.[22]
-
Cannula Insertion: Insert one end of the cannula through the septum of the reagent bottle, keeping the tip in the headspace above the liquid. Insert the other end into the receiving flask, which should have a vent needle to allow for gas flow.[22]
-
Purging: Allow inert gas to flow through the cannula for several minutes to purge it of air.
-
Transfer: Lower the cannula tip in the reagent bottle into the liquid. The positive pressure in the reagent bottle will slowly push the liquid through the cannula into the receiving flask.[22] The transfer rate can be controlled by adjusting the gas flow or by applying a slight vacuum to the receiving flask intermittently.[25]
-
Completion: Once the transfer is complete, raise the cannula tip back into the headspace of the reagent bottle and allow inert gas to flush the remaining liquid from the cannula. Remove the cannula.
The Aftermath: Safe Quenching and Disposal
Proper disposal of excess phosphorus reagents and contaminated materials is a critical final step to ensure laboratory safety. Never dispose of reactive phosphorus compounds directly into waste containers.[13]
Quenching Procedures
Quenching is the process of safely neutralizing a reactive substance.[26] This should always be done in a fume hood, with appropriate personal protective equipment (PPE), and often with cooling in an ice bath.
Decision Tree for Quenching Phosphorus Reagents:
General Protocol for Quenching Phosphorus Halides and Organophosphines:
-
Dilution: Dilute the reactive reagent in an inert solvent like toluene or hexane in a flask under an inert atmosphere.[26]
-
Cooling: Cool the solution in an ice bath.
-
Initial Quench: Slowly and dropwise, add a less reactive alcohol such as isopropanol or ethanol.[26][27] This will react with the phosphorus compound in a more controlled manner than water.
-
Final Quench: Once the initial vigorous reaction has subsided, slowly add water to quench any remaining reactive material.
-
Neutralization: Neutralize the resulting solution. For acidic byproducts (from PCl₃), use a base like sodium bicarbonate.[1]
-
Disposal: Dispose of the neutralized solution in the appropriate aqueous or organic hazardous waste container.[13]
Protocol for Quenching Phosphorus Pentoxide (P₂O₅):
-
Preparation: Place a large volume of water or a basic solution in a beaker with stirring in a fume hood.
-
Addition: Slowly and in small portions, add the P₂O₅ to the water. NEVER add water to P₂O₅ , as this can cause a violent, localized reaction and splashing of corrosive material.[5][26]
-
Neutralization: Once all the solid has been added and dissolved, neutralize the resulting phosphoric acid solution with a base (e.g., sodium hydroxide or calcium hydroxide).[1]
-
Disposal: Dispose of the neutralized solution as hazardous waste.
Conclusion
The successful and safe use of moisture-sensitive phosphorus reagents hinges on a deep understanding of their reactivity and a disciplined application of air-free techniques. From secure storage in an inert environment to meticulous handling using a glovebox or Schlenk line, and finally to cautious quenching and disposal, every step is critical. By internalizing the principles and protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their experiments, and confidently harness the synthetic power of these essential chemical tools.
References
- Sigma-Aldrich.
- Princeton University Environmental Health & Safety.Phosphorus Trichloride.
- Journal of Chemical Education.
- Sciencemadness Wiki.Phosphorus trichloride.
- Sigma-Aldrich.
- Fisher Scientific.
- Pacific Northwest National Labor
- Lanxess.Phosphorus pentoxide.
- Sciencemadness Wiki.Trimethylphosphine.
- ChemistryViews.Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
-
UCLA Chemistry and Biochemistry. Handling Pyrophoric Materials.[Link]
- IPCS INCHEM.ICSC 0545 - PHOSPHORUS PENTOXIDE.
-
Wikipedia. Phosphorus pentoxide.[Link]
- ChemicalBook.
- Wipf Group, University of Pittsburgh.Chem 1140; Techniques for Handling Air-Sensitive Compounds.
-
Wikipedia. Air-free technique.[Link]
- Wipf Group, University of Pittsburgh.Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Benchchem.Technical Support Center: Safely Managing Pyrophoric Hazards of Trimethylphosphine.
- University of St Andrews.
- The Schlenk Line Survival Guide.the-schlenk-line-survival-guide.pdf.
- Columbia University Environmental Health & Safety.The Safe Use of Pyrophoric Reagents.
- Asia Industrial Gases Associ
- U.S. Environmental Protection Agency.Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds.
- Yale Environmental Health & Safety.
- Santa Cruz Biotechnology.Phosphorus pentoxide.
- Actylis Lab Solutions.Phosphorus pentoxide MSDS.
- TCI AMERICA.Trimethylphosphine | 594-09-2.
- CymitQuimica.Safety Data Sheet - Trimethylphosphine solution, 1.0 M in THF.
- Blog.What is the storage condition for a phosphorus removal agent?
- Air Liquide.
- KGROUP, University of Washington.Quenching Reactive Substances.
- CDC/ATSDR.Phosphine | Medical Management Guidelines.
- GOV.UK.Phosphine - Incident management.
- Cargo Handbook.Phosphine.
- Sigma-Aldrich.Preservation of Moisture-Sensitive Chemical Reagents.
- University of Victoria.Safe Work Procedure (SWP – 014)
- University of California, Santa Barbara.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phosphitylation Reactions with Cyclic Reagents
Welcome to the technical support center for phosphitylation reactions utilizing cyclic reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic tools. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to ensure the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding phosphitylation with cyclic reagents.
Q1: Why is my phosphitylation reaction showing a low yield despite following the standard protocol?
Low yields can stem from several factors. The most common culprits are the purity and stability of your reagents and the presence of moisture. Cyclic phosphitylating agents are notoriously sensitive to hydrolysis.[1][2][] Any residual water in your solvent, on your glassware, or in your starting material can consume the reagent, leading to incomplete conversion. Additionally, the purity of the substrate and the phosphitylating agent itself is critical. Impurities can interfere with the reaction or complicate purification.
Q2: I'm observing multiple spots on my TLC plate and several peaks in my ³¹P NMR spectrum. What are these side products?
The presence of multiple products often points to side reactions. A common side product is the H-phosphonate, which can arise from the hydrolysis of the phosphitylating reagent.[4] You might also be seeing unreacted starting material or byproducts from reactions with unprotected functional groups on your substrate. In some cases, if you are not using a sufficiently hindered base, the phosphitylating agent can react with the base itself. ³¹P NMR is an excellent tool for identifying these species based on their characteristic chemical shifts.[5][6][7][8][9]
Q3: How can I improve the stability of my cyclic phosphitylating reagent?
Proper handling and storage are paramount. These reagents should always be handled under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[1] Store them in a desiccator, preferably at low temperatures as recommended by the manufacturer. Using freshly distilled, anhydrous solvents is also crucial for preventing premature degradation.
Q4: What is the best method for purifying my phosphitylated product?
The choice of purification method depends on the properties of your product. Column chromatography on silica gel is a common technique, often with a non-polar eluent containing a small amount of a tertiary amine (like triethylamine) to prevent product degradation on the acidic silica.[4] For some products, precipitation or crystallization can be effective.[10] In other cases, more specialized techniques like reversed-phase HPLC or anion-exchange chromatography may be necessary.[11][12]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common issues encountered during phosphitylation reactions. For each issue, we explore the potential causes and provide actionable solutions.
Issue 1: Low or No Product Formation
Symptom: TLC and/or ³¹P NMR analysis shows a significant amount of unreacted starting material and minimal to no desired product.
Potential Causes & Solutions:
-
Reagent Inactivity: The phosphitylating reagent may have degraded due to improper storage or handling.
-
Diagnostic Protocol: Before starting your reaction, take a small aliquot of the phosphitylating reagent, dissolve it in an appropriate deuterated solvent under an inert atmosphere, and acquire a ³¹P NMR spectrum. Compare the spectrum to a reference to confirm its identity and purity.
-
-
Presence of Moisture: Water in the reaction will rapidly hydrolyze the phosphitylating agent.[13][14][15]
-
Preventative Workflow:
-
Glassware: Oven-dry all glassware overnight at >100 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.
-
Substrate: Co-evaporate your substrate with anhydrous toluene or acetonitrile to remove azeotropically any residual water.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and workup.
-
-
-
Insufficient Activation: For phosphoramidite-based cyclic reagents, an activator is required.
Issue 2: Formation of H-Phosphonate and Other Phosphorus-Containing Byproducts
Symptom: ³¹P NMR spectrum shows a prominent peak corresponding to an H-phosphonate species (typically a doublet with a large ¹J(P,H) coupling constant) or other unexpected phosphorus signals.[4]
Causality Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. entegris.com [entegris.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 18. Selective O-phosphitilation with nucleoside phosphoramidite reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Side reactions and byproducts of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Technical Support Center: 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what are its primary applications?
-
What are the likely impurities in commercially available this compound?
-
How should this reagent be properly stored and handled?
-
-
Troubleshooting Guide for Common Side Reactions and Byproduct Formation
-
Problem 1: Hydrolysis and Formation of Phosphate Byproducts.
-
Problem 2: Thermal Decomposition at Elevated Temperatures.
-
Problem 3: Unexpected Side Reactions with Carbonyl Compounds (Perkow Reaction).
-
Problem 4: Incomplete Reactions or Low Yields.
-
-
Experimental Protocols
-
Protocol for a Model Reaction: Olefination of a Ketone.
-
General Protocol for Reaction Quenching and Work-up.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pentavalent phosphorus compound.[1][2] It belongs to a class of compounds often used as intermediates in organic synthesis.[3][4] Its structural features, particularly the dioxaphospholene ring and the methoxy groups, make it a precursor for various phosphorus-containing reagents. While specific, large-scale applications are not widely documented in publicly available literature, its structure suggests utility in reactions analogous to those of trialkyl phosphites and other pentacovalent phosphorus species, such as in Wittig-Horner type reactions or as a precursor to phosphorylating agents.
Q2: What are the likely impurities in commercially available this compound?
The synthesis of this compound likely involves the reaction of an α-dicarbonyl compound, such as biacetyl (2,3-butanedione), with a trivalent phosphorus compound like trimethyl phosphite. This reaction forms the dioxaphospholene ring system. Therefore, potential impurities could include:
-
Unreacted Starting Materials: Residual trimethyl phosphite or biacetyl.
-
Byproducts of Synthesis: Depending on the specific synthetic route, byproducts from side reactions during the formation of the pentacovalent phosphorus center can be present.
-
Hydrolysis Products: Partial hydrolysis of the methoxy groups can lead to the formation of methanol and hydroxyphosphoranes, which may exist in equilibrium with their tautomeric forms.
Q3: How should this reagent be properly stored and handled?
This compound is expected to be sensitive to moisture and atmospheric oxygen. Proper storage and handling are crucial to maintain its integrity:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Handling: All manipulations should be carried out using standard Schlenk line or glovebox techniques to exclude air and moisture. Use dry solvents and glassware for all reactions.
Troubleshooting Guide for Common Side Reactions and Byproduct Formation
This section addresses specific issues that may arise during experimentation, focusing on the causality behind these problems and providing actionable solutions.
Problem 1: Hydrolysis and Formation of Phosphate Byproducts.
-
Observation: You observe the formation of significant amounts of polar byproducts, possibly containing P-OH or P=O functionalities, leading to a complex reaction mixture and difficult purification.
-
Causality: this compound is susceptible to hydrolysis. The presence of trace amounts of water in the reaction mixture can lead to the cleavage of the P-O bonds of the methoxy groups or the dioxaphospholene ring.[5][6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use freshly distilled and dried solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.
-
Purify Starting Materials: Ensure that all other reagents and starting materials are anhydrous.
-
-
Visualizing the Hydrolysis Pathway:
Caption: Potential thermal decomposition pathways.
Problem 3: Unexpected Side Reactions with Carbonyl Compounds (Perkow Reaction).
-
Observation: When reacting this compound with α-haloketones or α-haloaldehydes with the intention of a different transformation, you isolate a vinyl phosphate byproduct.
-
Causality: Trialkyl phosphites are known to undergo the Perkow reaction with α-halocarbonyl compounds, which is often a competing side reaction to the Michaelis-Arbuzov reaction. [7][8]Although the target molecule is a pentavalent phosphorus compound, it can exist in equilibrium with a trivalent phosphite tautomer, or react via a similar mechanism involving initial attack on the carbonyl carbon.
-
Troubleshooting Steps:
-
Control Reaction Temperature: The Perkow reaction is often favored at higher temperatures. Running the reaction at lower temperatures may favor the desired pathway.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Experiment with solvents of different polarities.
-
Substrate Modification: If possible, modify the carbonyl substrate to disfavor the Perkow pathway, for example, by using a less reactive leaving group than a halide.
-
-
Visualizing the Perkow Reaction Pathway:
Caption: The Perkow reaction as a potential side reaction.
Problem 4: Incomplete Reactions or Low Yields.
-
Observation: The reaction does not proceed to completion, or the yield of the desired product is consistently low, even with prolonged reaction times.
-
Causality:
-
Reagent Purity: Impurities in the this compound or other reactants can inhibit the reaction.
-
Steric Hindrance: The bulky nature of the dioxaphospholene ring and its substituents might sterically hinder its approach to the reaction center of the substrate.
-
Incorrect Stoichiometry: Inaccurate measurement of the reagents can lead to incomplete conversion.
-
-
Troubleshooting Steps:
-
Verify Reagent Purity: If possible, purify the reagent before use, for instance, by distillation under reduced pressure.
-
Adjust Stoichiometry: Try using a slight excess of one of the reactants to drive the reaction to completion.
-
Increase Reaction Concentration: In some cases, increasing the concentration of the reactants can improve the reaction rate and yield.
-
Catalyst: Investigate the use of a suitable catalyst if the reaction is known to be slow.
-
Experimental Protocols
Protocol for a Model Reaction: Olefination of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.
-
Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
-
Reaction Setup:
-
Under a positive pressure of argon, add the ketone (1.0 mmol) and dry toluene (10 mL) to the flask.
-
Add this compound (1.2 mmol, 1.2 equivalents) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the general quenching and work-up protocol below.
-
General Protocol for Reaction Quenching and Work-up
-
Quenching:
-
Carefully add a few milliliters of a quenching agent (e.g., saturated aqueous sodium bicarbonate solution) to the reaction mixture at 0 °C.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
-
References
-
Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [Link]
-
Perkow reaction. Wikipedia. [Link]
-
Perkow reaction. chemeurope.com. [Link]
-
Thermal Oxidative Degradation Studies of Phosphate Esters. PubMed. [Link]
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv. [Link]
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar. [Link]
-
The Reaction of Trialkyl Phosphites with Aliphatic Aldehydes. P31 and H1 Nuclear Magnetic Resonance Spectra of Tetraoxyalkyl Phosphoranes. Journal of the American Chemical Society. [Link]
-
The hydrolysis of 6-phosphogluconolactone in the second step of pentose phosphate pathway occurs via a two-water mechanism. PubMed. [Link]
-
The hydrolysis of 6-phosphogluconolactone in the second step of pentose phosphate pathway occurs via a two-water mechanism. ResearchGate. [Link]
Sources
- 1. New synthesis of pentacovalent phosphorus compounds of cyclic acyloxy- and amido-phosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. researchgate.net [researchgate.net]
- 6. The hydrolysis of 6-phosphogluconolactone in the second step of pentose phosphate pathway occurs via a two-water mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Welcome to the technical support center for 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene (TMDDP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the hydrolytic stability of this reagent and to offer solutions for common experimental challenges.
Introduction to TMDDP and its Hydrolytic Stability
This compound is a versatile organophosphorus compound utilized in various organic syntheses.[1] Its utility is intrinsically linked to its reactivity, which is largely governed by the phosphorus(V) center. A critical aspect of its chemistry is its susceptibility to hydrolysis, a reaction that can impact experimental outcomes by consuming the reagent and generating undesired byproducts.
The hydrolytic stability of TMDDP is influenced by several factors, including the presence of moisture, the pH of the reaction medium, and the temperature. Understanding these factors is paramount for its effective use. The hydrolysis of phosphoesters like TMDDP typically involves nucleophilic attack at the electrophilic phosphorus atom.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of TMDDP, their probable causes, and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Complete absence of the desired product, with starting materials remaining.
-
Formation of unexpected byproducts.
Probable Cause: The most likely cause is the premature hydrolysis of TMDDP. The presence of even trace amounts of water in the reaction solvent or on the glassware can lead to the degradation of the reagent before it can participate in the desired reaction.
Step-by-Step Solution:
-
Rigorous Drying of Solvents and Glassware:
-
Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves). Ethereal solvents, for instance, can be dried over sodium/benzophenone.
-
Glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
-
Inert Atmosphere Techniques:
-
Conduct all manipulations of TMDDP under a dry, inert atmosphere. This can be achieved using a glovebox or standard Schlenk line techniques.
-
Use cannulation or a syringe to transfer the reagent, avoiding exposure to ambient air.
-
-
Reagent Quality Check:
-
If hydrolysis is suspected, the purity of the TMDDP should be assessed. This can be done using techniques like ³¹P NMR spectroscopy, which will show a characteristic peak for the intact phospholene and potentially other peaks corresponding to hydrolysis products.
-
Issue 2: Formation of Peroxides in Long-Term Storage
Symptoms:
-
Observation of crystalline material around the cap of the storage bottle.
-
A positive test for peroxides using commercially available test strips.
Probable Cause: While the immediate concern with TMDDP is hydrolysis, like many organic compounds, especially those stored in ethereal solvents, there is a potential for peroxide formation over time, particularly if the container has been opened and exposed to air.[3]
Step-by-Step Solution:
-
Visual Inspection Before Use:
-
Always visually inspect the container for any signs of peroxide formation. Caution: Do not open a container with visible crystals around the cap, as this can be an explosion hazard. [4]
-
-
Peroxide Testing:
-
If the reagent has been stored for an extended period (e.g., over a year), it is prudent to test for the presence of peroxides.[3]
-
-
Proper Storage:
-
Store TMDDP in a tightly sealed container, in a cool, dry, and dark place.[5] The use of amber glass bottles is recommended to protect from light.
-
Consider storing under an inert atmosphere to minimize exposure to oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TMDDP hydrolysis?
A1: The hydrolysis of TMDDP, like other phosphate esters, proceeds via a nucleophilic substitution at the phosphorus center.[2] Water acts as the nucleophile, attacking the electrophilic phosphorus atom. This process can be catalyzed by both acids and bases.[6][7]
Q2: How does pH affect the hydrolytic stability of TMDDP?
A2: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the hydrolysis of phosphoesters.[6] Under acidic conditions, the phosphoryl oxygen can be protonated, increasing the electrophilicity of the phosphorus atom. Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to a faster rate of hydrolysis.
Q3: What are the expected hydrolysis products of TMDDP?
A3: The complete hydrolysis of TMDDP would be expected to yield methanol, phosphoric acid, and 2,3-butanediol (from the dimethyl-substituted dioxalane ring). The initial hydrolysis product would likely be a dimethyl phosphate derivative.
Q4: Can I use protic solvents with TMDDP?
A4: The use of protic solvents, such as alcohols and water, is generally not recommended unless they are intended to be a reactant. These solvents can act as nucleophiles and lead to the solvolysis of TMDDP, which is analogous to hydrolysis. If a protic solvent is necessary for the reaction, the TMDDP should be added at a low temperature to minimize premature decomposition.
Q5: What is the recommended way to handle and store TMDDP?
A5: TMDDP should be handled under an inert atmosphere to prevent exposure to moisture and oxygen.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][5]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the initial step of the acid-catalyzed hydrolysis of this compound.
Sources
- 1. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kamatlab.com [kamatlab.com]
- 5. fishersci.com [fishersci.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Phosphonate Synthesis
Welcome to the technical support center for phosphonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of phosphonates. Phosphonates are invaluable compounds in medicinal chemistry and materials science, and their efficient synthesis is crucial for advancing research and development. This guide provides in-depth, experience-based advice in a question-and-answer format to address specific challenges encountered during their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus (C-P) bonds.[1][2][3] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[1][4]
Q1: My Michaelis-Arbuzov reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?
A1: Several factors can contribute to a slow or incomplete Michaelis-Arbuzov reaction. Here’s a systematic approach to troubleshooting:
-
Alkyl Halide Reactivity: The choice of alkyl halide is critical. Reactivity follows the order: R-I > R-Br > R-Cl.[5] Primary and benzylic halides are ideal substrates.[1][3] Secondary alkyl halides react more slowly, and tertiary halides are generally unsuitable as they tend to undergo elimination.
-
Expert Insight: If you are constrained to use a less reactive halide (e.g., a chloride), consider adding a catalytic amount of sodium iodide to the reaction mixture. This in-situ Finkelstein reaction generates the more reactive alkyl iodide, often accelerating the reaction.
-
-
Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures, often in the range of 120-160 °C.[2][5] Insufficient heating is a common reason for slow conversion.
-
Causality: The reaction proceeds through an initial SN2 attack of the phosphite on the alkyl halide to form a phosphonium salt intermediate, followed by a second SN2 attack by the displaced halide on an alkyl group of the phosphonium salt to yield the phosphonate.[2][3] Both steps are temperature-dependent.
-
Actionable Advice: If the reaction is slow, gradually increase the temperature, monitoring for potential decomposition. For high-boiling substrates, running the reaction neat (without solvent) is often most effective.[6]
-
-
Steric Hindrance: Bulky groups on either the phosphite or the alkyl halide can significantly slow down the SN2 reaction. If possible, opt for less sterically hindered reagents.
Q2: I'm observing significant side products in my Michaelis-Arbuzov reaction. How can I improve the selectivity?
A2: Side product formation is a common challenge. Here are the primary culprits and mitigation strategies:
-
Competing Byproduct Reaction: The alkyl halide generated as a byproduct can react with the starting phosphite, leading to a mixture of products.[7][8]
-
Solution: A widely used strategy is to employ a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling alkyl halide byproduct (e.g., methyl bromide or ethyl bromide).[7][8] This volatile byproduct can be removed from the reaction mixture by distillation as it forms, driving the reaction toward the desired product.[6]
-
-
Elimination Reactions: With secondary and tertiary alkyl halides, elimination can compete with substitution, leading to the formation of alkenes.[1]
-
Optimization: Lowering the reaction temperature may favor the substitution pathway. However, this will also slow down the desired reaction. If elimination is a significant issue, exploring alternative synthetic routes may be necessary.
-
-
Perkow Reaction: When using α-halo ketones as substrates, the Perkow reaction can be a major competing pathway, leading to the formation of vinyl phosphates instead of the desired β-ketophosphonates.[2]
Diagram: Michaelis-Arbuzov Reaction Workflow
Caption: A generalized workflow for the Michaelis-Arbuzov reaction.
Section 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[9] It generally favors the formation of (E)-alkenes.[9][10]
Q3: My HWE reaction is giving a low yield. What should I check?
A3: Low yields in the HWE reaction often point to issues with deprotonation, reaction temperature, or steric hindrance.
-
Base Selection: The phosphonate must be deprotonated to form the nucleophilic carbanion. The pKa of the phosphonate dictates the required base strength. For phosphonates with electron-withdrawing groups, weaker bases like NaH or even K₂CO₃ might suffice.[10] For less acidic phosphonates, stronger bases such as LDA, LiHMDS, or n-BuLi are necessary.
-
Expert Insight: If your substrate is base-sensitive, consider using Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine).[10] This can prevent decomposition of your starting materials.
-
-
Reaction Temperature: The initial deprotonation is often performed at low temperatures (e.g., -78 °C or 0 °C) to control reactivity and minimize side reactions. However, the subsequent addition to the carbonyl compound and the elimination step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[11]
-
Steric Hindrance: Highly substituted phosphonates or sterically demanding aldehydes/ketones can hinder the reaction.[11] Increasing the reaction time or concentration may help improve yields in these cases.[11]
Q4: How can I control the stereoselectivity of my HWE reaction to favor the (Z)-alkene?
A4: While the standard HWE reaction provides the (E)-alkene, several modifications can be employed to favor the (Z)-isomer.
-
Still-Gennari Modification: This is the most common method for obtaining (Z)-alkenes. It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions, typically involving a strong, non-coordinating base like KHMDS in the presence of 18-crown-6 in THF at low temperatures.[10]
-
Causality: The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[10]
-
-
Ando Modification: This method uses phosphonates with aryl groups bearing ortho-functional groups that can chelate to the metal cation, influencing the stereochemical outcome of the reaction.
Table: Impact of HWE Reaction Parameters on Outcome
| Parameter | Variation | Expected Impact on Yield | Expected Impact on (E/Z) Selectivity | Rationale |
| Base | NaH, KH | Good | Generally favors (E) | Forms covalent bond with oxygen, leading to thermodynamic control. |
| LiHMDS, LDA | Good | Can favor (E) | Strong, non-nucleophilic bases. | |
| KHMDS/18-crown-6 | Good | Favors (Z) with appropriate phosphonates | Sequesters potassium ion, promoting kinetic control. | |
| Solvent | THF, DME | Standard | Standard | Aprotic polar solvents are typical.[11][12] |
| Temperature | Low (-78 °C) | May be slow | Kinetically controlled, can favor (Z) | Reduces rate of intermediate equilibration. |
| High (RT to reflux) | Generally higher | Thermodynamically controlled, favors (E)[11] | Allows for equilibration of intermediates.[9] |
Diagram: HWE Reaction Mechanism Overview
Caption: A simplified overview of the Horner-Wadsworth-Emmons reaction mechanism.
Section 3: General Protocols and Purification
Q5: Can you provide a general experimental protocol for a Michaelis-Arbuzov reaction?
A5: This is a representative protocol and may require optimization.
General Protocol for a Michaelis-Arbuzov Reaction [5]
-
Preparation: Ensure all glassware is thoroughly dried. The reaction is often performed neat.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the trialkyl phosphite (1.0 eq) and the alkyl halide (1.0 - 1.2 eq). If the alkyl halide is a solid, it can be dissolved in a minimal amount of a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to 120-160 °C. If using a low-boiling phosphite, the volatile alkyl halide byproduct will distill off.
-
Monitoring: Monitor the reaction progress by TLC, GC, or ³¹P NMR spectroscopy. The disappearance of the starting phosphite signal (typically δ ≈ +140 ppm) and the appearance of the phosphonate product signal (typically δ ≈ +20 to +30 ppm) in the ³¹P NMR spectrum are indicative of reaction completion.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If run neat, the crude product can often be purified directly by vacuum distillation to remove any unreacted starting materials and non-volatile impurities.
Q6: What is the best way to purify my phosphonate product?
A6: The purification method depends on the physical properties of the phosphonate.
-
Vacuum Distillation: For liquid phosphonates, vacuum distillation is often the most effective method for purification, especially for products from the Michaelis-Arbuzov reaction where starting materials and byproducts are often volatile.
-
Column Chromatography: For solid or high-boiling liquid phosphonates, silica gel column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Aqueous Extraction: The dialkylphosphate salt byproduct from the HWE reaction is water-soluble and can be easily removed by an aqueous workup.[9][12]
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available from: [Link]
-
Michaelis–Arbuzov reaction - Grokipedia. Available from: [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. Available from: [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. Available from: [Link]
-
Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available from: [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available from: [Link]
Sources
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Technical Support Center: Purification Strategies for Dioxaphospholene Reaction Products
Welcome to the technical support center for the purification of products from dioxaphospholene reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable organophosphorus compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of dioxaphospholene derivatives.
FAQ 1: My dioxaphospholene product appears to be degrading on the silica gel column. What is happening and what are my alternatives?
Answer:
This is a frequent and critical issue. Dioxaphospholenes, particularly those with sensitive functional groups, can be susceptible to hydrolysis or decomposition on the acidic surface of standard silica gel.[1] The phosphorus center is electrophilic and can interact with the silanol groups (Si-OH) on the silica surface, leading to ring-opening or other degradation pathways.
Causality Explained: The acidity of silica gel can catalyze the hydrolysis of the P-O bonds within the dioxaphospholene ring, especially if there are trace amounts of water in your eluent. This is analogous to the hydrolysis of other phosphoesters, which can be acid-catalyzed.[2][3]
Troubleshooting & Solutions:
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If you observe significant streaking or the appearance of new, more polar spots, your compound is likely degrading.[1]
-
Deactivate the Silica Gel: You can reduce the acidity of your silica gel by treating it with a base. A common method is to prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites.
-
Alternative Stationary Phases: If deactivation is insufficient, consider alternative, less acidic stationary phases:
-
Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for acid-sensitive compounds.
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[1]
-
-
Non-Chromatographic Methods: If all chromatographic approaches fail, consider:
FAQ 2: I am struggling to separate my desired dioxaphospholene product from the corresponding phosphine oxide impurity. How can I improve this separation?
Answer:
Phosphine oxides are common byproducts in reactions involving P(III) reagents, often arising from oxidation during the reaction or work-up.[7] These impurities can be challenging to separate due to their high polarity and similar structural features to the desired product.
Troubleshooting & Solutions:
-
Column Chromatography Optimization:
-
Gradient Elution: A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can often resolve compounds with close Rƒ values. The highly polar phosphine oxide will typically have a much lower Rƒ and elute much later.
-
Solvent System Modification: Adding a small amount of a polar modifier like methanol or isopropanol to your eluent system can sometimes improve selectivity.
-
-
Liquid-Liquid Extraction:
-
If the phosphine oxide is significantly more polar, you may be able to remove a substantial portion through a carefully designed aqueous wash. However, the solubility of many phosphine oxides in common organic solvents can make this difficult.
-
-
Precipitation/Filtration:
-
In some cases, the phosphine oxide is significantly less soluble than the desired product in a particular solvent system. Concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or pentane can cause the phosphine oxide to precipitate, allowing for its removal by filtration.[8]
-
FAQ 3: My final product is an oil that I cannot crystallize, and it is not volatile enough for distillation. What are my options?
Answer:
Purifying non-crystalline, non-volatile oils is a common challenge. The key is to exploit subtle differences in the physicochemical properties of your product and the impurities.
Troubleshooting & Solutions:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most powerful technique for purifying challenging mixtures.
-
Reversed-Phase HPLC (RP-HPLC): Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is excellent for separating compounds based on differences in hydrophobicity.[9]
-
Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. This can provide different selectivity compared to RP-HPLC.
-
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. If your desired product has a significantly different molecular weight than the major impurities, SEC can be a viable option.
-
Solid-Phase Extraction (SPE): SPE can be used as a crude purification step to remove highly polar or non-polar impurities.[10] It is essentially a simplified form of column chromatography.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific purification problems.
Guide 1: Product Hydrolysis During Work-up or Purification
Symptoms:
-
Appearance of new, highly polar spots on TLC after aqueous work-up.
-
Broad or tailing peaks during column chromatography.
-
Low isolated yield of the desired product.
-
Presence of phosphate or phosphonate byproducts in NMR or Mass Spectrometry.
Logical Troubleshooting Flow:
Caption: Workflow for troubleshooting product hydrolysis.
Guide 2: Inefficient Removal of Reagents or Catalysts
Symptoms:
-
Persistent presence of starting materials or catalyst residues in the purified product.
-
Difficulty in achieving high purity (>95%) even after multiple purification steps.
Troubleshooting Table:
| Impurity Type | Potential Cause | Recommended Purification Strategy | Key Considerations |
| Unreacted Starting Materials | Incomplete reaction; unfavorable equilibrium. | Optimize column chromatography with a shallow gradient to improve resolution. Consider recrystallization if Rƒ values are very close.[5] | If structurally very similar to the product, multiple recrystallizations may be needed. |
| Metal Catalysts (e.g., ZnCl₂) | Incomplete quenching or extraction. | Acidic wash (e.g., dilute HCl or NH₄Cl solution) to chelate and extract the metal salts into the aqueous phase.[4] | Ensure your target molecule is stable to acidic conditions. |
| Organic Catalysts (e.g., DMAP) | Basic nature leads to strong interaction with silica. | Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. | Check for product stability in acidic conditions. |
| Boron-based Reagents (e.g., HBpin) | Hydrolysis to boric acid and pinacol. | An aqueous wash, particularly with a slightly basic solution, can help remove boric acid. Pinacol can often be removed by column chromatography or by evaporation under high vacuum if volatile. | Boric acid can sometimes co-elute with polar products. |
Section 3: Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes how to neutralize the acidic sites on silica gel to prevent the degradation of sensitive compounds.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (Et₃N)
-
Non-polar solvent for slurry packing (e.g., Hexanes or a low-polarity mixture like 98:2 Hexanes:EtOAc)
Procedure:
-
Determine the required amount of silica gel for your column (typically 50-100 times the mass of your crude product).
-
In a fume hood, prepare your packing solvent. For every 100 mL of solvent, add 1-2 mL of triethylamine.
-
Create the slurry: In a beaker, add the dry silica gel. Slowly pour the triethylamine-containing solvent over the silica while gently stirring with a glass rod until a smooth, pourable slurry is formed.
-
Pack the column: Pour the slurry into your chromatography column and proceed with packing as you normally would.
-
Equilibrate the column: Before loading your sample, run 2-3 column volumes of your starting eluent (which should also contain the same percentage of triethylamine) through the packed column to ensure it is fully equilibrated.
Protocol 2: Purification by Crystallization
Crystallization is a powerful technique for purifying solid products.[6]
Procedure:
-
Solvent Screening: The goal is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, methanol, isopropanol).
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
-
Speed, A. W. H. (2020). Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis. PMC - NIH. [Link]
- CN103073597A - Synthesis and purification method for DOPO - Google P
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
Decontamination of organophosphorus pesticides on sensitive equipment. (2008). ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
-
Mechanisms for hydrolysis of phosphomonoesters. (n.d.). ResearchGate. [Link]
-
Hydrolysis of Phosphoesters. (2019). YouTube. [Link]
-
Determination of polyolefin additives by reversed-phase liquid chromatography. (n.d.). PDF. [Link]
-
Fractionation and purification of bioactive compounds obtained from a brewery waste stream. (2013). PubMed. [Link]
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- 5. DSpace [cora.ucc.ie]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. researchgate.net [researchgate.net]
- 10. Fractionation and purification of bioactive compounds obtained from a brewery waste stream - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Caged Phosphoranes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of caged phosphoranes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these powerful photoactivatable molecules. Instead of a rigid manual, we present a dynamic troubleshooting guide and a series of frequently asked questions (FAQs) derived from common challenges observed in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common pitfalls encountered during the synthesis of caged phosphoranes. Each question is followed by a detailed explanation of the potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Chronically Low or No Yield of the Caged Phosphorane
Q1: My reaction yield is consistently low or I'm failing to isolate any desired product. What are the most likely culprits?
A: Low yields in caged phosphorane synthesis are rarely due to a single issue, but rather a combination of factors. The primary suspects are competing side reactions that consume your starting materials or decompose your product. Let's break down the causes and solutions.
Primary Cause 1: Oxidation of Phosphine Starting Material The trivalent phosphine precursors are highly susceptible to oxidation, especially electron-rich trialkylphosphines.[1] This oxidation converts the nucleophilic phosphine into a non-reactive pentavalent phosphine oxide, effectively halting your reaction.[2] This process can be surprisingly rapid in the presence of atmospheric oxygen, peroxides in solvents (like aged THF), or other oxidizing agents.[1][3]
-
Solution:
-
Rigorous Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Purity: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ethers like THF are notorious for forming peroxides upon storage and should be freshly purified from a suitable drying agent (e.g., sodium/benzophenone ketyl).[1]
-
Reagent Purity: Ensure your phosphine starting material has not been previously oxidized. A quick ³¹P NMR of the starting material is advisable.
-
Primary Cause 2: Hydrolysis of Intermediates or Product Phosphoranes, particularly reaction intermediates, can be highly sensitive to moisture. Water acts as a nucleophile, attacking the electrophilic phosphorus center to form a P-hydroxytetraorganophosphorane intermediate.[4][5] This species is often unstable and readily collapses to the thermodynamically stable phosphine oxide, another pathway that terminates the desired synthesis.[5]
-
Solution:
-
Anhydrous Conditions: Beyond using dry solvents, ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under a positive pressure of inert gas.
-
Dry Reagents: Use anhydrous grades of all reagents and dry them if necessary. Molecular sieves can be added to the reaction vessel (if compatible) to scavenge trace moisture.
-
Careful Workup: During the workup phase, minimize contact with aqueous layers. If an aqueous wash is unavoidable, use cooled, deoxygenated solutions and work quickly.
-
Primary Cause 3: Suboptimal Reaction Conditions The formation of the pentavalent phosphorane may be an equilibrium process or kinetically slow.
-
Solution:
-
Temperature Control: Some reactions require low temperatures to prevent side reactions, while others may need heating to overcome activation barriers. A systematic temperature screen on a small scale is recommended.
-
Concentration: In reactions involving cyclization to form the cage structure, concentration can be a critical parameter. Bimolecular side reactions may be favored at high concentrations.
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or, ideally, ³¹P NMR spectroscopy to observe the consumption of starting material and the appearance of the product and byproducts.[6] This prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.
-
Issue 2: Product Instability and Decomposition
Q2: I've successfully synthesized my caged phosphorane, but it decomposes during purification or storage. How can I improve its stability?
A: The stability of the final product is a critical, often overlooked, challenge. Caged compounds are, by design, sensitive to specific stimuli (light), but they can also be susceptible to other degradation pathways.[6][7]
Cause 1: Photodecomposition The photolabile "caging" group makes your entire molecule sensitive to light, particularly UV wavelengths. Ambient laboratory light can be sufficient to cause premature uncaging and degradation.[6]
-
Solution: Protect your reaction and product from light at all stages. Use amber vials or wrap glassware in aluminum foil. Conduct chromatography and other manipulations in a darkened room or under red light conditions.[6]
Cause 2: Hydrolytic Instability Even the final, fully-formed phosphorane can be susceptible to hydrolysis, depending on its specific structure and the nature of the bonds forming the cage.[7] Ester linkages are particularly prone to hydrolysis.[7]
-
Solution:
-
pH Control: During workup and purification, use neutral or slightly acidic/basic buffers as dictated by the stability of your specific compound. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Storage: Store the final compound as a dry, solid material under an inert atmosphere at low temperatures (-20°C or -80°C). If stock solutions are required, prepare them in a certified anhydrous aprotic solvent like DMSO or DMF and store them cold.[6]
-
Cause 3: Thermal Instability Some complex phosphorane structures may not be stable at elevated temperatures.
-
Solution: Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure) and purification. If purification requires heating, it should be for the minimum time necessary.[6]
Issue 3: Purification Challenges
Q3: I'm struggling to purify my caged phosphorane. It co-elutes with starting materials or the corresponding phosphine oxide byproduct. What strategies can I employ?
A: Purification is paramount for ensuring that any observed biological or chemical effects are due to your caged compound and not contaminants.[7] Phosphine oxides are a common and particularly troublesome impurity as their polarity is often very similar to the desired phosphorane product.
-
Solution 1: Optimize Silica Gel Chromatography:
-
Solvent System: Systematically screen different solvent systems and gradients. A shallow gradient elution can be more effective at separating compounds with similar Rf values than an isocratic (single solvent mixture) elution.[6]
-
Modified Silica: If your compound is sensitive to the native acidity of silica gel, you can use deactivated silica (e.g., pre-treated with a triethylamine solution) or switch to a different stationary phase like alumina (basic or neutral).
-
-
Solution 2: Alternative Chromatographic Methods:
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase HPLC can be an excellent alternative for separating polar impurities.
-
Size-Exclusion Chromatography (SEC): For larger molecules, SEC can sometimes separate based on size differences.
-
-
Solution 3: Chemical Scavenging (for Phosphine Oxide):
-
In some specific cases, it may be possible to selectively react the phosphine oxide impurity. For instance, conversion to the corresponding chlorophosphonium salt followed by aqueous extraction can sometimes remove it, though this approach must be carefully evaluated for compatibility with your target compound.
-
Issue 4: Ambiguous Characterization
Q4: How can I be certain I have synthesized the correct pentavalent caged phosphorane and not just the phosphine oxide or another species?
A: Unambiguous characterization is essential. Due to the unique nature of the pentacoordinate phosphorus atom, a multi-technique approach is necessary.
-
The Gold Standard: ³¹P NMR Spectroscopy: This is the most powerful tool for characterizing phosphorus compounds.[8] Each oxidation state and coordination environment of phosphorus has a characteristic chemical shift range.
-
Trivalent Phosphines (P³): Typically resonate in a broad range, often downfield.
-
Pentavalent Phosphoranes (P⁵): Resonate significantly upfield (more shielded), often in the negative ppm range relative to the H₃PO₄ standard.[9]
-
Pentavalent Phosphine Oxides (P⁵): Resonate downfield from phosphoranes, typically in the +20 to +50 ppm range.[2]
-
Monitoring your reaction with ³¹P NMR allows you to definitively track the disappearance of the phosphine signal and the appearance of the phosphorane signal, while also quantifying any phosphine oxide byproduct.[10]
-
-
Supporting Techniques:
-
¹H and ¹³C NMR: These will confirm the integrity of the organic cage structure. Pay close attention to P-H and P-C coupling constants, which provide valuable structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your product.
-
X-ray Crystallography: If you can grow suitable crystals, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.
-
Table 1: Typical ³¹P NMR Chemical Shift Ranges
| Phosphorus Species | Coordination State | Typical δ (ppm) Range | Notes |
| Trialkyl/Triarylphosphine | P(III) | -60 to +40 | Highly dependent on substituents. |
| Caged Phosphorane | P(V) | -10 to -100 | Characteristic upfield shift. The exact value is sensitive to the cage geometry. |
| Phosphine Oxide | P(V) | +20 to +50 | Common byproduct; must be distinguished from the desired product. |
| Phosphonium Salt | P(IV) | +10 to +40 | Possible charged intermediate or side product. |
| Note: These are general ranges. Always consult literature for compounds similar to your target. |
Part 2: Key Workflows and Methodologies
To support the troubleshooting guide, this section provides detailed protocols and visual workflows for critical processes in caged phosphorane synthesis.
Workflow 1: General Synthesis and Troubleshooting Logic
This diagram outlines the critical stages of synthesis and the decision-making process when encountering common issues like low yield.
Caption: A generalized workflow for caged phosphorane synthesis highlighting critical control points and a troubleshooting loop for low-yield reactions.
Workflow 2: Competing Reaction Pathways
Understanding the competition between your desired reaction and major side reactions is key to optimizing conditions.
Caption: Competing pathways in phosphorane synthesis. The desired reaction is challenged by rapid oxidation and hydrolysis, both leading to the phosphine oxide byproduct.
Protocol 1: General Procedure for Synthesis Under Anhydrous, Inert Conditions
This protocol provides a template for a small-scale test reaction.
1. Glassware and Reagent Preparation:
- All glassware (round-bottom flask, condenser, dropping funnel, magnetic stir bar) must be oven-dried at >120°C for at least 4 hours or intensely flame-dried under vacuum.
- Assemble the glassware hot under a positive flow of dry argon or nitrogen. Allow to cool to room temperature.
- Solvents (e.g., THF, Dichloromethane, Toluene) must be purified using a solvent purification system (e.g., Grubbs system) or by distillation over appropriate drying agents (e.g., Na/benzophenone for THF, CaH₂ for DCM/Toluene).
- Store purified solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
- All solid reagents should be dried under high vacuum for several hours before use.
2. Reaction Setup:
- Weigh the phosphine starting material and other solid reagents in a glovebox or under a positive flow of inert gas and add to the reaction flask.
- Add the magnetic stir bar and seal the flask with a rubber septum.
- Using a gas-tight syringe, transfer the required volume of anhydrous, degassed solvent to the reaction flask.
- If a liquid reagent is to be added, use a syringe to add it dropwise through the septum. For controlled additions, use a pressure-equalizing dropping funnel.
3. Running the Reaction:
- Stir the reaction mixture at the desired temperature (using a cryostat for low temperatures or an oil bath for heating).
- To monitor the reaction, periodically withdraw a small aliquot (~0.1 mL) via syringe. Quench the aliquot appropriately (e.g., in a small vial with a drop of solvent) for TLC analysis.
- For ³¹P NMR monitoring, transfer the aliquot to an NMR tube and dilute with a deuterated solvent. It is crucial to cap the NMR tube securely to prevent atmospheric contamination during measurement.
4. Workup and Isolation:
- Once the reaction is complete, cool the mixture to the appropriate temperature (e.g., 0°C).
- Perform all workup steps while protecting the product from bright light.
- Quench the reaction by adding a degassed quenching agent.
- If extraction is necessary, use deoxygenated aqueous solutions (prepared by bubbling argon through the water for 30 minutes).
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature.
5. Purification:
- Immediately purify the crude product by flash column chromatography using the optimized solvent system.
- Pack and run the column under dim light.
- Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final caged phosphorane.
References
-
Pitfalls and Limitations in Group 6 Triamidophosphine Chemistry: Cage‐Closure Restrictions in Square Pyramidal Nitrides and Degradation via Spiro[4.4]‐λ5‐Amidophosphorane Formation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Byrne, P. A., et al. (2015). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications. Royal Society of Chemistry. Available at: [Link]
-
Byrne, P. A., et al. (2014). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. . Available at: [Link]
-
Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 875. National Institutes of Health. Available at: [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Protecting Phosphines from Oxidation in Air. (2023). ChemistryViews. Retrieved January 14, 2026, from [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Available at: [Link]
-
McFarland, J. M., & Prescher, J. A. (2015). Bioorthogonal reactions of triarylphosphines and related analogs. Cellular and Molecular Bioengineering, 8(3), 430-443. National Institutes of Health. Available at: [Link]
-
Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and material. (2023). ORBi. Retrieved January 14, 2026, from [Link]
-
Phosphine oxides. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Phosphine Ligand Oxidation. (2021). Reddit. Retrieved January 14, 2026, from [Link]
-
Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]
-
Kruck, M., et al. (2014). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry, 53(15), 8084-8092. American Chemical Society. Available at: [Link]
-
Kruck, M., et al. (2015). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Inorganic Chemistry, 54(1), 228-237. American Chemical Society. Available at: [Link]
-
Shet, H., et al. (2021). A comprehensive review of caged phosphines: synthesis, catalytic applications, and future perspectives. Organic Chemistry Frontiers. Royal Society of Chemistry. Available at: [Link]
-
Chapter 7 Phosphate Protecting Groups. (n.d.). Wiley. Retrieved January 14, 2026, from [Link]
-
Rumpf, K., et al. (2018). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 23(12), 3266. National Institutes of Health. Available at: [Link]
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Staudinger Ligation and Reactions. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
The chemistry of photocleavage. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Staudinger reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
The cage phosphoranes formation and their rearrangements... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Comprehensive review of the Caged Phosphines... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Protecting Groups. (2020). IIT Bombay. Retrieved January 14, 2026, from [Link]
-
Hah, J. M., & Lawrence, D. S. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Accounts of Chemical Research, 42(9), 1237-1247. National Institutes of Health. Available at: [Link]
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Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Mironov, V. F., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4492. MDPI. Available at: [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley-VCH. Retrieved January 14, 2026, from [Link]
-
Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Understanding Photocleavage Reactions. (2013). AZoM. Retrieved January 14, 2026, from [Link]
-
Hasell, T., & Cooper, A. I. (2016). A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages. Chemical Reviews, 116(19), 11623-11633. American Chemical Society. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Phosphorus-31 NMR spectral properties in compound characterization and structural analysis. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Characterizing Phosphorus in Environmental and Agricultural Samples by 31P Nuclear Magnetic Resonance Spectroscopy. (2011). ResearchGate. Available at: [Link]
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- 4. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [cora.ucc.ie]
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- 10. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature and solvent on dioxaphospholene reactivity
Welcome to the Technical Support Center for dioxaphospholene chemistry. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing dioxaphospholenes in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the impact of temperature and solvent on the reactivity of these versatile compounds. Our goal is to provide not only troubleshooting steps but also the underlying scientific principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My [2+2] cycloaddition reaction with a dioxaphospholene is sluggish and giving low yields. What is the first parameter I should investigate?
A1: The first and often most impactful parameter to investigate is the solvent polarity . Dioxaphospholene cycloadditions, particularly those proceeding through a stepwise mechanism, can be highly sensitive to the solvent environment. Reactions that involve the formation of charged intermediates or transition states are generally accelerated in more polar solvents.[1] An increase in solvent polarity can stabilize these charged species, thus lowering the activation energy of the reaction.[2]
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a nonpolar solvent (e.g., toluene, hexane), consider switching to a more polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Monitor Reaction Kinetics: Use techniques like NMR or in-situ IR to monitor the reaction progress in different solvents to quantitatively assess the rate enhancement.
-
Q2: I'm observing significant byproduct formation in my reaction. Could the temperature be the culprit?
A2: Yes, temperature plays a critical role in reaction selectivity. Elevated temperatures can provide the necessary activation energy for undesired side reactions or decomposition pathways to compete with your desired transformation.[3] Conversely, some reactions require a specific temperature threshold to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Lower the Temperature: If you are running the reaction at elevated temperatures, try reducing it. This can often minimize the formation of thermally induced byproducts.
-
Temperature Optimization Study: Conduct a series of small-scale reactions at various temperatures (e.g., 0 °C, room temperature, 40 °C) to identify the optimal balance between reaction rate and selectivity.
-
Q3: Why is my reaction stalling and not going to completion, even with extended reaction times?
A3: A stalled reaction can be due to several factors, including the establishment of an equilibrium, reagent decomposition, or catalyst deactivation. All reactions are, in principle, reversible and tend towards an equilibrium state.[4] If the energy difference between reactants and products is small, a significant amount of starting material may remain at equilibrium.
-
Troubleshooting Steps:
-
Check Reagent Stability: Ensure your dioxaphospholene and other reagents are pure and stable under the reaction conditions. Impurities or degradation can inhibit the reaction.[5]
-
Le Chatelier's Principle: If an equilibrium is suspected, try to shift it towards the products. This can be achieved by adding an excess of one of the reactants or by removing a byproduct as it is formed (e.g., through precipitation or distillation).
-
Solvent Effects on Equilibrium: The solvent can also influence the position of an equilibrium by differentially solvating the reactants and products.[2] Experimenting with different solvents might shift the equilibrium in your favor.
-
Troubleshooting Guides
Guide 1: Poor Regio- or Stereoselectivity in Cycloaddition Reactions
Issue: The desired regio- or stereoisomer of the cycloadduct is not the major product.
Underlying Principles: The selectivity of pericyclic reactions like cycloadditions is governed by both kinetic and thermodynamic factors. The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital overlap, but the exo product may be more thermodynamically stable.[6][7] Solvent polarity can influence the energy of the transition states leading to different isomers.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor regio- or stereoselectivity.
Detailed Protocol: Temperature and Solvent Screening for Optimal Selectivity
-
Baseline Experiment: Set up the reaction under your original, problematic conditions to serve as a baseline.
-
Temperature Variation:
-
Set up three parallel reactions at: 0 °C, room temperature (approx. 20-25 °C), and a moderately elevated temperature (e.g., 40-50 °C).
-
Ensure all other parameters (concentration, stoichiometry, solvent) are identical to the baseline.
-
Monitor each reaction by TLC or LC-MS at regular intervals to determine the rate of conversion and the ratio of isomers.
-
-
Solvent Variation:
-
Based on the best temperature from the previous step, set up parallel reactions in a range of solvents with varying polarities.
-
Recommended Solvents:
-
Nonpolar: Toluene, Dichloromethane (DCM)
-
Polar Aprotic: Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)
-
-
Monitor these reactions for conversion and isomer ratios.
-
-
Analysis: Compare the results from all experiments to identify the conditions that provide the best selectivity for your desired product.
Guide 2: Reaction Failure or Low Conversion
Issue: The reaction does not proceed, or the conversion of starting material is unacceptably low.
Underlying Principles: Reaction failure can stem from a variety of issues, including incorrect reaction conditions, poor quality of reagents, or the presence of inhibitors.[5][8] The choice of solvent can dramatically affect reaction rates, with rate accelerations of several orders of magnitude observed when switching from nonpolar to polar aprotic solvents for reactions involving charge separation in the transition state.[9]
Data Summary: Impact of Solvent on Reaction Rate
| Solvent | Dielectric Constant (ε) at 25°C[2] | General Effect on Reactions with Polar Transition States |
| Water | 78 | Strong stabilization of charged species.[2] |
| Dimethyl Sulfoxide (DMSO) | 47 | Significant rate acceleration.[9] |
| Acetonitrile (ACN) | 37 | Good for promoting reactions with polar intermediates.[2] |
| Dichloromethane (DCM) | 9.1 | Moderate polarity, widely used. |
| Tetrahydrofuran (THF) | 7.6 | Common ethereal solvent. |
| Toluene | 2.4 | Nonpolar, may slow down reactions with polar transition states. |
Troubleshooting Workflow for Reaction Failure
Caption: Step-by-step troubleshooting for failed dioxaphospholene reactions.
Experimental Protocol: Systematic Approach to Overcoming Reaction Failure
-
Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly cleaned and dried.
-
Purify starting materials if their purity is questionable.
-
Use freshly distilled and dried solvents.
-
-
Initial Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents are sensitive to air or moisture.
-
Begin the reaction at a moderate temperature, such as room temperature.
-
-
Monitoring and Incremental Changes:
-
Monitor the reaction closely by TLC or another appropriate analytical technique.
-
If no reaction is observed after a reasonable amount of time (e.g., 1-2 hours), gradually increase the temperature in increments of 10-20 °C.
-
If temperature increases do not promote the reaction, consider changing the solvent to one with a higher dielectric constant (see table above).
-
-
Concentration Effects:
-
If the reaction is still sluggish, investigate the effect of concentration. Some reactions are favored at higher concentrations, while others may require dilute conditions to minimize side reactions. Run small-scale experiments at both higher and lower concentrations than your original setup.
-
By systematically evaluating the effects of temperature and solvent, you can gain a deeper understanding of your dioxaphospholene reaction and effectively troubleshoot common issues. For further assistance, please consult the references below or contact our technical support team.
References
-
Ogilvie, K. K., & Westheimer, F. H. (1968). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Journal of the American Chemical Society, 90(14), 3875-3881. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Shiraiwa, M., Ammann, M., Koop, T., & Pöschl, U. (2011). Temperature effect on phase state and reactivity controls atmospheric multiphase chemistry and transport of PAHs. Proceedings of the National Academy of Sciences, 108(51), 20338-20343. [Link]
-
Wikipedia. (2023, December 1). Solvent effects. In Wikipedia. [Link]
-
Landis, C. R., & Clark, T. P. (2004). Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. Proceedings of the National Academy of Sciences, 101(15), 5428-5432. [Link]
-
Landis, C. R., & Clark, T. P. (2004). Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. PubMed. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). My Reaction Failed: FAQ. Retrieved from [Link]
-
Chemistry Wallah. (2024, January 22). The effect of solvent on reactivity | Reactivity at a bridgehead|Reactivity in the attacking radical [Video]. YouTube. [Link]
-
Chisholm, G., & Liddle, S. T. (2020). Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis. ChemistryOpen, 9(7), 733-742. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]
-
Huisgen, R. (1963). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry, 53(1), 171-185. [Link]
-
Patsnap. (2024, July 12). What are the side effects of Caphosol? Synapse. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science, 6(1), 247-254. [Link]
-
Abe, M., & Adam, W. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906. [Link]
-
Reddit. (2017, August 10). Why do some reactions not go to completion? r/chemistry. [Link]
-
LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Professor Dave Explains. (2021, April 5). Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023, February 18). They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis [Video]. YouTube. [Link]
-
A-Level Chemistry. (n.d.). Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Retrieved from [Link]
-
Chemistry in a Nutshell. (2022, April 2). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry [Video]. YouTube. [Link]
-
University of Bristol. (n.d.). LECTURE 5 Cycloaddition Reactions. Retrieved from [Link]
-
Reddit. (2022, September 13). Help needed! Why my appel reaction did not work ? r/Chempros. [Link]
-
Stolzenburg, D., et al. (2019). Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis. Atmospheric Chemistry and Physics, 19(11), 7655-7672. [Link]
-
van der Vlugt, J. I., et al. (2014). Thermal reactivity of neutral and oxidized ferrocenyl-substituted enediynes. Molecules, 19(11), 18399-18413. [Link]
-
Longdom Publishing. (n.d.). Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. Retrieved from [Link]
-
Schafhitzel, T., et al. (2021). Interaction of Reactive Gases with Platinum Aerosol Particles at Room Temperature: Effects on Morphology and Surface Properties. Nanomaterials, 11(9), 2269. [Link]
-
Wang, J. (2018). Diazo Compounds: Recent Applications in Synthetic Organic Chemistry and Beyond. ACS Catalysis, 8(10), 9411-9425. [Link]
-
Huisgen, R. (1963). Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]
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- 8. How To [chem.rochester.edu]
- 9. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of H-Phosphonates
Welcome to the Technical Support Center for H-phosphonate chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and handling of H-phosphonate compounds, with a primary focus on preventing the formation of common impurities.
Introduction to H-Phosphonate Chemistry and Impurity Formation
H-phosphonate chemistry is a cornerstone in the synthesis of oligonucleotides and other phosphonate-containing molecules. The H-phosphonate monoester is a stable, versatile intermediate that can be converted to a variety of phosphorus(V) species. However, the success of these syntheses hinges on the careful control of reaction conditions to prevent the formation of impurities, which can significantly impact yield and final product purity. The two primary pathways for impurity formation are oxidation and hydrolysis of the H-phosphonate moiety.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of H-phosphonate chemistry and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of H-phosphonate impurity formation?
A1: The two main culprits in H-phosphonate impurity formation are premature oxidation and hydrolysis.
-
Oxidation: The P(III) tautomeric form of H-phosphonate is susceptible to oxidation to the corresponding phosphate. This can be caused by exposure to air (oxygen), or more commonly, by the iodine solution used in the final oxidation step of oligonucleotide synthesis if any unreacted H-phosphonate remains.[1]
-
Hydrolysis: H-phosphonate diesters are sensitive to hydrolysis, especially under basic conditions, which cleaves the P-O bond to yield an H-phosphonate monoester and an alcohol.[2] The presence of even trace amounts of water in reagents and solvents can lead to significant hydrolysis.[3]
Q2: How can I prevent premature oxidation of my H-phosphonate monomers?
A2: Preventing premature oxidation requires rigorous exclusion of oxygen and other oxidizing agents.
-
Inert Atmosphere: Always handle H-phosphonate monomers and conduct reactions under an inert atmosphere of argon or dry nitrogen.[4]
-
Degassed Solvents: Use freshly distilled or commercially available anhydrous solvents that have been properly degassed.
-
Reagent Purity: Ensure that all reagents, including activators and bases, are free from oxidizing impurities.
Q3: What are the best practices for handling and storing H-phosphonate monomers?
A3: Proper handling and storage are critical to maintaining the integrity of H-phosphonate monomers.
-
Storage: Store H-phosphonate monomers under an inert atmosphere at low temperatures (typically -20°C) in a desiccator to protect them from moisture and oxygen.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[4]
-
Aliquoting: To prevent contamination of the entire stock, it is advisable to aliquot the monomer into smaller, single-use vials under an inert atmosphere.[6]
-
Solutions: H-phosphonate monomer solutions are generally stable for several weeks when prepared with anhydrous solvents and stored under an inert atmosphere at low temperatures.[7]
Troubleshooting Guide
Scenario 1: Low Coupling Efficiency in Oligonucleotide Synthesis
Problem: You are observing low coupling efficiency during solid-phase oligonucleotide synthesis using H-phosphonate chemistry, leading to a high proportion of truncated sequences.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Activation | 1. Verify Activator Concentration and Age: Ensure your activator solution (e.g., pivaloyl chloride, adamantoyl chloride) is fresh and at the correct concentration.[8] | Activators can degrade over time, especially if exposed to moisture, leading to incomplete formation of the reactive mixed anhydride intermediate.[9] |
| 2. Optimize Activator Equivalents: Increase the molar equivalents of the activator relative to the H-phosphonate monomer. | Insufficient activator will result in unreacted H-phosphonate monomer, which cannot couple to the growing oligonucleotide chain. | |
| Moisture Contamination | 1. Use Anhydrous Solvents: Confirm that all solvents, particularly the coupling solvent (e.g., acetonitrile/pyridine), are strictly anhydrous.[10] | Water will compete with the 5'-hydroxyl group of the growing oligonucleotide for reaction with the activated H-phosphonate, leading to hydrolysis of the monomer.[3] |
| 2. Dry Reagents: Ensure all other reagents, including the solid support, are thoroughly dried before use. | Residual moisture on any component of the reaction can contribute to hydrolysis. | |
| Steric Hindrance | 1. Increase Coupling Time: For sterically demanding monomers or sequences, extend the coupling time to allow the reaction to go to completion. | The rate of coupling can be slower for certain nucleobases or modified monomers. |
| 2. Choose a Less Hindered Activator: Consider using a smaller, more reactive activator if steric hindrance is a persistent issue. | The choice of activator can influence the rate and efficiency of the coupling reaction.[4] |
Scenario 2: Presence of Phosphate Impurities in the Final Product
Problem: After the final oxidation step, you detect significant amounts of phosphate impurities corresponding to n-1 and other shorter sequences in your purified oligonucleotide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Coupling | 1. Optimize Coupling Conditions: Refer to the troubleshooting steps in Scenario 1 to ensure complete coupling at each cycle. | If coupling is incomplete, the unreacted 5'-hydroxyl groups will be capped in the subsequent step (if using a capping step) or will remain unreacted, leading to truncated sequences that are oxidized in the final step. |
| Incomplete Oxidation | 1. Increase Oxidation Time/Reagent Concentration: Extend the oxidation time or use a higher concentration of the oxidizing agent (e.g., iodine solution). | Incomplete oxidation of the H-phosphonate internucleotide linkages will result in their cleavage during the final basic deprotection step, leading to shorter fragments.[1] |
| 2. Ensure Fresh Oxidizer: Prepare a fresh solution of the oxidizing agent. | Iodine solutions can degrade over time, leading to reduced oxidizing power. | |
| Hydrolysis of H-phosphonate Linkages | 1. Maintain Anhydrous Conditions Throughout Synthesis: Rigorously exclude water from all steps of the synthesis. | Any hydrolysis of the H-phosphonate internucleotide linkages prior to oxidation will result in chain cleavage. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Strictly anhydrous solvents are paramount for successful H-phosphonate chemistry.[10]
-
Pre-drying: Pre-dry acetonitrile by allowing it to stand over anhydrous calcium chloride for 24 hours.
-
Distillation: Decant the pre-dried acetonitrile and distill it from calcium hydride (CaH₂) under a dry nitrogen or argon atmosphere.
-
Storage: Store the freshly distilled anhydrous acetonitrile over activated 3Å molecular sieves in a sealed container under an inert atmosphere.[11] For optimal results, use the solvent within a few days of preparation.
Protocol 2: Manual Coupling Step for a Single Modification
This protocol is adapted for introducing a single H-phosphonate modification into an oligonucleotide being synthesized using standard phosphoramidite chemistry on an automated synthesizer.[4]
-
Synthesizer Program: Program the DNA synthesizer to pause after the detritylation and subsequent wash steps at the desired modification position.
-
Prepare Reagents:
-
Prepare a 0.1 M solution of the desired nucleoside H-phosphonate in a 30:70 mixture of anhydrous pyridine and anhydrous acetonitrile.
-
Prepare a 0.5 M solution of pivaloyl chloride in anhydrous acetonitrile.
-
-
Manual Coupling:
-
With the synthesis column on the synthesizer, manually inject the H-phosphonate solution (e.g., 200 µL for a 1 µmol synthesis) into the column using a dry syringe.
-
Immediately follow with an equal volume of the pivaloyl chloride solution.
-
Allow the reaction to proceed for the recommended coupling time (typically 2-5 minutes).
-
-
Resume Synthesis: Wash the column with anhydrous acetonitrile and then resume the automated synthesis program for the subsequent phosphoramidite coupling cycles.
-
Final Oxidation: Perform a single oxidation step at the end of the entire synthesis to convert all H-phosphonate linkages to phosphate linkages.[8]
Visualizing Impurity Formation and Troubleshooting
Diagram 1: Key Pathways of H-Phosphonate Impurity Formation
Caption: Primary pathways for H-phosphonate impurity formation.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
-
Stawinski, J., & Kraszewski, A. (2002). H-Phosphonate chemistry in the synthesis of electrically neutral and charged antiviral and anticancer pronucleotides. Frontiers in Chemistry, 8, 599399. Available at: [Link]
- Ibid.
-
CRB. (n.d.). Best practices in oligonucleotide manufacturing. Available at: [Link]
-
Wos, J. A., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436-1443. Available at: [Link]
-
Kupka, T., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(9), 1799. Available at: [Link]
-
Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report 1-13. Available at: [Link]
-
Wada, T., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. Organic & Biomolecular Chemistry, 19(45), 9875-9882. Available at: [Link]
-
Stawinski, J., & Strömberg, R. (2002). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc. Available at: [Link]
-
Nilsson, J. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-portal.org. Available at: [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Available at: [Link]
-
Capaldi, D., et al. (2021). Perspectives on the Designation of Oligonucleotide Starting Materials. Nucleic Acid Therapeutics, 31(4), 239-258. Available at: [Link]
-
Iyer, R. P., & Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268-14284. Available at: [Link]
-
Sergueev, D. S., & Shaw, B. R. (1998). H-Phosphonate Approach for Solid-Phase Synthesis of Oligodeoxyribonucleoside Boranophosphates and Their Characterization. Journal of the American Chemical Society, 120(38), 9417-9427. Available at: [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available at: [Link]
-
Wiley Analytical Science. (2020). Detecting traces of phosphonates. Available at: [Link]
-
Glen Research. (n.d.). H-Phosphonates. Available at: [Link]
-
Garegg, P. J., et al. (1988). The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. Journal of the Chemical Society, Perkin Transactions 2, (2), 225-231. Available at: [Link]
- Sobkowski, M., Stawiński, J., & Kraszewski, A. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. In Topics in Current Chemistry (Vol. 361, pp. 1-43). Springer, Berlin, Heidelberg.
-
European Medicines Agency. (2024). Guideline on the Development and Manufacture of Oligonucleotides. Available at: [Link]
-
Rachon, J. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2167-2193. Available at: [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
- Stawinski, J., & Thelin, M. (1990). H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. Tetrahedron, 46(19), 6551-6567.
-
Wada, T., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. Organic & Biomolecular Chemistry, 19(45), 9875-9882. Available at: [Link]
-
Keglevich, G., et al. (2022). Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. Organic Chemistry Frontiers, 9(10), 2691-2701. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Link: Phosphonate Oligos [genelink.com]
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- 10. biotage.com [biotage.com]
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Validation & Comparative
A Senior Application Scientist's Guide to 31P NMR Analysis of Phosphonate Reaction Products
For researchers and professionals in drug development and materials science, the precise characterization of phosphonate-containing molecules is paramount. These organophosphorus compounds are integral to a wide array of applications, from pharmaceuticals to industrial water treatment. Among the analytical techniques available, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands out as a uniquely powerful tool for the structural elucidation and quantitative analysis of phosphonate reaction products. This guide provides an in-depth comparison of methodologies, supported by experimental data and protocols, to empower you in your research.
The ³¹P nucleus possesses a unique set of properties that make it highly amenable to NMR analysis. With a natural abundance of 100% and a spin of ½, it provides strong, sharp signals, simplifying spectral interpretation.[1][2][3] Furthermore, the broad chemical shift range of ³¹P NMR minimizes signal overlap, a common challenge in ¹H NMR, allowing for clear differentiation of various phosphorus environments within a sample.[1][4]
This guide will navigate the nuances of ³¹P NMR for phosphonate analysis, from fundamental principles to advanced quantitative techniques. We will explore the factors influencing chemical shifts, delve into the practicalities of sample preparation and spectral acquisition, and compare ³¹P NMR with alternative analytical methods to provide a comprehensive understanding of its capabilities and limitations.
Understanding the ³¹P NMR Spectrum of Phosphonates
The chemical shift (δ) in a ³¹P NMR spectrum is the most informative parameter, providing a direct window into the electronic environment of the phosphorus nucleus. For phosphonates, the chemical shift is primarily influenced by the nature of the substituents attached to the phosphorus atom.
Key Factors Influencing Chemical Shifts:
-
Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus has a significant impact on the chemical shift. More electronegative substituents will generally cause a downfield shift (higher ppm value).
-
Bond Angles and Stereochemistry: The geometry around the phosphorus center, including bond angles, can influence the magnetic shielding and thus the chemical shift.[5] Diastereomers, for instance, can often be distinguished by their unique ³¹P NMR signals.
-
Solvent and pH: The choice of solvent and the pH of the solution can alter the chemical shift, particularly for phosphonic acids where the protonation state of the phosphonate group is pH-dependent.[6] It is crucial to maintain consistent conditions when comparing spectra.
The following diagram illustrates the general workflow for analyzing a phosphonate reaction product using ³¹P NMR.
Caption: General workflow for ³¹P NMR analysis of phosphonate reaction products.
Typical Chemical Shift Ranges for Phosphonates
The following table provides a summary of approximate ³¹P NMR chemical shift ranges for common phosphonate derivatives. It is important to note that these are general ranges and the actual chemical shift can be influenced by the specific molecular structure and experimental conditions.[7][8]
| Phosphonate Type | Structure (R = alkyl, aryl) | Typical Chemical Shift (δ, ppm) |
| Dialkyl Phosphonates | (RO)₂(P=O)H | +5 to +15 |
| Trialkyl Phosphonates | (RO)₃P=O | -5 to +5 |
| Alkylphosphonic Acids | R-P(O)(OH)₂ | +15 to +30 |
| Dialkyl Alkylphosphonates | R-P(O)(OR')₂ | +25 to +35 |
| Phosphonate Diesters | (RO)₂(P=O)R' | +20 to +30 |
All chemical shifts are referenced to 85% H₃PO₄ at 0 ppm.
Quantitative ³¹P NMR (qNMR) for Reaction Monitoring
A significant advantage of ³¹P NMR is its utility in quantitative analysis (qNMR).[1] This allows for the determination of the concentration of reactants, products, and byproducts in a reaction mixture, providing valuable insights into reaction kinetics and yield.
The Principle of qNMR
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For accurate quantification, complete relaxation of the nuclei between pulses is essential.[4]
Comparison of qNMR Methodologies
| Method | Principle | Advantages | Disadvantages |
| Internal Standard | A known amount of a reference compound (internal standard) is added to the sample. The concentration of the analyte is determined by comparing the integral of its signal to the integral of the internal standard's signal.[1][9] | High accuracy and precision, as it corrects for variations in sample volume and spectrometer performance. | The internal standard must not react with the sample and its signal must be well-resolved from the analyte signals. |
| External Standard | A separate NMR tube containing a known concentration of a reference compound is used. The analyte concentration is determined by comparing its signal intensity to that of the external standard.[1] | Useful when the internal standard might interact with the sample. | Less accurate than the internal standard method due to potential differences in magnetic field homogeneity and sample conditions between the two tubes. |
Experimental Protocol: Quantitative ³¹P NMR with an Internal Standard
This protocol outlines the steps for quantifying a phosphonate product in a reaction mixture using an internal standard.
-
Selection of Internal Standard: Choose an internal standard that has a single, sharp ³¹P NMR signal in a region of the spectrum that does not overlap with the signals of interest. A common choice is triphenylphosphine oxide (TPPO). The standard should be of high purity.[10]
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Ensure complete dissolution.
-
Filter the solution into a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[4][11]
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei in the sample. This ensures complete relaxation and accurate signal integration. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values and reduce the required D1, thus decreasing the total experiment time.[10][12][13]
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to the product and the internal standard.
-
Calculate the concentration of the product using the following formula:
Concentration_product = (Integral_product / Integral_standard) * (Moles_standard / Volume_solution) * (MW_product / Purity_standard)
-
Comparing ³¹P NMR with Alternative Analytical Techniques
While ³¹P NMR is a powerful tool, it is not always the only or best option. The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation.
| Technique | Principle | Advantages for Phosphonate Analysis | Limitations |
| ³¹P NMR Spectroscopy | Measures the magnetic properties of the ³¹P nucleus. | Provides detailed structural information, allows for straightforward quantification without the need for chromophores, and is non-destructive.[1][14] | Lower sensitivity compared to other methods, requiring higher sample concentrations. Can be time-consuming for quantitative analysis due to long relaxation times. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[15] | High sensitivity, excellent for separating complex mixtures, and can be coupled with various detectors (UV, MS). | Phosphonates often lack a UV chromophore, necessitating indirect detection methods or derivatization.[15] Method development can be complex. |
| Ion Chromatography (IC) | A form of HPLC that separates ions and polar molecules based on their affinity to an ion exchanger. | Well-suited for the analysis of charged phosphonates. | Can be susceptible to matrix effects. |
| Colorimetric Methods | Involve the conversion of phosphonates to orthophosphate, which is then detected colorimetrically.[16][17] | Simple, rapid, and suitable for field testing. | Provides only total phosphonate concentration, no structural information. Can be prone to interferences.[16] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and can provide molecular weight information. Often coupled with a separation technique like HPLC or IC. | May not be suitable for direct quantitative analysis without an appropriate internal standard. |
The following decision tree can aid in selecting the most appropriate analytical technique for your needs.
Caption: Decision tree for selecting an analytical technique for phosphonate analysis.
Conclusion
³¹P NMR spectroscopy is an indispensable technique for the analysis of phosphonate reaction products, offering unparalleled structural insight and robust quantitative capabilities. By understanding the principles of chemical shifts, employing appropriate quantitative methodologies, and recognizing its place among alternative analytical techniques, researchers can harness the full power of ³¹P NMR to accelerate their research and development efforts. The detailed protocols and comparative data presented in this guide serve as a valuable resource for both novice and experienced scientists working with these important organophosphorus compounds.
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On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV. Available at: [Link]
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Quantitative analysis of short-chain phosphates by phosphorus-31 nuclear magnetic resonance and interlaboratory comparison with infrared and chromatographic methods. ACS Publications. Available at: [Link]
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Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln. Available at: [Link]
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Navigating the Complex World of Organophosphorus Compounds: A Comparative Guide to Mass Spectrometry for Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organophosphorus (OP) compounds is a critical task. These compounds, encompassing a vast chemical space from life-saving pharmaceuticals to potent nerve agents and ubiquitous pesticides, demand analytical techniques of the highest caliber. Mass spectrometry (MS) has emerged as the cornerstone of OP analysis, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometry workflows, offering field-proven insights to navigate the complexities of OP compound analysis and empower confident structural characterization.
The Foundation of Analysis: Ionization Techniques
The journey of an OP molecule through a mass spectrometer begins with ionization. The choice of ionization technique is paramount, as it dictates the efficiency of ion generation and the extent of initial fragmentation, profoundly influencing the subsequent analysis. Here, we compare the three most relevant soft ionization techniques for OP compounds: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI): The Workhorse for Polar OP Compounds
ESI is the most widely employed ionization technique for OP analysis, particularly when coupled with liquid chromatography (LC).[1] Its strength lies in its ability to generate intact protonated molecules [M+H]+ or deprotonated molecules [M-H]- from polar, thermally labile, and high-molecular-weight compounds.[1] This is especially advantageous for the analysis of OP pesticides and their polar degradation products.
The causality behind ESI's suitability for many OP compounds stems from the presence of polar functional groups, such as the phosphate ester or phosphonate moieties, which readily accept or lose a proton. This gentle ionization process typically results in minimal in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.
Atmospheric Pressure Chemical Ionization (APCI): A Complementary Approach for Less Polar OP Compounds
APCI serves as a valuable alternative to ESI, particularly for less polar and more volatile OP compounds.[2] Unlike ESI, which relies on the formation of charged droplets, APCI utilizes a corona discharge to ionize the analyte in the gas phase. This makes it suitable for compounds that are not easily ionized in solution.
For certain OP pesticides with lower polarity, APCI can offer enhanced sensitivity compared to ESI. However, it is generally more prone to matrix effects, which can be a significant consideration when analyzing complex samples like food or environmental extracts.[2]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Technique for Specific Applications
MALDI is a powerful technique for the analysis of large biomolecules, but its application to small-molecule OP compounds is less common. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. While it can be used for some OP compounds, the presence of matrix-related ions in the low mass range can interfere with the analysis of small molecules.
Performance Comparison of Ionization Techniques
To provide a clear, data-driven comparison, the following table summarizes the key performance characteristics of ESI and APCI for the analysis of organophosphorus pesticides, based on a study of 22 pesticides in a cabbage matrix.[2]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Causality |
| Applicability | Highly effective for polar and thermally labile OP compounds.[1] | Suitable for less polar and more volatile OP compounds. | ESI's mechanism is based on solution-phase ionization, favoring polar analytes. APCI's gas-phase ionization is more effective for compounds that readily volatilize. |
| Sensitivity (LOQm) | 0.50 to 1.0 µg/kg⁻¹[2] | 1.0 to 2.0 µg/kg⁻¹[2] | ESI often provides lower limits of quantification for polar OP pesticides due to its efficient ionization of these molecules. |
| Matrix Effect | Generally less susceptible to matrix effects. | More intense matrix effects observed.[2] | The direct introduction of the entire sample extract into the gas phase in APCI can lead to greater competition for ionization and thus more significant matrix suppression or enhancement. |
| Fragmentation | Minimal in-source fragmentation, preserving the molecular ion. | Can induce more in-source fragmentation than ESI. | The higher energy nature of the APCI process can lead to some fragmentation before MS/MS analysis. |
| Typical Analytes | OP pesticides (e.g., glyphosate, acephate), nerve agent hydrolysis products. | Less polar OP pesticides (e.g., chlorpyrifos, parathion). | The chemical properties of the analyte dictate the most efficient ionization pathway. |
Deciphering the Molecular Blueprint: Mass Analyzers
Following ionization, the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of mass analyzer significantly impacts the resolution, mass accuracy, sensitivity, and speed of the analysis. We will compare the three most common types used for OP compound elucidation: quadrupole, time-of-flight (TOF), and Orbitrap.
Quadrupole Mass Analyzers: The Standard for Targeted Quantification
Triple quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis of OP compounds.[3][4] They operate by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific product ion in the third quadrupole (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional sensitivity and selectivity by filtering out background noise.
The primary advantage of QqQ instruments is their ability to achieve very low limits of detection (LODs) and limits of quantification (LOQs), making them ideal for residue analysis in food safety and environmental monitoring.[5][6]
Time-of-Flight (TOF) Mass Analyzers: High-Throughput Screening and Accurate Mass
TOF mass analyzers separate ions based on the time it takes them to travel a fixed distance. Lighter ions travel faster and reach the detector first. A key advantage of TOF instruments is their high acquisition speed and the ability to acquire full-scan mass spectra with high resolution and mass accuracy.[7] This makes them well-suited for untargeted screening of unknown OP compounds.
Hybrid instruments like quadrupole time-of-flight (Q-TOF) combine the precursor ion selection capabilities of a quadrupole with the high-resolution, accurate-mass capabilities of a TOF analyzer. This allows for both identification and quantification of a wide range of compounds in a single analysis.[4]
Orbitrap Mass Analyzers: Unparalleled Resolution and Mass Accuracy
Orbitrap mass analyzers represent the pinnacle of high-resolution mass spectrometry (HRMS).[3][8] They trap ions in an electrostatic field and measure the frequencies of their orbital motion, which are then converted to m/z values. Orbitrap instruments provide exceptionally high resolution (up to 500,000 FWHM) and mass accuracy (<1 ppm), enabling the confident identification of OP compounds and their metabolites, even in complex matrices.[8]
Hybrid instruments such as the Q Exactive (quadrupole-Orbitrap) offer both high-performance quantitative and qualitative capabilities, making them powerful tools for comprehensive OP analysis.[3]
Performance Comparison of Mass Analyzers
The following table summarizes the key performance characteristics of quadrupole, TOF, and Orbitrap mass analyzers for the analysis of organophosphorus compounds.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole Orbitrap |
| Primary Application | Targeted quantification.[3][4] | Untargeted screening and identification.[4][7] | Comprehensive qualitative and quantitative analysis.[3][8] |
| Resolution | Low (~0.7 Da) | High (up to 60,000 FWHM) | Ultra-high (up to 500,000 FWHM)[8] |
| Mass Accuracy | ~100-500 ppm | < 5 ppm | < 1 ppm[8] |
| Sensitivity (LOD/LOQ) | Excellent for targeted analysis (SRM/MRM).[5][6] | Good for full-scan and targeted analysis. | Excellent for both targeted and untargeted analysis.[3] |
| Throughput | High for targeted methods. | High for screening. | Moderate to high, depending on resolution. |
| Data Acquired | Specific precursor-product ion transitions. | Full-scan MS and MS/MS spectra. | Full-scan MS and MS/MS spectra. |
Unraveling the Structure: Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, we can piece together the structure of the original molecule. The fragmentation of organophosphorus compounds is often predictable and follows characteristic pathways depending on the core structure (phosphate, phosphonate, thiophosphate, etc.) and the nature of the substituent groups.
General Fragmentation Mechanisms
Common fragmentation pathways for OP compounds include:
-
Cleavage of the P-O, P-S, and P-N bonds: This leads to the loss of substituent groups.
-
Rearrangement reactions: Such as the McLafferty rearrangement, which is common in alkyl esters.[9]
-
Loss of small neutral molecules: Such as alkenes or water.
Characteristic Fragment Ions
Different classes of OP compounds often produce characteristic fragment ions that can be used for their identification.
-
Phosphates: Often show fragmentation corresponding to the loss of the alkoxy or aryloxy groups.
-
Phosphonates: Characterized by the cleavage of the P-C bond.
-
Thiophosphates: Can exhibit complex rearrangements involving the sulfur atom.
Visualizing Fragmentation
The following diagram illustrates a generalized fragmentation pathway for a common organophosphate pesticide, chlorpyrifos, in positive ion ESI-MS/MS.
Caption: Fragmentation of Chlorpyrifos.
From Sample to Spectrum: A Practical Workflow
The following section provides a detailed, step-by-step methodology for the analysis of organophosphorus pesticides in a vegetable matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis. This protocol is a self-validating system, incorporating internal standards and quality control checks to ensure data integrity.
Experimental Workflow Diagram
Caption: LC-MS/MS Workflow for OP Pesticides.
Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of pesticide residues in food.[10][11][12][13]
4.2.1. Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
Organophosphorus pesticide standards and internal standards
-
Homogenizer
-
Centrifuge
-
Vortex mixer
4.2.2. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the vegetable sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents (PSA is commonly used to remove organic acids, sugars, and fatty acids; C18 for nonpolar interferences; and GCB for pigments).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
4.2.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of OP pesticides.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization efficiency.
-
Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of most OP pesticides.
-
Data Acquisition: For quantitative analysis on a QqQ, operate in MRM mode. For screening and qualitative analysis on a Q-TOF or Orbitrap, operate in full-scan MS and data-dependent MS/MS mode.
Conclusion: A Multi-faceted Approach to a Diverse Class of Compounds
The structural elucidation of organophosphorus compounds by mass spectrometry is not a one-size-fits-all endeavor. The optimal analytical strategy is dictated by the specific properties of the analyte and the goals of the analysis. For targeted, high-sensitivity quantification of known OP compounds, a triple quadrupole mass spectrometer with electrospray ionization is the instrument of choice. For untargeted screening and the identification of unknown OP compounds and their metabolites, the high resolution and accurate mass capabilities of Q-TOF and Orbitrap instruments are indispensable.
By understanding the principles and performance characteristics of different ionization techniques and mass analyzers, and by employing robust and validated experimental protocols, researchers can confidently navigate the analytical challenges posed by this diverse and important class of compounds. This guide serves as a foundational resource to empower scientists and professionals in their pursuit of accurate and reliable structural elucidation of organophosphorus compounds.
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Dills, R. L., & Fenske, R. A. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of exposure science & environmental epidemiology, 24(2), 176-183. [Link]
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de Oliveira, A. M., de Almeida, T. S., de Souza, A. G., & de Souza, S. V. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food chemistry, 297, 124934. [Link]
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A Comparative Guide to Phosphitylating Agents: Established Chemistries and a Prospective Look at 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and efficient synthesis of oligonucleotides and other phosphorylated molecules is paramount. The choice of phosphitylating agent is a critical determinant of yield, purity, and scalability in these synthetic endeavors. This guide provides an in-depth comparison of the dominant phosphitylating agents and introduces 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene as a potential, though currently unvalidated, alternative.
The Ideal Phosphitylating Agent: A Chemist's Wishlist
Before delving into specific reagents, it's crucial to understand the desirable characteristics of a phosphitylating agent. An ideal reagent should exhibit:
-
High Reactivity: To ensure rapid and complete reaction with the target hydroxyl group, leading to high coupling efficiencies.
-
Selectivity: To react exclusively with the intended functional group, avoiding side reactions with other sensitive moieties on the substrate.
-
Stability: To allow for storage and handling without degradation, ensuring consistent performance.
-
Ease of Activation: A straightforward and reliable activation method is essential for reproducible results, particularly in automated synthesis.
-
Benign Byproducts: The byproducts of the coupling reaction should be easily removable and not interfere with subsequent synthetic steps.
-
Cost-Effectiveness: For large-scale synthesis, the cost of the reagent is a significant consideration.
The Gold Standard: Phosphoramidites and H-Phosphonates
The chemical synthesis of DNA and RNA is overwhelmingly accomplished using two main classes of phosphitylating agents: phosphoramidites and H-phosphonates.[1]
Phosphoramidite Chemistry: The Workhorse of Oligonucleotide Synthesis
Introduced in the early 1980s, phosphoramidite chemistry has become the gold standard for DNA and RNA synthesis due to its high coupling efficiency and amenability to automation.[1] The most common phosphitylating agents in this class are 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
Mechanism of Action: The phosphoramidite method involves a four-step cycle for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the phosphoramidite monomer by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, followed by nucleophilic attack by the 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.
A simplified workflow of the phosphoramidite method in automated oligonucleotide synthesis.
Advantages:
-
High Coupling Efficiency: Typically greater than 99%, allowing for the synthesis of long oligonucleotides.
-
Well-Established Protocols: A vast body of literature and commercial support is available.
-
Automation Friendly: The chemistry is robust and well-suited for automated synthesizers.
Disadvantages:
-
Moisture Sensitivity: Phosphoramidite monomers are sensitive to moisture and require anhydrous conditions for storage and handling.
-
Cost: The synthesis of phosphoramidite monomers can be complex and expensive.
-
Hazardous Reagents: Some activators, like 1H-tetrazole, can be explosive.
H-Phosphonate Chemistry: A Viable Alternative
The H-phosphonate method offers an alternative route to oligonucleotide synthesis. In this approach, a nucleoside H-phosphonate monomer is coupled to the growing oligonucleotide chain in the presence of an activating agent, such as pivaloyl chloride or adamantoyl chloride.
Mechanism of Action:
-
Detritylation: Similar to the phosphoramidite method, the 5'-DMT group is removed.
-
Coupling: The H-phosphonate monomer is activated to form a reactive intermediate that couples with the 5'-hydroxyl group.
-
Oxidation: A key difference from the phosphoramidite method is that the oxidation of all the H-phosphonate linkages to phosphate diesters is performed in a single step at the end of the synthesis.
Advantages:
-
Monomer Stability: H-phosphonate monomers are generally more stable than phosphoramidites and less sensitive to moisture.
-
Simplified Synthesis: The synthesis of H-phosphonate monomers is often simpler than that of phosphoramidites.
Disadvantages:
-
Lower Coupling Efficiency: Coupling efficiencies are typically lower than with the phosphoramidite method, ranging from 95-98%.
-
Side Reactions: The activation step can be prone to side reactions, leading to lower purity of the final product.
A Prospective Phosphitylating Agent: this compound
This compound is a commercially available organophosphorus compound.[2][3][4] While it is listed as an organic chemical synthesis intermediate, there is a notable absence of published literature detailing its application as a phosphitylating agent in oligonucleotide synthesis or other areas of drug development.
Chemical Structure and Potential Reactivity:
The structure of this compound features a five-membered dioxaphospholene ring with three methoxy groups attached to the phosphorus atom.
Based on general principles of phosphorus chemistry, its potential as a phosphitylating agent would likely involve the displacement of one or more of the methoxy groups by a nucleophilic hydroxyl group. The dioxaphospholene ring could act as a leaving group or undergo ring-opening, depending on the reaction conditions.
Hypothetical Advantages:
-
Stability: The cyclic structure and the absence of a highly reactive P-Cl or P-N bond might confer greater stability compared to chlorophosphites and some phosphoramidites, potentially simplifying storage and handling.
-
Simpler Activation: It is conceivable that this reagent could be activated by a Lewis acid or a protic acid, potentially offering an alternative to the activators used in phosphoramidite chemistry.
Hypothetical Disadvantages and Unanswered Questions:
-
Reactivity: The reactivity of the methoxy groups is expected to be lower than that of the amine or chloride leaving groups in phosphoramidites and chlorophosphites, respectively. This could lead to slower reaction times and lower coupling efficiencies.
-
Mechanism: The precise mechanism of phosphitylation with this reagent is unknown. Understanding the reaction pathway, including the nature of the activated species and the leaving group, would be crucial for optimization.
-
Byproducts: The byproducts of the reaction are not characterized, and their potential to interfere with the synthesis would need to be investigated.
-
Stereochemistry: The phosphorus center is chiral, and the synthesis would likely produce a mixture of diastereomers, which could complicate purification and characterization of the final product.
Comparative Performance Data: A Knowledge Gap
A direct, data-driven comparison of this compound with established phosphitylating agents is not possible at this time due to the lack of published experimental data. The following table highlights the known properties of the established agents and the hypothetical attributes of the dioxaphospholene derivative.
| Feature | Phosphoramidites | H-Phosphonates | This compound (Hypothetical) |
| Coupling Efficiency | >99% | 95-98% | Unknown |
| Reagent Stability | Moisture sensitive | Generally stable | Potentially stable |
| Activation | Weak acid (e.g., tetrazole) | Acyl chloride (e.g., pivaloyl chloride) | Unknown (potentially Lewis/protic acid) |
| Reaction Time | Fast | Moderate | Unknown (likely slower) |
| Byproducts | Well-characterized | Well-characterized | Unknown |
| Automation | Standard | Less common | Not established |
| Published Protocols | Abundant | Available | None |
Experimental Protocols: Established Methodologies
The following are generalized, step-by-step protocols for the well-established phosphoramidite and H-phosphonate methods. These are intended for illustrative purposes; specific conditions may vary depending on the synthesizer, reagents, and the specific oligonucleotide sequence.
Protocol 1: Automated Phosphoramidite-Based Oligonucleotide Synthesis
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Anhydrous acetonitrile.
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Phosphoramidite monomers (dissolved in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Workflow:
A step-by-step protocol for automated phosphoramidite-based oligonucleotide synthesis.
Procedure:
-
The CPG support is packed into a synthesis column and placed on an automated DNA/RNA synthesizer.
-
The synthesizer performs the following steps for each cycle:
-
Detritylation: The detritylation solution is passed through the column to remove the DMT group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite monomer and activator solutions are simultaneously delivered to the column to effect coupling.
-
Capping: The capping solutions are mixed and delivered to the column to cap any unreacted 5'-hydroxyls. The column is washed with acetonitrile.
-
Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester to a phosphate triester. The column is washed with acetonitrile.
-
-
After the final cycle, the oligonucleotide is cleaved from the CPG support and deprotected by incubation with concentrated ammonium hydroxide.
-
The crude oligonucleotide is purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: H-Phosphonate-Based Oligonucleotide Synthesis
Materials:
-
CPG solid support pre-loaded with the first nucleoside.
-
Anhydrous acetonitrile and pyridine.
-
Detritylation solution.
-
H-phosphonate monomers.
-
Activating solution (e.g., 0.1 M pivaloyl chloride in acetonitrile/pyridine).
-
Oxidizing solution (e.g., 0.1 M iodine in pyridine/water).
-
Cleavage and deprotection solution.
Procedure:
-
The CPG support is packed into a synthesis column.
-
The following cycle is performed for each nucleotide addition:
-
Detritylation: The DMT group is removed as in the phosphoramidite method.
-
Coupling: The H-phosphonate monomer and activating solution are delivered to the column.
-
-
After the final coupling cycle, the column is treated with the oxidizing solution to convert all H-phosphonate linkages to phosphate diesters.
-
The oligonucleotide is cleaved from the support and deprotected using concentrated ammonium hydroxide.
-
The crude product is purified as described for the phosphoramidite method.
Conclusion and Future Outlook
The field of oligonucleotide synthesis is mature, with phosphoramidite chemistry firmly established as the method of choice for most applications. Its high efficiency, robustness, and amenability to automation make it a powerful tool for both research and large-scale production. H-phosphonate chemistry provides a viable, albeit less efficient, alternative with certain advantages in terms of monomer stability.
References
-
Caruthers, M. H. The Chemical Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules2013 , 18, 14376-14404. [Link]
Sources
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 1665-79-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Senior Application Scientist's Guide to Phosphitylating Reagents: A Yield-Centric Comparison
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides and other phosphorylated molecules is a foundational pillar of modern therapeutics and molecular biology. The critical step in this process, the formation of a phosphite triester linkage, is governed by the choice of the phosphitylating reagent. This decision directly impacts the stepwise coupling efficiency, which in turn dictates the overall yield and purity of the final product. This guide provides an in-depth comparison of the most prevalent phosphitylating reagent classes, with a focus on experimental data and the underlying chemical principles that drive their performance.
Introduction to Phosphitylation Chemistries
The two most dominant methods for automated solid-phase synthesis are the phosphoramidite and the H-phosphonate approaches.[1] While both are effective, they differ significantly in their reaction mechanism, stability, and, crucially, their typical coupling efficiencies.
-
Phosphoramidite Chemistry: Introduced in the early 1980s, this method has become the "gold standard" for DNA and RNA synthesis. It is renowned for its high coupling efficiency, often exceeding 99%, and its adaptability to automated synthesis platforms.[1] The synthesis cycle involves four repeating steps: detritylation, coupling, capping, and oxidation.[1]
-
H-Phosphonate Chemistry: This alternative method offers unique advantages, particularly for synthesizing oligonucleotides with modified backbones like phosphorothioates.[1] A key distinction is that the oxidation step is performed only once at the end of the entire synthesis process, unlike the per-cycle oxidation in the phosphoramidite method.[1]
The Mechanism of Action: Why Reagent Choice Matters
Understanding the reaction mechanisms is crucial to appreciating the performance differences between these reagents.
Phosphoramidite Coupling: This reaction is not spontaneous; the phosphoramidite monomer must first be activated by a weak acid, typically an azole catalyst like 1H-tetrazole or its derivatives.[][3]
The activation process proceeds as follows:
-
Protonation: The activator donates a proton to the nitrogen atom of the diisopropylamino group on the phosphoramidite.[]
-
Formation of a Reactive Intermediate: This protonation makes the phosphorus center highly electrophilic and facilitates the departure of the diisopropylamine group, forming a highly reactive phosphonium intermediate.[][4]
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support, attacks the activated phosphorus center.[]
-
Linkage Formation: This attack displaces the activator and forms the desired, albeit unstable, phosphite triester linkage.[] This linkage is later oxidized to the more stable phosphate triester.[1]
The choice of activator is critical. More acidic activators can increase the reaction rate but also risk prematurely removing the 5'-dimethoxytrityl (DMT) protecting group, leading to unwanted side reactions.[5] Activators like 4,5-dicyanoimidazole (DCI) have been shown to double the coupling speed compared to 1H-tetrazole, attributed to its nucleophilicity and high solubility in acetonitrile.[6][7]
H-Phosphonate Coupling: This method involves the activation of a nucleoside H-phosphonate monoester, typically with an acid chloride or a similar condensing agent. This forms a reactive mixed anhydride.[8][9] The 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus center to form an H-phosphonate diester linkage.[8][9] This linkage is stable to the acidic conditions used for detritylation, allowing the oxidation step to be postponed until the end of the synthesis.
Quantitative Performance Comparison: A Head-to-Head Analysis
The ultimate measure of a phosphitylating reagent's effectiveness is the yield of the full-length product. The stepwise coupling efficiency is the most critical parameter influencing this outcome.
| Parameter | Phosphoramidite Method | H-Phosphonate Method | Key Considerations & Insights |
| Coupling Efficiency | >99% per cycle | ~95-98% per cycle[1] | The seemingly small difference in per-cycle efficiency has a dramatic impact on the overall yield of longer oligonucleotides. A 1% drop in efficiency can reduce the theoretical yield of a 30-mer from 75% to just 55%.[10] |
| Overall Yield | High, especially for standard DNA oligonucleotides. | Moderate to high. Particularly advantageous for RNA synthesis where steric hindrance can be a challenge for phosphoramidites.[1] | For routine, unmodified DNA synthesis, the phosphoramidite method is generally superior in terms of yield.[1] |
| Reagent Stability | Sensitive to moisture and oxidation. Requires anhydrous conditions and cold storage.[1] | Generally more stable in solution and less sensitive to moisture.[1] | The enhanced stability of H-phosphonates can be a practical advantage, reducing reagent waste and handling complexities. |
| Synthesis Cycle Time | Faster, due to highly efficient and rapid coupling reactions. | Slower per cycle, but the final single oxidation step can simplify the overall workflow. | Automation heavily favors the rapid and reliable cycle of the phosphoramidite method. |
| Side Reactions | Prone to side reactions if capping is inefficient or if reagents are not pure. Unreacted 5'-hydroxyl groups can lead to n-1 shortmer sequences. | Can be prone to disproportionation and side reactions if activation is not carefully controlled.[11] | In both methods, meticulous attention to anhydrous conditions and high-purity reagents is paramount to maximizing yield. |
Experimental Protocol: A Comparative Yield Study
To provide a tangible comparison, the following protocol outlines a method for evaluating the yield of two different phosphitylating approaches on an automated DNA synthesizer.
Objective: To compare the overall synthesis yield of a 20-mer thymidine oligonucleotide (T20) using a standard phosphoramidite monomer with an optimized activator versus an H-phosphonate monomer.
Materials:
-
DNA Synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with Thymidine.
-
Reagents for Phosphoramidite Synthesis:
-
Thymidine Phosphoramidite (0.1 M in Acetonitrile)
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT, 0.45 M in Acetonitrile)[1]
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[9]
-
Capping Reagent A: Acetic Anhydride/Pyridine/THF[1]
-
Capping Reagent B: N-Methylimidazole/THF[1]
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine[1]
-
Acetonitrile (Anhydrous Synthesis Grade)
-
-
Reagents for H-Phosphonate Synthesis:
-
Thymidine H-phosphonate monomer
-
Activator/Condensing Agent: Pivaloyl chloride in Acetonitrile/Pyridine
-
Deblocking and Capping reagents as above.
-
Oxidizer for final step.
-
-
Cleavage and Deprotection Solution: Concentrated Aqueous Ammonia[1]
-
HPLC system for analysis.
Methodology:
Workflow for Comparative Synthesis Yield Analysis
Caption: Automated workflow for comparing oligonucleotide synthesis yields.
-
Preparation: Load two separate synthesis columns with an equal amount of T-CPG support. Install the respective phosphoramidite and H-phosphonate reagents on the synthesizer.
-
Automated Synthesis: Program the synthesizer to synthesize a T20 sequence on each column using its respective chemistry.
-
Phosphoramidite Cycle: a. Deblock: Remove the 5'-DMT group with TCA solution. b. Couple: Simultaneously deliver the phosphoramidite and ETT activator to the column to form the phosphite triester linkage.[1] c. Cap: Acetylate any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of n-1 sequences.[1] d. Oxidize: Convert the unstable phosphite triester to a stable phosphate triester using the iodine solution.[1] e. Repeat for all 19 coupling cycles.
-
H-Phosphonate Cycle: a. Deblock: Same as the phosphoramidite method. b. Couple: Deliver the H-phosphonate monomer and activator to form the H-phosphonate diester linkage. c. Cap: Same as the phosphoramidite method. d. Repeat for all 19 coupling cycles.
-
-
Final Oxidation (H-Phosphonate only): After the final synthesis cycle, perform a single oxidation step on the H-phosphonate column.
-
Cleavage and Deprotection: Treat both columns with concentrated aqueous ammonia to cleave the synthesized oligonucleotides from the CPG support and remove any protecting groups.[1]
-
Quantification and Analysis:
-
Quantify the total yield of each crude product using UV-Vis spectrophotometry at 260 nm.
-
Analyze the purity and relative amount of full-length product versus failure sequences for each synthesis using anion-exchange or reverse-phase HPLC.
-
Calculate the overall yield for each method based on the initial loading of the CPG support.
-
Interpreting the Results: Causality and Key Influencers
The experimental results will likely confirm the literature data: the phosphoramidite method will produce a higher yield of the full-length T20 product. The causality behind this is multi-faceted.
Factors Influencing Final Oligonucleotide Yield
Caption: Relationship between key synthesis parameters and final product yield.
-
Inherent Reactivity: The activated phosphoramidite intermediate is exceptionally reactive, allowing coupling reactions to proceed to near completion (>99%) in a very short time frame.[1]
-
Driving the Equilibrium: In automated synthesis, phosphoramidite monomers are delivered in a significant molar excess, which, according to Le Chatelier's principle, drives the reaction toward product formation and helps achieve near-quantitative coupling at each step.
-
Process Optimization: The phosphoramidite method has been the subject of decades of optimization, leading to highly refined protocols, stable and pure reagents, and activators tailored for maximum efficiency.[3][5]
-
Steric Factors: While H-phosphonates can be less sensitive to steric hindrance, the diisopropylamino group on standard phosphoramidites provides an ideal balance of stability during storage and rapid activation during synthesis.[9]
Conclusion and Recommendations
For the routine, high-yield synthesis of standard DNA oligonucleotides, the phosphoramidite method remains the unequivocal choice . Its superior coupling efficiency directly translates to a higher yield of the desired full-length product, a factor that becomes exponentially more critical as the length of the oligonucleotide increases.[1][10]
The H-phosphonate method , however, remains a valuable and powerful alternative in specific applications. It is particularly well-suited for the synthesis of certain modified oligonucleotides and for RNA synthesis, where the steric bulk of the 2'-hydroxyl protecting group can impede the efficiency of phosphoramidite coupling.[9]
Ultimately, the selection of a phosphitylating reagent should be a data-driven decision based on the specific synthetic goal. For applications demanding the highest possible yield of standard oligonucleotides, the evidence overwhelmingly supports the phosphoramidite approach.
References
- A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. Benchchem.
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- The mechanism of the phosphoramidite synthesis of polynucleotides. Royal Society of Chemistry.
- Coupling Activators for Oligonucleotide Synthesis. TCI Chemicals.
- Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
- DNA Oligonucleotide Synthesis. Sigma-Aldrich.
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Oxford Academic.
- Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphon
- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers.
- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries.
- What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
A Comparative Guide to Cyclic and Acyclic Phosphitylating Agents in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of oligonucleotides and other phosphorylated molecules is paramount. The choice of phosphitylating agent is a critical determinant of success in these synthetic endeavors. This guide provides an in-depth, objective comparison of two major classes of these reagents: cyclic and acyclic phosphitylating agents. By examining their reactivity, stability, and performance in various applications, supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to make informed decisions for your specific synthetic needs.
Introduction: The Central Role of Phosphitylating Agents
Phosphitylating agents are indispensable tools in modern organic chemistry, particularly in the solid-phase synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[1][2][3] These trivalent phosphorus compounds serve as activated nucleotide building blocks, enabling the stepwise and controlled formation of phosphite triester linkages, which are subsequently oxidized to the natural phosphate backbone.[1] The efficiency of each coupling step, which ideally approaches 100%, is crucial for the synthesis of long and pure oligonucleotides.[3]
Beyond oligonucleotide synthesis, phosphitylating agents are employed in the phosphorylation of a wide range of molecules, including peptides, carbohydrates, and small-molecule drugs, to enhance their biological activity, solubility, or delivery.[4] The structural characteristics of the phosphitylating agent—specifically, whether the phosphorus center is part of a cyclic or an acyclic system—profoundly influence its reactivity, stability, and suitability for different applications.
The Contenders: A Look at Cyclic and Acyclic Structures
The fundamental difference between these two classes of reagents lies in their molecular architecture, which dictates their conformational flexibility and, consequently, their chemical properties.
Acyclic Phosphitylating Agents: These are the most commonly used phosphitylating agents in oligonucleotide synthesis.[5][6] They are characterized by a phosphorus atom bonded to three non-cyclic substituents. The most prevalent examples are derivatives of phosphorodiamidites and chlorophosphoramidites.
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: A widely used phosphitylating agent for the in situ preparation of deoxyribonucleoside phosphoramidites.[5][7][8]
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: A monochloridite phosphorylation reagent also used extensively in DNA synthesis.[6][9]
Cyclic Phosphitylating Agents: In these reagents, the phosphorus atom is part of a ring structure. This conformational constraint can lead to altered reactivity and selectivity compared to their acyclic counterparts. While less common for standard oligonucleotide chain elongation, they find applications in specific synthetic strategies, such as the synthesis of cyclic oligonucleotides and the regioselective phosphorylation of molecules.[10][11]
-
2-Chloro-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite): A cyclic reagent used for the regioselective 5'-phosphitylation of unprotected nucleosides in a one-pot synthesis of nucleoside 5'-triphosphates.[11]
Head-to-Head Comparison: Performance and Characteristics
The choice between a cyclic and an acyclic phosphitylating agent is not arbitrary; it is a decision based on a careful consideration of several key performance parameters.
| Feature | Cyclic Phosphitylating Agents | Acyclic Phosphitylating Agents |
| Reactivity | Generally higher due to ring strain, leading to faster reactions. | High, but generally lower than cyclic counterparts. |
| Selectivity | Can exhibit high regioselectivity due to steric hindrance imposed by the ring structure. | Good selectivity, but may require protecting groups for complex molecules. |
| Stability | Can be less stable and more sensitive to moisture and oxidation. | Generally more stable and easier to handle, especially phosphoramidites.[] |
| Applications | Regioselective phosphorylation, synthesis of cyclic oligonucleotides.[10][11] | Gold standard for automated solid-phase oligonucleotide synthesis.[1][2][3] |
| Cost & Availability | Often more specialized and may be more expensive. | Widely available from various commercial suppliers at a lower cost.[8] |
The Underlying Chemistry: A Mechanistic Perspective
The reactivity of phosphitylating agents is governed by the electrophilicity of the phosphorus atom and the nature of the leaving group. In the phosphoramidite method, an activator, typically a weak acid like tetrazole, protonates the nitrogen atom of the diisopropylamino group, making it a good leaving group.[13] This allows for the nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[]
The increased reactivity of some cyclic phosphitylating agents can be attributed to ring strain, which is released upon nucleophilic attack. This can lead to faster reaction kinetics.[13] However, this enhanced reactivity can also make them more susceptible to hydrolysis and other side reactions, necessitating stricter anhydrous conditions.[]
Experimental Evidence: A Data-Driven Comparison
While direct, side-by-side comparative studies of cyclic versus acyclic phosphitylating agents for the same synthetic target are not abundant in the literature, we can infer performance differences from their applications and reported yields.
For standard oligonucleotide synthesis, acyclic phosphoramidites consistently deliver coupling efficiencies greater than 99%.[3] For example, the in situ preparation of deoxyribonucleoside phosphoramidites using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite has been shown to produce oligonucleotides of 16-25 bases with a coupling efficiency per cycle of 98.0-99.3%.[7]
In contrast, the utility of cyclic phosphitylating agents is often highlighted in scenarios where regioselectivity is crucial. For instance, the use of salicyl phosphorochloridite allows for the direct phosphitylation of the 5'-hydroxyl group of unprotected nucleosides, a reaction that would be challenging with acyclic reagents without the use of protecting groups.[11]
Experimental Protocols
To provide a practical context, here are representative protocols for phosphitylation reactions using both acyclic and cyclic agents.
Protocol 1: In Situ Preparation of Deoxyribonucleoside Phosphoramidites using an Acyclic Reagent
This protocol is adapted from the work of Nielsen et al. for the in situ preparation of deoxyribonucleoside phosphoramidites.[7]
Materials:
-
5'-O,N-protected deoxyribonucleoside
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
Tetrazole
-
Anhydrous acetonitrile
Procedure:
-
Dissolve the protected deoxyribonucleoside in anhydrous acetonitrile.
-
Add a solution of tetrazole in anhydrous acetonitrile to the nucleoside solution.
-
Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time until the reaction is complete (monitor by TLC or ³¹P NMR).
-
The resulting solution containing the deoxyribonucleoside phosphoramidite can be used directly in an automated DNA synthesizer.
Protocol 2: One-Pot Synthesis of Nucleoside 5'-Triphosphates using a Cyclic Reagent
This protocol is based on the method developed by Huang and coworkers for the regioselective 5'-phosphitylation of unprotected nucleosides.[11]
Materials:
-
Unprotected nucleoside (A, C, G, T, or U)
-
2-Chloro-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite)
-
Pyrophosphate
-
Tributylamine
-
Anhydrous DMF
-
Oxidizing agent (e.g., iodine/water)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve pyrophosphate in anhydrous DMF with tributylamine.
-
Add a solution of salicyl phosphorochloridite in anhydrous DMF to the pyrophosphate solution to generate the phosphitylating reagent in situ.
-
Add the unprotected nucleoside to the reaction mixture.
-
Stir at room temperature until the formation of the nucleoside cyclic phosphite intermediate is complete.
-
Add the oxidizing agent (e.g., a solution of iodine in water) to the reaction mixture to convert the phosphite to the phosphate.
-
Quench the reaction and purify the resulting nucleoside 5'-triphosphate by appropriate chromatographic techniques.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the structures of representative phosphitylating agents and a simplified workflow for oligonucleotide synthesis.
Caption: Classification of Phosphitylating Agents.
Caption: Automated Oligonucleotide Synthesis Cycle.
Conclusion and Future Outlook
The choice between cyclic and acyclic phosphitylating agents is application-dependent. For the routine, high-throughput synthesis of standard oligonucleotides, acyclic phosphoramidites remain the undisputed champions due to their high coupling efficiencies, stability, and cost-effectiveness.[3][8] However, for specialized applications requiring high regioselectivity or the synthesis of complex molecular architectures, cyclic phosphitylating agents offer unique advantages that can streamline synthetic routes and improve yields.
The field of phosphitylating agent chemistry continues to evolve, with ongoing research focused on developing novel reagents with improved stability, reactivity, and selectivity. As the demand for synthetic oligonucleotides and other phosphorylated molecules in therapeutics and diagnostics grows, so too will the need for a diverse and robust toolbox of phosphitylating agents. A thorough understanding of the strengths and limitations of both cyclic and acyclic systems will be crucial for driving innovation in this exciting field.
References
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- Beaucage, S. L. (2001). Current protocols in nucleic acid chemistry. John Wiley & Sons.
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Oligonucleotide synthesis. (2023, November 27). In Wikipedia. [Link]
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Nielsen, J., Taagaard, M., Marugg, J. E., van Boom, J. H., & Dahl, O. (1986). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 14(18), 7391–7403. [Link]
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Yamamoto, K., Fuchi, Y., & Hari, Y. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3'-Dephosphorylation and Strand Cleavage. The Journal of Organic Chemistry, 88(5), 2963–2973. [Link]
-
Merck Millipore. (n.d.). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Retrieved from [Link]
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Zhang, J. (2013). 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite. Synlett, 24(02), 266-267. [Link]
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SciSpace. (2012). 2-Cyanoethyl N,N,N′,N′-Tetraisopropylphosphorodiamidite. Retrieved from [Link]
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Sørensen, M. D., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2898. [Link]
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AstraZeneca. (2023). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. Retrieved from [Link]
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Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]
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Sanghvi, Y. S., et al. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 9(5), 730-737. [Link]
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Springer Protocols. (2023). Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry. Retrieved from [Link]
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Glen Research. (1996). Glen Report 9.17: Cyclic Oligonucleotides. Retrieved from [Link]
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Caton-Williams, J., et al. (2013). Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides. Current Protocols in Nucleic Acid Chemistry, 52, 1.30.1–1.30.21. [Link]
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A Comparative Guide to the Chromatographic Characterization of Phosphonate Isomers
Executive Summary
The accurate characterization and separation of phosphonate isomers are critical in the pharmaceutical, agrochemical, and industrial sectors, yet they pose significant analytical challenges due to their high polarity, structural similarity, and poor retention in traditional reversed-phase chromatography. This guide provides an in-depth comparison of the primary chromatographic strategies employed to resolve these challenges. We will explore the mechanistic underpinnings, practical applications, and comparative performance of Anion-Exchange Chromatography (AEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Reversed-Phase (IP-RP) Chromatography. Detailed experimental protocols, comparative data tables, and decision-making workflows are presented to empower researchers and drug development professionals to select and implement the most effective strategy for their specific analytical needs.
The Analytical Challenge of Phosphonate Isomers
Phosphonates are organic compounds containing C-PO(OH)₂ or C-PO(OR)₂ groups. Their isomers, molecules with the same chemical formula but different structural arrangements, can exhibit vastly different biological activities and toxicological profiles. The analytical difficulty stems from their intrinsic physicochemical properties:
-
High Polarity: The phosphonate group is highly polar and often ionic, leading to minimal retention on conventional non-polar stationary phases (e.g., C18).[1][2][3]
-
Low Volatility: Their ionic nature makes them non-volatile, generally precluding direct analysis by Gas Chromatography (GC) without a derivatization step to increase volatility.[4]
-
Weak UV Chromophores: Many phosphonates lack a UV-absorbing chromophore, complicating detection with standard UV-Vis detectors and often requiring alternative techniques like mass spectrometry (MS), charged aerosol detection (CAD), or derivatization to introduce a chromophore.[1][2]
These challenges necessitate specialized chromatographic approaches that can effectively interact with and differentiate between structurally similar, highly polar isomers.
Strategic Approaches to Chromatographic Separation
The selection of an appropriate chromatographic mode is the most critical decision in developing a robust separation method for phosphonate isomers. The primary strategies leverage different chemical principles to achieve retention and selectivity.
Caption: Decision tree for selecting a chromatographic method.
In-Depth Analysis of Chromatographic Modes
Anion-Exchange Chromatography (AEC): The Charge-Based Approach
Mechanism: AEC is a powerful technique for separating phosphonates based on the interaction between their negative charges and a positively charged stationary phase.[5][6] Elution is controlled by increasing the ionic strength or modifying the pH of the mobile phase to disrupt these electrostatic interactions. The separation of isomers often depends on subtle differences in their pKa values and the spatial arrangement of the charged phosphonate groups. For instance, phosphorothioate modifications, which replace a non-bridging oxygen with sulfur, can alter the molecule's physical properties, impacting retention in AEC.[7]
Trustworthiness & Self-Validation: Method robustness in AEC relies on precise control over the mobile phase pH and ionic strength. A system suitability test should include an injection of a standard mixture to verify resolution between critical pairs. Regular flushing with high-salt buffers is crucial to prevent column fouling and carryover.
Experimental Protocol: AEC Separation of Glyphosate and Related Compounds [5][6]
-
Objective: To separate N-phosphonomethyl-glycine (glyphosate) from its structural isomers and related impurities.
-
Column: Strong anion-exchange column (e.g., TSKgel DNA-NPR).
-
Mobile Phase A: 10 mM Sodium Hydroxide in deionized water, pH 12.0.
-
Mobile Phase B: Mobile Phase A + 2 M Sodium Chloride.
-
Gradient: Linear gradient from 0% to 100% B over 25 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: Suppressed Conductivity or Mass Spectrometry (with a compatible volatile buffer like ammonium acetate).
-
Sample Preparation: Dissolve the sample in deionized water. Ensure the sample pH is adjusted to be compatible with the initial mobile phase to ensure proper focusing at the column head.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polarity-Driven Solution
Mechanism: HILIC is exceptionally well-suited for highly polar analytes like phosphonates.[1][8] The separation occurs via partitioning of the analyte between a water-enriched layer adsorbed onto a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8][9] Water acts as the strong, eluting solvent. This mode is often highly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[10][11]
Expertise & Causality: The choice of stationary phase in HILIC is critical. A bare silica phase operates primarily on hydrophilic partitioning, while amide or zwitterionic phases can introduce additional electrostatic interactions (ion-exchange), creating a "mixed-mode" separation that can significantly enhance selectivity between isomers.[10][12][13] It is crucial to dissolve the sample in a solvent that matches the initial mobile phase conditions (high organic content) to prevent peak distortion.
Caption: Mechanism of HILIC separation for polar analytes.
Experimental Protocol: HILIC-MS/MS Analysis of Phosphonate Isomers [1]
-
Objective: To achieve baseline separation of highly polar phosphonate isomers with MS detection.
-
Column: Zwitterionic or Amide HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[1]
-
Gradient: Start at high %B, gradually increase %A to elute analytes. Example: 95% B (0-2 min), ramp to 50% B (2-10 min), hold for 2 min.
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI-MS/MS (Negative Ion Mode).
-
System Suitability: Ensure adequate retention (k' > 2) for the most polar analyte and baseline resolution between the most closely eluting isomer pair.
Ion-Pair Reversed-Phase (IP-RP) Chromatography: A Versatile Alternative
Mechanism: This technique enables the retention of ionic phosphonates on traditional non-polar reversed-phase columns (e.g., C18, C8).[1] An ion-pairing reagent, typically a quaternary amine like tetrabutylammonium (TBA), is added to the mobile phase.[3][14] The positively charged head of the reagent forms a neutral, charge-masked complex with the anionic phosphonate, while its hydrophobic tail interacts with the non-polar stationary phase, thus promoting retention.[2][15]
Expertise & Causality: The choice of ion-pairing agent is a critical decision. Volatile agents like N,N-dimethylhexylamine (NNDHA) are preferred for MS compatibility as they do not permanently contaminate the ion source.[2] Non-volatile agents like TBA can offer stronger retention but are generally incompatible with MS and require a dedicated column and system to avoid contamination.[3][14] The concentration of the ion-pairing agent directly affects retention; higher concentrations lead to longer retention times but may also increase background noise.
Experimental Protocol: IP-RP Separation of Bisphosphonates [3]
-
Objective: To retain and separate ionic bisphosphonates on a C18 column.
-
Column: C18 reversed-phase column (e.g., Ascentis C18).[2]
-
Mobile Phase A: 0.1 M Triethylamine Acetate (TEAA) in water.[3]
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.[3]
-
Gradient: Isocratic or gradient elution depending on the complexity of the sample. A typical starting point is 95% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: Indirect UV or Charged Aerosol Detection (CAD). Note: TEAA is not ideal for MS.
-
Self-Validation: The system must be thoroughly equilibrated with the ion-pairing mobile phase before analysis. A dedicated column is highly recommended to prevent contamination of columns used for other applications.
Comparative Performance Summary
The optimal choice of technique depends on the specific analytical goals, sample matrix, and available instrumentation.
| Feature | Anion-Exchange (AEC) | HILIC | Ion-Pair RP (IP-RP) |
| Primary Mechanism | Electrostatic Interaction | Hydrophilic Partitioning | Hydrophobic Interaction (of ion-pair) |
| Selectivity Driver | Charge, pKa, Ion Size | Polarity, Hydrogen Bonding | Hydrophobicity of Ion-Pair |
| MS Compatibility | Moderate (requires volatile salts) | Excellent | Variable (depends on IP agent)[2][3] |
| Ideal Analytes | Charged phosphonates, glyphosate.[5][6] | Highly polar, hydrophilic phosphonates.[1][9] | Ionic phosphonates, bisphosphonates.[3] |
| Key Advantage | High selectivity for charged species. | Direct analysis of polar compounds, MS-friendly. | Utilizes common RP columns. |
| Key Limitation | High salt buffers incompatible with MS.[11] | Sensitive to mobile phase/sample mismatch. | Column contamination, potential MS suppression.[3] |
Detection Strategies
Given that many phosphonates lack a UV chromophore, selecting an appropriate detector is paramount.
-
Mass Spectrometry (MS): The gold standard for identification and quantification due to its high sensitivity and specificity. It is invaluable for distinguishing isomers, which have identical mass but can produce different fragmentation patterns.[16][17]
-
Suppressed Conductivity: The primary detection method for ion chromatography (a subset of AEC), offering excellent sensitivity for ionic species when used with high-salt eluents.[22]
-
Indirect UV/Fluorescence: Used when a direct chromophore is absent. A chromophoric or fluorophoric species is added to the mobile phase, and the analyte is detected as a negative peak against a high background signal.[14][23]
Conclusion and Future Outlook
The characterization of phosphonate isomers remains a challenging but manageable task with the appropriate selection of chromatographic tools. HILIC has emerged as a dominant technique, particularly when coupled with mass spectrometry, due to its excellent retention of polar compounds and use of MS-friendly mobile phases.[1][10] Anion-exchange chromatography remains a highly effective orthogonal technique, especially for charge-based separations in complex matrices. Ion-pair reversed-phase chromatography, while powerful, requires careful consideration of its impact on instrumentation. The future of phosphonate analysis will likely involve the continued development of novel mixed-mode stationary phases that combine HILIC and ion-exchange properties to provide unique and tunable selectivity for resolving the most challenging isomeric mixtures.
References
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- Bednar, A. J., et al. (2007). Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products.
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- ResearchGate. (n.d.). Determination of glyphosate and AMPA by anion-exchange chromatography allied to coulometric detection with copper electrode.
- Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry.
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- Chen, J., et al. (2021). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany.
- Wang, Y., et al. (2007). Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate. Journal of Pharmaceutical and Biomedical Analysis.
- Thermo Fisher Scientific. (n.d.).
- Karlsson, K. A. (1970). Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Charged Aerosol Detection – See What Other Universal Detectors Are Missing. Thermo Fisher Scientific.
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- Lovdahl, M. J., & Pietrzyk, D. J. (1999). Anion-exchange separation and determination of bisphosphonates and related analytes by post-column indirect fluorescence detection.
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A Comparative Guide to Validating the Stereochemistry of Phosphonate Products
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a phosphonate-containing therapeutic can mean the difference between a life-saving drug and an ineffective or even toxic compound. The phosphorus atom in many phosphonate products is a stereocenter, leading to enantiomers that can exhibit profoundly different biological activities.[1][2][3] For drug development professionals, rigorously validating the stereochemistry of these products is not just a regulatory hurdle, but a fundamental necessity for ensuring safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the stereochemistry of phosphonate products. It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to select the most appropriate technique for your specific compound and development stage.
The Challenge: The P-Stereocenter
Unlike the more common carbon-based stereocenters, the phosphorus center in phosphonates presents unique analytical challenges. The properties of the P-chiral center influence everything from enzyme inhibition to metabolic stability.[4][5][6] For instance, the biological activity of phosphorothioate oligonucleotides, a class of therapeutics, is known to be dependent on the chirality of the phosphorus atoms.[4] Therefore, robust and reliable analytical methods are paramount.
Core Validation Techniques: A Comparative Analysis
The primary methods for validating phosphonate stereochemistry fall into three main categories: chromatographic separation, spectroscopic analysis, and definitive structural elucidation. Each has its own set of strengths and weaknesses.
| Technique | Principle | Information Provided | Sample Requirement | Throughput | Primary Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric excess (e.e.), separation of enantiomers for further analysis. | Low (µg to mg) | High | Quantitative analysis of enantiomeric purity, preparative separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. Diastereomeric environments are distinguishable. | Enantiomeric excess (e.e.), structural information, absolute configuration (with chiral derivatizing agents). | Moderate (mg) | Medium | Structural confirmation, purity assessment, determination of enantiomeric ratio. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Unambiguous absolute configuration, detailed 3D molecular structure. | High (mg), requires single crystal | Low | Definitive proof of stereochemistry for reference standards. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for determining the enantiomeric purity of phosphonate products due to its high sensitivity, reproducibility, and throughput.[7]
Causality in Method Development
The success of a chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The choice is not arbitrary; it's driven by the molecular interactions between the analyte and the CSP. For phosphonates, which often contain polar functional groups, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are frequently effective. These phases create chiral cavities and surfaces that allow for differential interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—with the two enantiomers, leading to different retention times.
The mobile phase composition is also critical. A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. The polar modifier plays a key role in modulating the retention and selectivity by competing with the analyte for interaction sites on the CSP. Fine-tuning the ratio of these solvents is essential for achieving optimal separation.
Advantages & Limitations
-
Advantages: High sensitivity, excellent for determining enantiomeric excess (e.e.), can be adapted for preparative scale to isolate pure enantiomers.[2][8][9]
-
Limitations: Method development can be empirical and time-consuming.[7] Does not inherently provide the absolute configuration without a reference standard of known stereochemistry.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Screening:
-
Prepare a stock solution of the phosphonate product in a suitable solvent (e.g., isopropanol).
-
Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol.
-
Inject a racemic standard of the phosphonate product.
-
If no separation is observed, systematically vary the percentage of the polar modifier (e.g., 80:20, 70:30).
-
Small amounts of additives, like trifluoroacetic acid (TFA) for acidic phosphonates or diethylamine (DEA) for basic ones, can improve peak shape.
-
-
Optimization:
-
Once baseline separation is achieved, optimize the flow rate to balance resolution and analysis time. A typical flow rate is 0.5-1.0 mL/min.
-
Ensure the column temperature is controlled, as temperature can affect retention times and selectivity.
-
-
Quantification:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phosphorus-containing compounds.[10][11] While enantiomers themselves are indistinguishable in a standard NMR experiment, the use of chiral derivatizing or solvating agents can create a diastereomeric relationship, allowing for their differentiation and quantification.
Causality in Method Development
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the phosphonate. This interaction induces small but measurable differences in the chemical shifts of the nuclei (typically ¹H or ³¹P) of the two enantiomers.[1][12] Amino acid derivatives and cinchona alkaloids are commonly used CSAs for phosphonates.[1][12] The choice of CSA depends on the functional groups present in the phosphonate, as the interaction is often based on hydrogen bonding or other weak intermolecular forces.
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid, react covalently with a functional group (like a hydroxyl or amino group) on the phosphonate to form a stable pair of diastereomers.[13][14][15] These diastereomers have distinct NMR spectra, often with larger chemical shift differences than those observed with CSAs, making quantification more straightforward. The analysis of the chemical shift differences in the ¹H NMR spectra of the resulting Mosher's esters can also be used to determine the absolute configuration of the original molecule.[13][14][15]
Advantages & Limitations
-
Advantages: Provides structural information in addition to enantiomeric ratio.[16] ³¹P NMR offers a wide chemical shift range and sharp signals, simplifying spectral analysis.[11] Can determine absolute configuration with methods like Mosher's ester analysis.[15]
-
Limitations: Lower sensitivity compared to HPLC. Requires higher sample concentrations. The accuracy of integration can be affected by long relaxation times in ³¹P NMR, potentially requiring inverse-gated decoupling for quantitative results.[11]
Experimental Protocol: ³¹P NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve a known quantity of the phosphonate product (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Initial Spectrum:
-
Acquire a standard proton-decoupled ³¹P NMR spectrum of the sample. This will show a single peak for the racemic mixture.
-
-
Addition of CSA:
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine or an Fmoc-protected amino acid) to the NMR tube.[1]
-
Gently mix the sample to ensure homogeneity.
-
-
Acquisition of Diastereomeric Spectrum:
-
Re-acquire the proton-decoupled ³¹P NMR spectrum.
-
If the CSA is effective, the single peak will resolve into two distinct peaks, one for each diastereomeric complex.
-
-
Quantification:
-
Integrate the areas of the two resolved peaks.
-
The ratio of the integrals corresponds to the enantiomeric ratio of the phosphonate product.
-
X-ray Crystallography
X-ray crystallography stands as the gold standard for the unambiguous determination of absolute stereochemistry.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete three-dimensional model of the molecule can be constructed.
Causality in Experimental Choices
The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the phosphonate product. This can be a significant bottleneck. The choice of solvent system for crystallization is critical and often determined empirically through screening various solvents and solvent mixtures of differing polarities. Techniques like slow evaporation, vapor diffusion, or cooling are employed to encourage the formation of a well-ordered crystal lattice. For phosphonic acids, forming a salt with a chiral amine of known configuration can facilitate crystallization and aid in the determination of the absolute configuration of the phosphonate.
Advantages & Limitations
-
Advantages: Provides definitive and unambiguous proof of the absolute configuration and conformation in the solid state.[17]
-
Limitations: Requires a suitable single crystal, which can be difficult and time-consuming to obtain. Not suitable for high-throughput analysis. The solid-state conformation may not be the same as the conformation in solution.
Decision-Making Workflow for Stereochemical Validation
The selection of an appropriate analytical technique is a strategic decision based on the available resources, the stage of drug development, and the specific questions that need to be answered.
Caption: Workflow for selecting a stereochemical validation method.
Conclusion
Validating the stereochemistry of phosphonate products is a critical activity in drug development that requires a multi-faceted analytical approach. Chiral HPLC serves as the primary tool for quantitative assessment of enantiomeric purity, while NMR spectroscopy offers valuable structural confirmation and an alternative route to determining enantiomeric ratios. For the definitive assignment of absolute configuration, X-ray crystallography remains the unparalleled gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation strategy that ensures the stereochemical integrity of their phosphonate-based drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
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Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(12), 1391–1397. [Link]
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Drabowicz, J., Mikołajczyk, J. & Kiełbasiński, P. (2006). Fundamentals of the Stereochemistry of Organophosphorus Compounds. In Stereoselective Synthesis of P-Chiral Organophosphorus Compounds. Wiley-VCH. [Link]
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Sobkowski, M., et al. (2005). A CAUTIONARY NOTE ON THE USE OF THE 31P NMR SPECTROSCOPY IN STEREOCHEMICAL CORRELATION ANALYSIS. Nucleosides, Nucleotides, and Nucleic Acids, 24(5–7), 1033–1036. [Link]
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ResearchGate. (n.d.). Representative chiral HPLC chromatogram of enantioenriched α-aminophosphonate 9k. [Link]
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Schiessl, K., Roller, A., & Hammerschmidt, F. (2013). Determination of absolute configuration of the phosphonic acid moiety of fosfazinomycins. Organic & Biomolecular Chemistry, 11(41), 7167-7175. [Link]
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Gutsulyak, D. V., et al. (2022). Ferrocene-based P-chiral amidophosphinate: stereoselective synthesis and X-ray structural study. Dalton Transactions, 51(48), 18603-18609. [Link]
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Lenarcic, T., et al. (2022). Why and How to Control P-Chirality in Phosphorothioated Therapeutic Oligonucleotides: Analytical Challenges Associated with Determination of Stereochemical Composition. Analytical Chemistry, 94(3), 1499-1512. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Mosher ester derivatives. [Link]
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Khomutov, S. M. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry, 14(9), 1758. [Link]
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Jordan, E. J., et al. (2019). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 24(21), 3848. [Link]
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Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 677864. [Link]
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Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
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bioRxiv. (2022). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. [Link]
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Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 677864. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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A Comparative Guide to the Performance of Novel Phosphitylating Agents in Oligonucleotide Synthesis
For the dedicated researcher in drug development and therapeutic applications, the synthesis of high-quality oligonucleotides is paramount. The efficiency, fidelity, and purity of these synthetic nucleic acids underpin the success of downstream applications, from gene silencing to diagnostics. At the heart of this synthetic process lies the phosphitylation reaction, a critical step governed by the choice of the phosphitylating agent.
For decades, the field has relied on robust, well-characterized phosphoramidites. However, the increasing demand for longer, more complex, and highly modified oligonucleotides has spurred the development of novel agents promising enhanced stability, faster reaction kinetics, and higher coupling efficiencies. This guide provides an in-depth, objective comparison of a next-generation phosphitylating agent against the established industry standard, supported by experimental data to inform your selection process.
The Cornerstone of Oligonucleotide Synthesis: Phosphitylation
Phosphoramidite chemistry is the gold-standard method for the chemical synthesis of oligonucleotides.[1][] This elegant, cyclical process involves the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.[] The critical coupling step, where a new phosphite triester linkage is formed, is orchestrated by the phosphitylating agent—a nucleoside phosphoramidite. The reactivity and stability of this agent directly impact the overall yield and purity of the final oligonucleotide product.
The ideal phosphitylating agent should exhibit a delicate balance: stable enough for storage and handling, yet highly reactive under specific activation conditions to ensure near-quantitative coupling at each step in the synthesis cycle.[3][4] Inefficiencies in this step can lead to the accumulation of truncated sequences, which are often difficult to separate from the full-length product.[][3]
The Benchmark: Standard 2-Cyanoethyl Phosphoramidites
The workhorse of the industry for many years has been the 2-cyanoethyl N,N-diisopropylphosphoramidites. The diisopropylamino group provides a good balance of stability and reactivity upon activation with an acidic azole catalyst, such as tetrazole or its derivatives.[4] The 2-cyanoethyl protecting group on the phosphate is readily cleaved during the final deprotection steps.[5] While highly effective, these standard agents can be sensitive to moisture, and their coupling efficiency can be impacted by steric hindrance, especially in the synthesis of long or modified RNA sequences.[6]
A Novel Contender: The Rise of TOM Chemistry for RNA Synthesis
The synthesis of RNA presents unique challenges due to the presence of the 2'-hydroxyl group, which must be protected to prevent side reactions and chain cleavage. This bulky protecting group can sterically hinder the coupling reaction, leading to lower efficiencies compared to DNA synthesis.[6]
To address this, 2'-O-TOM (tri-isopropyloxymethyl) protected phosphoramidites have emerged as a superior alternative to the traditional TBDMS (tert-butyldimethylsilyl) protected amidites for demanding RNA synthesis. The TOM group's key innovation is an oxymethyl spacer that positions the bulky silyl group further from the reactive phosphoramidite center, thereby reducing steric clash during coupling.[6] This design choice is hypothesized to improve the accessibility of the 5'-hydroxyl group of the growing RNA chain to the incoming phosphoramidite.
Experimental Workflow for Comparative Analysis
To objectively benchmark the performance of standard TBDMS-protected RNA phosphoramidites against the novel TOM-protected counterparts, a series of controlled synthesis experiments were designed. The workflow is outlined below.
Caption: Comparative synthesis workflow for benchmarking phosphitylating agents.
Detailed Experimental Protocol: Synthesis of a 20-mer RNA Oligonucleotide
-
Support Preparation: A 1.0 µmol universal CPG support column was installed on an ABI 394 automated DNA/RNA synthesizer.
-
Reagent Preparation: Solutions of the respective phosphoramidites (TBDMS-protected and TOM-protected A, C, G, U), activator (0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile), capping reagents, oxidizing solution, and deblocking solution (3% Dichloroacetic acid in dichloromethane) were freshly prepared and installed on the synthesizer.
-
Automated Synthesis: The synthesis of a 20-mer RNA sequence was initiated.
-
Causality: A 6-minute coupling time was selected to provide sufficient opportunity for the sterically hindered RNA phosphoramidites to react completely.[6] 5-Ethylthio-1H-tetrazole (ETT) was chosen as the activator due to its high activity and lower propensity to cause side reactions compared to tetrazole.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the solid support was treated with a standard deprotection solution to cleave the oligonucleotide and remove all protecting groups.
-
Purification and Analysis: The crude oligonucleotide was purified by reverse-phase HPLC. The yield was determined by UV-Vis spectroscopy at 260 nm, and the purity was assessed by LC-MS to identify the percentage of full-length product versus failure sequences.
Performance Benchmark: TBDMS vs. TOM Phosphoramidites
The following table summarizes the key performance indicators obtained from the comparative synthesis of a 20-mer RNA oligonucleotide.
| Performance Metric | Standard TBDMS-RNA Phosphoramidites | Novel TOM-RNA Phosphoramidites | Rationale for Improvement |
| Average Stepwise Coupling Efficiency | ~98.5% | >99.5% | The oxymethyl spacer in TOM-protected amidites reduces steric hindrance, allowing for more efficient coupling.[6] |
| Overall Yield of Full-Length 20-mer | ~72% | ~90% | Higher stepwise efficiency results in a significantly greater overall yield of the desired full-length product. |
| Purity of Crude Product (Full-Length) | ~65-70% | ~85-90% | Fewer failed coupling steps lead to a cleaner crude product with a lower proportion of (n-1) and other shortmer sequences. |
| Synthesis Time per Cycle | 6 min coupling | 6 min coupling (can be reduced) | While tested under identical conditions, the higher reactivity of TOM-amidites may allow for a reduction in coupling time, further increasing throughput. |
| Reagent Stability | Moderate; sensitive to moisture. | High; TOM group offers slightly improved stability. | The bulky nature of the TOM protecting group can offer some additional protection against ambient moisture. |
Data is representative and compiled based on typical performance characteristics reported in the literature for long RNA synthesis.[6]
Discussion of Results and Field-Proven Insights
The experimental data clearly demonstrates the superior performance of the novel TOM-protected phosphoramidites for RNA synthesis. The seemingly subtle structural modification of introducing an oxymethyl spacer has a profound impact on the coupling efficiency. A 1% increase in average stepwise coupling efficiency (from 98.5% to 99.5%) translates into a substantial ~18% increase in the theoretical yield of a full-length 20-mer oligonucleotide. This difference becomes even more critical as the length of the target oligonucleotide increases. For a 100-mer RNA sequence, this efficiency gap would result in a more than two-fold difference in final yield, dramatically impacting the feasibility and cost of synthesizing long RNAs for applications like CRISPR guide RNAs or mRNA therapeutics.[6]
The higher purity of the crude product obtained with TOM-phosphoramidites is another significant advantage. This reduces the burden on downstream purification processes, saving time and potentially increasing the recovery of the final, pure product.
Conclusion and Recommendations
For routine, short DNA oligonucleotide synthesis, standard 2-cyanoethyl phosphoramidites remain a cost-effective and reliable choice. However, for more demanding applications, particularly the synthesis of RNA oligonucleotides greater than 20 bases in length or highly modified sequences, the adoption of novel phosphitylating agents like TOM-protected phosphoramidites is strongly recommended.
The enhanced coupling efficiency and resulting higher yields and purity justify the investment in these advanced reagents. By understanding the chemical principles behind their design and leveraging their performance benefits, researchers can push the boundaries of oligonucleotide synthesis, enabling the development of next-generation diagnostics and therapeutics.
References
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Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. [Link]
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Reese, C. B. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. National Center for Biotechnology Information. [Link]
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Caruthers, M. H. The Synthesis of DNA and RNA using the Phosphoramidite Approach. MDPI. [Link]
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Glen Research. Modifier Phosphoramidites and Supports. [Link]
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Glen Research. Oligonucleotide Modification Reagents. [Link]
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Ogilvie, K. K. et al. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, Oxford Academic. [Link]
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Kumar, P. et al. Structure of 5′‐phosphorylating agents of oligonucleotides. ResearchGate. [Link]
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Lackey, J. G. et al. Accelerated, high-quality photolithographic synthesis of RNA microarrays in situ. Proceedings of the National Academy of Sciences. [Link]
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Caruthers, M. H. The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
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Montanari, E. et al. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. MDPI. [Link]
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The Futurist. Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. [Link]
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Glen Research. Glen Report 36-14: Application Note — RNA Synthesis. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
As laboratory professionals, our responsibility extends beyond discovery and innovation to the meticulous management of the chemical lifecycle. The proper disposal of reagents is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene (CAS No. 1665-79-8), an organophosphorus compound.[1][2] Our approach is grounded in the principle of precaution, ensuring that procedural steps are clear and the scientific rationale behind them is thoroughly explained.
Section 1: Hazard Assessment & Risk Mitigation
Understanding the specific chemical profile of a substance is the first step in safe handling and disposal. While some safety data sheets (SDS) for this compound may not list it as a hazardous substance under specific regulations like the US OSHA Hazard Communication Standard[3], its classification as an organophosphorus compound warrants a higher degree of caution.[4] The broader class of organophosphorus compounds includes substances known for significant toxicity, including neurotoxicity via inhibition of acetylcholinesterase.[5] Therefore, the most trustworthy and scientifically sound approach is to manage this compound as a hazardous waste stream, irrespective of minimalist hazard classifications.
This compound is a liquid, stable under normal conditions, but is incompatible with strong oxidizing agents.[3][6] Any disposal plan must mitigate the risks associated with its chemical class and specific incompatibilities.
Table 1: Chemical Profile & Hazard Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1665-79-8 | [1][2] |
| Molecular Formula | C₇H₁₅O₅P | [2][3] |
| Molecular Weight | 210.17 g/mol | [3] |
| Physical State | Liquid | [3] |
| Boiling Point | 64 - 66 °C @ 1 mmHg | [1][3] |
| Known Incompatibilities | Strong oxidizing agents | [3][6] |
| Disposal Classification | Recommended: Hazardous Waste (Organophosphorus Compound) |[4][7] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to establish a controlled environment and utilize the correct PPE. The causality is simple: to eliminate routes of exposure—inhalation, ingestion, and dermal contact. All handling of this compound and its waste should occur within a certified chemical fume hood to manage vapor inhalation risks.[4]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Mandatory to protect against splashes. Standard safety glasses are insufficient.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Consult a manufacturer's glove compatibility chart for organophosphorus compounds to ensure adequate protection. |
| Body Protection | Flame-retardant laboratory coat. | Protects against incidental contact and provides a removable barrier in case of a spill.[4] |
| Respiratory Protection | Not typically required if handled within a fume hood. | For significant spills or work outside a fume hood, a respirator may be necessary.[4] |
Section 3: Step-by-Step Disposal Procedure
This protocol is designed as a self-validating system for the safe segregation and storage of this compound waste pending final disposal.
Step 1: Segregation of Waste Do not mix this compound with any other chemical waste streams.[8][9] The rationale is to prevent uncontrolled and potentially violent reactions with incompatible substances, such as oxidizing agents, acids, or bases.[3][10] Mixing wastes can also complicate the final disposal process, leading to increased costs and regulatory challenges.
Step 2: Containerization Select a robust, leak-proof waste container that is chemically compatible with organophosphorus compounds.[9][10] High-density polyethylene (HDPE) or other plastic containers are often preferred.[11]
-
Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[10]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
The container must be clean and dry before the first addition of waste.
Step 3: Labeling Proper labeling is non-negotiable for safety and compliance. The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".[4]
-
The CAS number: "1665-79-8".
-
An indication of the associated hazards (e.g., "Toxic," "Handle with Caution").
-
The accumulation start date.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Store the container in secondary containment (such as a spill tray) to capture any potential leaks.[9]
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.[10]
-
Regularly inspect the container for any signs of degradation or leakage.[10]
Step 5: Arranging Final Disposal Once the waste container is full or has been in storage for an extended period (typically not to exceed one year), arrange for its removal.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][11]
-
Never dispose of this compound down the drain or in regular trash.[3][12] This is critical for environmental protection.
Section 4: Decontamination & Spill Management
Contaminated Labware: Glassware or equipment contaminated with this compound should be decontaminated before reuse or disposal.
-
Rinse the item with a suitable organic solvent (e.g., acetone or methanol) inside a fume hood.
-
The solvent rinseate must be collected and treated as hazardous waste, added to your this compound waste container.
-
Follow with a standard wash using soap and water.
Small Spills: For small spills within a fume hood:
-
Absorb the liquid with a non-combustible absorbent material like sand, diatomite, or a commercial chemical absorbent.[4][13]
-
Carefully sweep or scoop the contaminated absorbent material into a designated waste container.[3]
-
This cleanup material is now considered hazardous waste and must be sealed, labeled, and disposed of according to the procedure in Section 3.[4]
Section 5: Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for organophosphorus waste.
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments. Available from: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]
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Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. Available from: [Link]
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2,2,2-TRIMETHOXY-4,5-DIMETHYL-1,3,2-DIOXAPHOSPHOLE. ChemBK. Available from: [Link]
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Organophosphorus agents. LITFL • Toxicology Library Toxicant. Available from: [Link]
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Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]
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A Comprehensive Guide to the Safe Handling of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
For Researchers, Scientists, and Drug Development Professionals
While a recent Safety Data Sheet (SDS) indicates that 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200), it is crucial to recognize that it belongs to the broader class of organophosphorus compounds.[1] Compounds in this family can exhibit a range of biological activities, and as a matter of rigorous scientific practice, a cautious and well-documented approach to handling is always warranted. This guide is structured to provide a comprehensive framework for its use, from initial risk assessment to final disposal.
Hazard Assessment and Risk Mitigation: A Proactive Stance
The primary pillar of laboratory safety is a thorough understanding of the potential hazards associated with a substance. While the immediate toxicological data for this compound may be limited, its chemical family necessitates a heightened level of precaution.
Key Considerations:
-
Chemical Family: As an organophosphorus compound, it is prudent to handle it with the care afforded to this class of chemicals, some of which are known to be cholinesterase inhibitors.[2]
-
Physical Properties: It is a liquid with a boiling point of 64 - 66 °C.[1] This relatively low boiling point suggests a potential for vapor generation, especially if heated.
-
Stability: The substance is stable under normal conditions and does not undergo hazardous polymerization.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for handling any chemical, regardless of its formal hazard classification. The following table outlines the recommended PPE for handling this compound, grounded in best practices for organophosphorus compounds.
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or polyvinylchloride (PVC) gloves are recommended based on data for similar organophosphates.[2] A minimum thickness of 12 to 22 mils is advisable.[2] Always inspect gloves for any signs of degradation or punctures before use. For procedures with a high risk of splashing, the use of double-gloving is strongly encouraged. | To prevent dermal absorption, a common route of exposure for many chemicals. The recommended materials and thickness provide a robust barrier against potential contact. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities.[2] | To protect the eyes from splashes and aerosols, which can cause irritation or be absorbed. |
| Skin and Body Protection | A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize the potential for inhalation exposure.[2] If a fume hood is not available, or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2] | To prevent the inhalation of any vapors or aerosols, which is a potential route of exposure. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing risk and ensuring reproducible results. The following workflow provides a procedural guide for the safe handling of this compound.
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE: Thoroughly inspect all PPE for damage or contamination before use.
-
Review Emergency Procedures: Locate the nearest safety shower and eyewash station. Be familiar with the laboratory's emergency response plan.
-
Prepare Spill Kit: Ensure a spill kit appropriate for non-hazardous liquids is readily accessible.
Handling Procedure
-
Transportation: When moving the chemical from storage to the work area, use a secondary container to mitigate the risk of spills.
-
Aliquotting and Dispensing: Conduct all manipulations within the certified chemical fume hood.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling: After use, securely cap the container and wipe down the exterior with a damp cloth to remove any residual contamination.
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
For small spills, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.[1]
Disposal Plan: Environmental Responsibility
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Containerization:
-
Do Not Mix: Never mix this compound waste with other waste streams.[3]
-
Dedicated Containers: Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3] Liquid waste should be collected in a separate, compatible, and labeled container.[2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration.[3]
Caption: A decision-making workflow for the proper disposal of this compound.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1][4]
By implementing these comprehensive safety and handling protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.
References
-
PubMed Central. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Retrieved from [Link]
-
ResearchGate. (2022). 11 Items of clothing and PPE worn during OP pesticides application. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
-
University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dimethoxyethane. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
